Ombitasvir

Catalog No.
S548495
CAS No.
1258226-87-7
M.F
C50H67N7O8
M. Wt
894.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ombitasvir

CAS Number

1258226-87-7

Product Name

Ombitasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C50H67N7O8

Molecular Weight

894.1 g/mol

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

ABT-267; ABT267; ABT 267; Ombitasvir; Viekira Pak.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

The exact mass of the compound Ombitasvir is 893.50511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ombitasvir mechanism of action NS5A inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Potency

While the precise enzymatic function of NS5A was not fully characterized at the time of ombitasvir's development, the protein is essential for viral RNA replication and the assembly of new viral particles. [1] [2] this compound exerts its effect by potently inhibiting the HCV NS5A protein. [1]

The table below summarizes the in vitro antiviral activity of this compound against different HCV genotypes, as measured in replicon assays.

  • Table 1: In Vitro Antiviral Potency (EC50) of this compound Across HCV Genotypes [2]
HCV Genotype Mean EC50 (pM)
1a 1.3
1b 0.82
2a 5.4
2b 19.3
3a 4.1
4a 0.55
5a 1.9
6a 366

Potential modes of action include blocking signaling interactions, redistributing NS5A from the endoplasmic reticulum to lipid droplets, and disrupting the formation of the HCV replication complex. [1] The following diagram illustrates the proposed mechanism within the viral replication cycle.

G HCV_RNA HCV RNA Enters Host Cell Replication_Complex Replication Complex Formation (Involves NS5A) HCV_RNA->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly (Involves NS5A) Viral_Replication->Virion_Assembly New_Virions New Infectious Virions Virion_Assembly->New_Virions This compound This compound Inhibit_Replication Inhibits NS5A Function This compound->Inhibit_Replication Inhibit_Assembly Inhibits NS5A Function This compound->Inhibit_Assembly Inhibit_Replication->Replication_Complex Inhibit_Assembly->Virion_Assembly

Proposed multi-step inhibition of the HCV lifecycle by this compound via NS5A targeting.

Resistance Profile and Associated Mutations

A significant challenge with NS5A inhibitors is the low genetic barrier to resistance. In vitro resistance selection and clinical monotherapy studies identified specific resistance-associated substitutions (RASs) in the NS5A gene that reduce susceptibility to this compound. [2] [3]

The table below lists key RASs that have been observed in patients failing therapies containing this compound.

  • Table 2: Key Resistance-Associated Substitutions (RASs) to this compound [3]
HCV Genotype Primary Resistance-Associated Substitutions (RASs)
1a M28T/V, Q30E/H/K/L/R/Y, L31V, H58D, Y93C/F/H/L/N/S
1b L28M, R30Q, L31F/M/V, Y93H/S
4 L28S/V

In genotype 1a, specific RAS patterns (e.g., combinations at positions 30 and 93) can confer high levels of resistance. [3] The diagram below maps these critical resistance positions onto a simplified structure of the NS5A protein.

G cluster_resistance Key Resistance Positions NS5A        NS5A Protein Domain I• N-terminal Amphipathic Helix (membrane anchor)• Linker Region• Cytosolic Subdomain (primarily β-structures)     M28 M28 NS5A->M28  N-term Q30 Q30 (GT1a) R30 (GT1b) L31 L31 H58 H58 Y93 Y93

Schematic of NS5A Domain I showing key amino acid positions where substitutions confer resistance to this compound. Positions common across genotypes are highlighted.

Clinical Application and Combination Therapy

To overcome the low barrier to resistance and achieve cure, this compound is always used in combination with other DAAs. It is co-formulated with other agents in several regimens. [1] [4] [5]

  • Viekira Pak: A combination of this compound, paritaprevir (NS3/4A protease inhibitor), ritonavir (CYP3A inhibitor, used as a pharmacokinetic enhancer), and dasabuvir (non-nucleoside NS5B polymerase inhibitor). [1] [4]
  • Technivie: A combination of this compound, paritaprevir, and ritonavir. [1] [5]

This multi-targeted approach synergistically suppresses viral replication, leading to sustained virologic response (SVR) rates exceeding 95% in patients with HCV genotype 1 or 4 infection. [6] [4]

Detailed Experimental Protocols

For researchers, the methodologies used to establish the potency and resistance profile are critical.

  • In Vitro Antiviral Activity and Resistance Selection [2]

    • Replicon System: The activity of this compound was assessed using stable or transient bicistronic subgenomic replicon cell lines for genotypes 1-6. These replicons contain a firefly luciferase reporter gene, allowing for quantitative measurement of viral replication inhibition.
    • EC50 Determination: Replicon cells were treated with serial dilutions of this compound. After a set incubation period, luciferase activity was measured. The EC50 (half-maximal effective concentration) was calculated from the dose-response curve.
    • In Vitro Resistance Selection: Replicon cells were passaged in the presence of increasing concentrations of this compound. The emerging resistant replicon populations were sequenced to identify mutations in the NS5A gene.
  • In Vivo 3-Day Monotherapy Study [2]

    • Clinical Trial Design: A Phase 1 study (NCT01181427) enrolled HCV genotype 1-infected patients. They were administered this compound (5, 25, 50, or 200 mg) once daily for 3 days as monotherapy.
    • Viral Load Measurement: HCV RNA levels in patient plasma were quantified at baseline and throughout the dosing period to determine the antiviral activity (max log10 IU/mL reduction).
    • Resistance Monitoring: Clonal sequencing of the NS5A region from patient viral samples was performed before and after dosing (e.g., at 48 hours) to detect the emergence of RASs.

References

Ombitasvir pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Ombitasvir

The table below summarizes the core quantitative ADME data for this compound, synthesized from the available literature [1] [2] [3].

Parameter Description/Value
Absorption
Bioavailability 48% [3]
Time to Cmax (Tmax) ~4 to 5 hours [2] [3]
Food Effect Exposure increased by 76-82% with food (high or normal fat) [3]
Distribution
Volume of Distribution (Vss) 173 L [3]
Plasma Protein Binding ~99.9% [2] [3]
Metabolism Primary pathway: Amide hydrolysis, followed by oxidation (largely by CYP2C8) [1] [2] [3]
Elimination
Half-life (t½) 21 to 25 hours [2] [3]
Route of Excretion Primarily fecal (~90.2%), minimal renal excretion (~1.91%) [2] [3]
Excreted as Parent Drug Feces: 87.8%; Urine: 0.03% [3]

Experimental Protocols & Methodologies

The pharmacokinetic data for this compound were primarily established through population pharmacokinetic modeling and clinical trials.

Population Pharmacokinetic Analysis

A robust population pharmacokinetic (popPK) model was developed using data from nine phase 1b, 2a, and 2b clinical trials [4].

  • Objective: To characterize the pharmacokinetics of this compound and identify demographic or clinical factors (covariates) that influence drug exposure in the target patient population.
  • Patient Population: The analysis included adults with chronic HCV genotype 1 infection, both treatment-naive and treatment-experienced, providing a diverse dataset [4].
  • Data Collection: Intensive blood sampling was performed across studies. For example, some protocols involved up to 25 plasma samples per patient collected over 72 hours post-dose, while others used sparse sampling at clinical visits [4].
  • Model Development & Validation: Nonlinear mixed-effects modeling was used. The developed model was rigorously assessed for its predictive performance using goodness-of-fit plots, visual predictive checks, and bootstrap evaluations [4].
  • Covariate Analysis: The effect of various covariates (e.g., age, sex, body weight, renal function) on this compound's apparent clearance (CL/F) and volume of distribution was tested. The analysis concluded that while some covariates showed a statistical significance, the magnitude of their effect on exposure was not clinically significant and does not warrant dose adjustment [4].
Human Absorption, Distribution, Metabolism, and Excretion (hADME) Study

Although not detailed in the search results for this compound specifically, a standard approach for defining the metabolic fate of a drug is the human ADME study [5].

  • Core Objective: To quantitatively determine the routes of elimination and metabolic profile of a drug in humans.
  • Typical Protocol: A single radiolabeled (e.g., ¹⁴C) dose of the drug is administered to healthy volunteers. Blood, plasma, urine, and feces are collected over a period of several days or weeks.
  • Key Analyses:
    • Mass Balance: Total recovery of radioactivity in excreta to account for the administered dose.
    • Metabolite Profiling and Identification: Using techniques like liquid chromatography and mass spectrometry (LC-MS) to identify the structures of circulating and excreted metabolites.
    • Pharmacokinetics of Total Radioactivity: Comparing the concentration-time profile of total drug-related material with the parent drug concentration to understand distribution and clearance.

Metabolic Pathway and Elimination of this compound

The following diagram illustrates the primary metabolic and elimination pathways of this compound, integrating data from the search results [1] [2] [3].

Ombitasvir_ADME OMB This compound M1 Metabolite(s) via Amide Hydrolysis OMB->M1 Primary Pathway Bile Biliary Elimination OMB->Bile Minor Pathway Urine Excreted in Urine (1.91% of dose) OMB->Urine Minimal M2 Oxidized Metabolite(s) (primarily via CYP2C8) M1->M2 Subsequent M1->Bile M2->Bile Feces Excreted in Feces (90.2% of dose) Bile->Feces

Diagram: Primary metabolic pathway and elimination routes of this compound.

Key Insights for Researchers

  • Low Drug-Drug Interaction (DDI) Potential: this compound is primarily metabolized by amide hydrolysis, a non-CYP enzymatic process, which contributes to its low potential for pharmacokinetic drug-drug interactions [1]. Its minor role as a CYP2C8 substrate suggests interactions with strong inducers or inhibitors of this enzyme should be considered.
  • No Clinically Relevant Covariates: Population PK analysis found that patient factors like age, sex, and body weight do not have a clinically meaningful impact on this compound exposure, supporting a fixed-dose regimen across a wide patient population [4].
  • Critical Role of Combination Therapy: this compound is always used in combination with other antivirals (e.g., Paritaprevir, Ritonavir, Dasabuvir) to target multiple stages of the HCV lifecycle, enhancing efficacy and creating a high genetic barrier to resistance [6] [3].

References

Efficacy and Safety in Patients on Opioid Substitution Therapy (OST)

Author: Smolecule Technical Support Team. Date: February 2026

A key analysis pooled data from 12 Phase II/III/IIIb clinical trials to evaluate the impact of OST on treatment outcomes with the 3D regimen. The table below summarizes the patient characteristics and key findings [1].

Parameter Patients Receiving OST (n=149) Patients Not Receiving OST (n=4598)
HCV Genotype 1a, n (%) 122 (82%) 2409 (52%)
Treatment-Naive, n (%) 113 (76%) 2792 (61%)
Cirrhosis, n (%) 25 (17%) 830 (18%)
Completed Treatment, n (%) 144 (97%) 4510 (98%)
Treatment Adherence (≥90%), n (%) 105 (88%) 4057 (97%)
Achieved SVR12, n (%) 140 (94%) 4405 (96%)

The analysis concluded that the 3D regimen is highly effective and well-tolerated in patients on OST, with similar success rates to those not on OST, supporting its use in this patient population [1].

Pharmacokinetic Profile from Phase 2 Studies

Population pharmacokinetic models were developed using data from nine Phase 1b and 2a/b studies. The analysis found that while certain covariates (like age, sex, and body weight) had a statistically significant effect on the exposure of the drug components, the magnitude of these effects was modest and not considered clinically significant. No patient-related factors were identified that would necessitate dose adjustment [2].

Experimental Methodology and Workflow

The following diagram illustrates the general workflow and patient flow for the Phase 2 clinical trials included in the pooled analysis.

phase2_workflow cluster_inclusion Inclusion Criteria cluster_evaluation Study Evaluations start Patient Population: HCV Genotype 1 no_cirrhosis Generally Good Health (No Cirrhosis) start->no_cirrhosis hiv_neg HIV and Hepatitis B Negative no_cirrhosis->hiv_neg regimen Treatment Regimen: 3D ± Ribavirin hiv_neg->regimen A A B B eval1 Treatment Completion regimen->eval1 eval2 Pill Count Adherence (≥90%) eval1->eval2 eval3 SVR12 (HCV RNA <25 IU/mL) eval2->eval3 eval4 Safety & Adverse Events eval3->eval4 results Primary Outcome: Sustained Virologic Response eval4->results C C D D E E F F

The workflow outlines the patient selection, treatment, and key evaluation points in the Phase 2 trials that formed the basis of the pooled analysis [1] [2].

Deeper Insights and Further Research

It's noteworthy that patients on OST had slightly lower medication adherence but achieved a similarly high SVR rate. This suggests that the 3D regimen is effective even with real-world variations in adherence and is a robust treatment option [1].

For the most current information, you may search for the individual Phase 3 trials referenced in the analysis (e.g., PEARL-II, PEARL-III, PEARL-IV, TURQUOISE-II) on clinical trial registries, as these larger studies would contain more comprehensive data.

References

Ombitasvir HCV NS5A protein inhibition viral replication

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of action and role in HCV life cycle

The HCV NS5A protein is a multifunctional, non-enzymatic phosphoprotein that is essential for viral RNA replication and virion assembly [1] [2]. Despite having no known enzymatic function, it plays critical roles in the formation of the membranous web (the viral replication factory), modulates the host immune response, and interacts with other viral and cellular proteins [1] [3] [2].

Ombitasvir is a direct-acting antiviral (DAA) that potently inhibits the NS5A protein [4]. While its precise mechanism is multifaceted, its interaction with NS5A disrupts several key stages of the viral life cycle. The diagram below illustrates the points of inhibition and the experimental workflow for validating NS5A as a target.

G HCV_RNA HCV RNA Genome Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein Proteolytic Cleavage Replication_Complex Replication Complex NS5A_Protein->Replication_Complex Viral_Assembly Virion Assembly Replication_Complex->Viral_Assembly New RNA Genomes New_Virions New Infectious Virions Viral_Assembly->New_Virions Inhibit_Replication This compound Inhibits NS5A Inhibit_Replication->Replication_Complex Inhibit_Assembly This compound Inhibits NS5A Inhibit_Assembly->Viral_Assembly

Overview of this compound's dual inhibition of HCV replication and assembly

Pan-genotypic potency and quantitative profiling

This compound demonstrates potent, pan-genotypic antiviral activity, though its efficacy varies across different HCV genotypes and subtypes [5]. The table below summarizes its in vitro potency.

HCV Genotype EC₅₀ Value Notes Source
1a 1.4 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
1b 0.82 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
2 4.5 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
3 5.0 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
4 0.33 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
5 19.3 pM Potency against a panel of 69 patient-derived chimeric replicons [5]
6a 366 pM Potency against a panel of 69 patient-derived chimeric replicons [5]

In a 3-day monotherapy clinical trial, this compound (5-200 mg once daily) led to viral load reductions of up to 3.1 log₁₀ IU/mL in HCV genotype 1-infected patients [5].

Resistance profile and barrier to resistance

A significant challenge with NS5A inhibitors is the low barrier to resistance. In vitro resistance selection and clinical monotherapy studies identified several resistance-associated variants (RAVs) at specific positions in the NS5A gene [5] [2].

Aspect Details
Primary Resistance Mutations Positions M28, Q30, L31, P32, and Y93 in GT1a; L31 and Y93 in GT1b [5] [2].
In Vivo Emergence In a 3-day monotherapy study, variants at M28, Q30, and Y93 were detected within 48 hours [5].
Barrier to Resistance Low when used as monotherapy. This is mitigated in clinical use by combination with other DAAs [6].

Key experimental protocols

The pre-clinical profile of this compound was established through standardized in vitro and in vivo assays.

In vitro potency and resistance selection assay

This protocol determines the compound's effectiveness and identifies mutations that confer resistance [5].

  • Cell Lines: Stably transfected Huh7 human hepatoma cells containing HCV subgenomic replicons of various genotypes (e.g., GT1a-H77, GT1b-Con1) [5].
  • Activity Measurement: Replicon cells are treated with serial dilutions of this compound. Antiviral activity (EC₅₀) is quantified by measuring the reduction in luciferase reporter signal or HCV RNA levels compared to untreated controls [5].
  • Resistance Selection: Replicon cells are cultured under increasing concentrations of this compound. Surviving colonies are expanded, and viral RNA is isolated. The NS5A region is sequenced via reverse transcription-PCR (RT-PCR) and clonal analysis to identify emerging mutations [5].
In vivo 3-day monotherapy study

This short-term clinical trial assesses the antiviral activity and emergence of resistance in humans [5].

  • Study Population: HCV genotype 1-infected, treatment-naive patients (e.g., n=12 in the cited study) [5].
  • Dosing: Patients receive once-daily oral doses of this compound (e.g., 5, 25, 50, or 200 mg) for 3 days [5].
  • Viral Load Monitoring: HCV RNA levels are measured frequently to quantify the viral load decline (e.g., up to 3.1 log₁₀ IU/mL) [5].
  • Resistance Monitoring: Clonal sequencing of the NS5A gene from patient serum samples at baseline and during/after treatment identifies emerging RAVs [5].

The workflow for the key experiments that validate NS5A as a drug target and characterize the inhibitor is summarized below.

G cluster_invitro In Vitro Assays cluster_invivo Clinical Monotherapy Start Start: Drug Discovery InVitro In Vitro Profiling Start->InVitro InVivo In Vivo 3-Day Monotherapy InVitro->InVivo A1 Replicon Cell Culture Analysis Data Analysis & Resistance Profiling InVivo->Analysis B1 Patient Dosing Combine Proceed to Combination Therapy Analysis->Combine A2 Dose-Response (EC₅₀) A1->A2 A3 Resistance Selection & Sequencing A2->A3 B2 Viral Kinetic Monitoring B1->B2 B3 Clonal Sequencing of NS5A B2->B3

Key experimental workflows for this compound characterization

Clinical application and combination therapy

To overcome the low barrier to resistance, this compound is exclusively used in combination with other DAAs [6] [4]. It is a key component of several FDA-approved regimens:

  • Viekira Pak: Combines this compound, paritaprevir (NS3/4A protease inhibitor), ritonavir (pharmacokinetic enhancer), and dasabuvir (non-nucleoside NS5B polymerase inhibitor). It is indicated for GT1 infection [4] [7].
  • Technivie: A fixed-dose combination of this compound, paritaprevir, and ritonavir, used with ribavirin for GT4 infection [4].

These combination regimens achieve sustained virologic response (SVR) rates of approximately 95% in patients with HCV genotype 1 infection, effectively curing the disease [6].

References

Ombitasvir half-life elimination 21-25 hours

Author: Smolecule Technical Support Team. Date: February 2026

Ombitasvir Pharmacokinetic Profile

Parameter Summary Data
Elimination Half-Life 21 - 25 hours [1] [2] [3]
Time to Peak Concentration 4 - 5 hours [2] [3]
Protein Binding 99.9% [2] [3]
Bioavailability Not determined [3]
Apparent Volume of Distribution (Vd) 173 L [2]
Primary Route of Excretion Feces (~90%, mainly as unchanged drug) [2]
Secondary Route of Excretion Urine (<2%, mainly as unchanged drug) [2]
Primary Metabolic Pathways Amide hydrolysis, followed by oxidative metabolism [1] [2] [3]

Metabolic Pathway and Elimination

The following diagram illustrates the primary metabolic and elimination pathways of this compound, which underpin its pharmacokinetic profile.

g OMB This compound Oral Administration ABS Systemic Circulation (Peak: 4-5 hours) OMB->ABS Well absorbed with food DIST Wide Distribution (Vd: 173 L) ABS->DIST METAB Metabolism DIST->METAB M1 Amide Hydrolysis METAB->M1 M2 Oxidative Metabolism METAB->M2 EXCR Excretion M1->EXCR M2->EXCR FECES Feces (90.2%) Mainly unchanged drug EXCR->FECES URINE Urine (1.91%) Mainly unchanged drug EXCR->URINE

The diagram shows that this compound is well-absorbed into systemic circulation, widely distributed in the body, and undergoes limited metabolism primarily via amide hydrolysis, followed by secondary oxidative pathways [1] [2]. The drug is predominantly eliminated unchanged in the feces, with renal clearance playing a minimal role [2].

Clinical and Research Considerations

  • No Need for Dose Adjustment: Population pharmacokinetic analyses concluded that covariates like age, sex, body weight, and mild renal impairment do not have a clinically significant impact on this compound exposure. No dose adjustment is necessary based on these patient factors [4] [5].
  • Low Drug-Drug Interaction Potential: As a substrate of P-glycoprotein (P-gp), this compound has a low potential to cause drug-drug interactions (DDIs). Its metabolism involves non-CYP450 pathways, reducing interaction risks with drugs that affect common cytochrome P450 enzymes [1].
  • Consistency Across Populations: The pharmacokinetics of this compound are linear and consistent across healthy subjects and HCV-infected patients. Exposures are comparable between Asian (Chinese, Japanese) and non-Asian subjects [1] [5].

Methodological Overview of Key Studies

The robust pharmacokinetic data for this compound comes from well-designed clinical studies.

  • Study Design & Population: Data were pooled from multiple Phase 1b, 2a, and 2b clinical trials involving adults with chronic HCV genotype 1 infection [4]. These studies included both treatment-naive and treatment-experienced patients, providing a diverse population for analysis.
  • Pharmacokinetic Sampling: Studies employed intensive blood sampling schedules. For example, some protocols collected up to 25 plasma samples per patient over 72 hours post-dose to fully characterize the concentration-time curve [4].
  • Analytical Methods: Population pharmacokinetic models were developed using non-linear mixed-effects modeling. The models were validated using goodness-of-fit plots, visual predictive checks, and bootstrap methods to ensure precise and reliable parameter estimates [4] [5].

References

Ombitasvir Protein Binding and Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters for ombitasvir found in the search results.

Parameter Value / Characterization Details / Context
Protein Binding ~99.9% [1] Extremely high degree of binding to plasma proteins.
Bioavailability Not determined [1] The absolute bioavailability has not been specified.
Time to Peak Concentration (Onset of Action) ~4 to 5 hours [1] The approximate time to reach the maximum plasma concentration.
Elimination Half-Life 21 to 25 hours [1] The time it takes for the plasma concentration to reduce by half.
Route of Excretion Mostly with feces (90.2%) [1] The primary route of elimination from the body.

Experimental Protocol for Plasma Quantification

For determining the plasma concentration of this compound and its co-administered drugs, one study developed and validated a bio-analytical method using High-Performance Liquid Chromatography (HPLC) [2]. The methodology is detailed below.

  • Chromatographic Conditions:

    • Apparatus: Peak LC P7000HPLC system with a UV/Vis detector [2].
    • Column: Intersil ODS C18 (250 mm × 4.6 mm, 5µm) [2].
    • Mobile Phase: A mixture of 20% Acetonitrile, 20% Methanol, and 60% 1mM Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) Buffer, with pH adjusted to 6.5 using Triethylamine (TEA) [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection Wavelength: 230 nm [2].
    • Injection Volume: 20 µL [2].
    • Retention Time of this compound: ~7.8 minutes [2].
  • Sample Preparation (Spiked Human Plasma): The method used a liquid-liquid extraction technique [2]:

    • Spiking: Drugs were spiked into human plasma and stored frozen.
    • Extraction: After thawing, a 500µL plasma aliquot was mixed with 20mL of ethyl acetate as the extraction solvent and vortexed for 15 minutes.
    • Centrifugation: The sample was centrifuged at 5000 rpm for 5 minutes at 4°C.
    • Evaporation & Reconstitution: The supernatant was transferred and evaporated to dryness under a stream of nitrogen at 40°C. The dried residue was then dissolved in 200µL of the mobile phase for HPLC analysis [2].
  • Method Validation: The protocol was validated and demonstrated the following performance for this compound [2]:

    • Linearity: Range of 0.25 µg/mL to 2.0 µg/mL with a correlation coefficient (r²) of 0.9990.
    • Precision: Both intra-day and inter-day relative standard deviation (RSD) were below 2%.
    • Accuracy: The average recovery was reported at 101.42%.

Pharmacokinetic and Clinical Context

To better understand the relationship between this compound's properties and its clinical use, the following diagram outlines its pathway from administration to elimination, highlighting key pharmacokinetic stages.

A Oral Administration B Systemic Circulation A->B Tmax: 4-5h C High Protein Binding (~99.9%) B->C D Metabolism C->D Amide Hydrolysis & Oxidation E Elimination D->E Feces (90.2%) Half-life: 21-25h

This high level of protein binding is a critical factor influencing the drug's volume of distribution and its potential for drug-drug interactions, particularly with other agents that are highly protein-bound [1]. Furthermore, this compound is never used as a monotherapy. It is a component of direct-acting antiviral (DAA) regimens such as Viekira Pak (with paritaprevir, ritonavir, and dasabuvir) and Technivie (with paritaprevir and ritonavir) [1]. Real-world meta-analyses have shown that these regimens achieve high sustained virologic response (SVR) rates of over 96% in patients with HCV genotype 1, including those with cirrhosis [3].

Limitations and Data Gaps

Based on the search results, I was unable to locate specific quantitative data for typical plasma concentration ranges (e.g., Cmax, Cmin) in your requested table. The available information provides the methodology for measurement and key pharmacokinetic parameters but not the actual concentration values from clinical or preclinical studies.

To obtain this specific data, I suggest you:

  • Consult the official clinical pharmacology review or full prescribing information for Viekira Pak or Technivie on the FDA or EMA websites.
  • Search specialized pharmacokinetic databases like PharmGKB or specific drug monographs.

References

HPLC Method Development and Validation for Ombitasvir Quantification: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Ombitasvir (OMB) is a key direct-acting antiviral agent used in combination therapies for the treatment of Hepatitis C virus (HCV). Effective pharmacokinetic studies and quality control of these combination drugs require robust, precise, and accurate bioanalytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This document provides a comprehensive guide to developing and validating a reversed-phase HPLC method for the quantification of this compound, particularly in complex matrices like human plasma. The protocols are designed to be readily applicable by researchers and scientists in drug development laboratories.

Systematic HPLC Method Development Strategy

A structured approach to method development ensures efficiency and robustness. The following workflow outlines the key decision points and steps.

G cluster_opt Optimization Parameters Start Start Method Development Goal Define Method Goal Start->Goal Info Gather Analyte Information Goal->Info Mode Select HPLC Mode &\nInitial Conditions Info->Mode Scout Perform Scouting Runs Mode->Scout Reversed-Phase Optimize Optimize Selectivity Scout->Optimize p2 Organic Modifier % Optimize->p2 p3 Column Chemistry Optimize->p3 p4 Temperature Optimize->p4 p5 Gradient Profile Optimize->p5 p1 p1 Optimize->p1 Validate Method Validation Mobile Mobile Phase Phase pH pH , shape=rect, fillcolor= , shape=rect, fillcolor= p2->Validate p3->Validate p4->Validate p5->Validate p1->Validate

Diagram 1: A strategic workflow for systematic HPLC method development, covering initial scouting to final validation.

Defining Method Goals and Scouting

The initial phase involves critical planning to define the method's scope and analyze the compound's properties [1] [2].

  • Method Goal Definition: The most crucial question is whether the method is for potency assessment (quantification of the main component only) or for purity and stability-indicating analysis (requiring separation from impurities and degradants). Methods for quality control (QC) in regulated environments have more stringent performance requirements [1].
  • Analyte Information Gathering: Knowledge of the analyte's physicochemical properties, such as chemical structure, molecular weight, pKa, log P, solubility, and UV absorbance maxima (λmax), provides a scientific basis for selecting chromatographic conditions [1]. For this compound, a literature search is indispensable.
  • Initial Method and Condition Selection: For small molecules like this compound, reversed-phase (RP) HPLC is the most common starting point [3] [2]. A typical scouting run uses a C18 column (e.g., 150 mm or 250 mm length, 4.6 mm internal diameter, 5 µm particle size) with a broad linear gradient (e.g., 5% to 100% organic modifier over 20-30 minutes) [1]. The mobile phase often consists of an aqueous buffer (like 1 mM ammonium phosphate or 0.1% formic acid) and an organic modifier (acetonitrile or methanol). Detection is typically by UV at 230 nm or 254 nm, based on the drug's chromophores [4] [5].

Detailed Experimental Protocols

Protocol 1: HPLC with UV Detection for this compound in Spiked Human Plasma

This protocol is adapted from a published bioanalytical method for the simultaneous quantification of this compound, Paritaprevir, and Ritonavir [4].

3.1.1 Materials and Equipment
  • HPLC System: Isocratic or gradient system with UV/Vis detector (e.g., Peak LC P7000HPLC).
  • Column: Intersil ODS C18 (250 mm × 4.6 mm, 5 µm).
  • Chemicals: HPLC-grade water, acetonitrile, methanol, ammonium dihydrogen phosphate (NH₄H₂PO₄), triethylamine (TEA), and ethyl acetate.
  • Standards: this compound, Paritaprevir, and Ritonavir reference standards.
3.1.2 Chromatographic Conditions
  • Mobile Phase: 20% Acetonitrile : 20% Methanol : 60% 1 mM NH₄H₂PO₄ Buffer (v/v).
  • Buffer Preparation: Prepare 1 mM ammonium dihydrogen phosphate in HPLC-grade water. Adjust pH to 6.5 using TEA.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient.
  • Run Time: Approximately 15 minutes.
3.1.3 Sample Preparation: Liquid-Liquid Extraction
  • Spike Plasma Samples: Spike human plasma with working standard solutions of the drugs to achieve desired concentrations (e.g., 0.25-2.0 µg/mL for this compound). Store frozen for 24 hours if simulating stability studies.
  • Thaw and Aliquot: Thaw spiked plasma samples at room temperature. Transfer a 500 µL aliquot into a pre-labeled 2.0 mL polypropylene centrifuge tube.
  • Extract Drugs: Add 1.0 mL of ethyl acetate (extraction solvent) to the plasma aliquot.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 15 minutes. Then, centrifuge at 5000 rpm for 5 minutes at 4°C.
  • Evaporate and Reconstitute: Transfer the supernatant (organic layer) to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue with 200 µL of mobile phase.
  • Inject: Transfer the reconstituted solution to a vial with an insert for HPLC analysis.
Protocol 2: Eco-Friendly Micellar-HPLC for Tablet Dosage Form

This protocol summarizes an alternative, environmentally friendly method for simultaneous determination in combined tablets [5].

3.2.1 Materials and Equipment
  • HPLC System: Standard HPLC system with UV detector.
  • Column: RP-C18 Kinetix (150 mm × 4.6 mm, 5 µm).
  • Chemicals: Sodium lauryl sulfate (SLS), sodium dihydrogen phosphate, ethanol (HPLC-grade).
3.2.2 Chromatographic Conditions
  • Mobile Phase: A mixture of micellar aqueous phase and ethanol in a ratio of 56:44 (v/v).
  • Micellar Aqueous Phase: 0.15 M Sodium Lauryl Sulfate and 0.01 M Sodium Dihydrogen Phosphate, adjusted to pH 6.2.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 µL.
  • Run Time: Not specified, but expected to be rapid.
3.2.3 Sample Preparation

For tablet analysis, a simple dissolution and filtration is typically sufficient. The specific preparation involved calibrating across a range of 3–100 µg mL⁻¹ for all three drugs [5].

Method Validation Data and Reporting

After development, the method must be validated to confirm it is suitable for its intended use. The following table summarizes key validation parameters as demonstrated in the cited protocols [4].

Table 1: Summary of Validation Parameters for this compound HPLC Methods

Validation Parameter Experimental Procedure Acceptance Criteria (Example from Literature)
Linearity Analyze a minimum of 5 concentrations in the expected range. Plot peak area vs. concentration. r² ≥ 0.9990 [4]. Range: 0.25 - 2.0 µg/mL for this compound in plasma [4].

| Precision | Intra-day: Analyze replicates (n≥3) at one concentration in a single day. Inter-day: Analyze replicates at one concentration over 3 different days. | RSD < 2% for both intra-day and inter-day precision [4]. | | Accuracy (Recovery) | Spike blank plasma with known drug concentrations (e.g., Low, Mid, High). Compare measured concentration to true value. | Average recovery of 101.42% for this compound [4]. | | Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). | Not explicitly stated, but linearity down to 0.25 µg/mL suggests a suitable LOQ [4]. | | Specificity | Analyze blank plasma (no analyte) and spiked plasma to ensure no interference at the retention time of the analyte. | Baseline resolution from other drugs (Ritonavir, Paritaprevir) and plasma components achieved [4]. | | Stability | Analyze quality control samples after storage under various conditions (e.g., room temperature, freeze-thaw cycles). | The method included a stability study, confirming analyte stability under the tested conditions [4]. |

The process from sample preparation to data analysis and validation can be visualized as an integrated workflow.

Diagram 2: An integrated workflow for sample analysis, from preparation through HPLC analysis to final validation reporting.

Troubleshooting and Discussion

  • Peak Shape Issues: Tailing peaks can often be mitigated by adjusting the mobile phase pH or using a higher purity buffer. The use of triethylamine in the protocol from [4] is an example of a mobile phase additive used to improve peak shape.
  • Inadequate Resolution: If critical pairs of peaks are not resolved, explore changes in selectivity. This can be achieved by altering the pH of the mobile phase (if the analytes are ionizable), changing the organic modifier (e.g., from acetonitrile to methanol), or testing different stationary phases (e.g., C8, phenyl, or polar-embedded columns) [6] [2].
  • Matrix Interference: The extensive sample clean-up provided by the liquid-liquid extraction protocol is crucial for minimizing matrix effects in complex samples like plasma. If interference persists, consider optimizing the extraction solvent or using a solid-phase extraction (SPE) technique [6].

Conclusion

This document provides a detailed framework for the development and validation of an HPLC method for quantifying this compound. The two protocols offered cater to different needs: one is a robust bioanalytical method for plasma analysis suitable for pharmacokinetic studies, while the other provides a green, cost-effective alternative for dosage form analysis. The systematic development strategy, coupled with clearly outlined validation parameters, ensures that scientists can adapt these protocols to their specific laboratory requirements, ultimately contributing to the quality control and therapeutic monitoring of this critical antiviral medication.

References

Comprehensive Analytical Methods for Simultaneous Determination of Ombitasvir, Paritaprevir, and Ritonavir: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Methods for Antiviral Combinations

The development of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic hepatitis C virus (HCV) infection, with combination therapies emerging as the standard of care. Ombitasvir (OMB), paritaprevir (PAR), and ritonavir (RIT) represent one such combination recently approved for HCV genotype 1 and 4 infections. This compound is a potent HCV NS5A inhibitor, paritaprevir is a NS3/4A protease inhibitor, while ritonavir serves primarily as a pharmacokinetic enhancer for paritaprevir by inhibiting its CYP3A-mediated metabolism. The therapeutic importance and widespread use of this combination have created an urgent need for reliable analytical methods for simultaneous quantification in both pharmaceutical formulations and biological matrices.

The simultaneous determination of these drugs presents significant analytical challenges due to their differing chemical properties and the need for methods that are economical, rapid, and environmentally friendly. This article provides comprehensive application notes and validated protocols for the analysis of OMB, PAR, and RIT using various chromatographic techniques, addressing the requirements of pharmaceutical quality control laboratories and clinical research settings. The methods described herein have been optimized to provide accurate quantification while minimizing environmental impact through reduced organic solvent consumption and waste generation—principles aligned with green chemistry initiatives.

Analytical Method Summaries & Selection Guide

Overview of Available Methods

The simultaneous determination of this compound, paritaprevir, and ritonavir has been accomplished through several chromatographic approaches, each with distinct advantages and applications. Green micellar-HPLC represents an environmentally friendly option that utilizes an eco-friendly mobile phase consisting of 0.15 M sodium lauryl sulfate and 0.01 M sodium dihydrogen phosphate (pH 6.2) mixed with ethanol in a 56:44 ratio, achieving excellent separation with minimal organic solvent consumption [1]. For laboratories requiring high-throughput analysis, the HPLC-DAD method provides reliable simultaneous quantification of all three compounds using a conventional C18 column with a mobile phase of phosphate buffer and acetonitrile. In situations where cost-effectiveness and simplicity are priorities, HPTLC methods have been successfully developed and validated, offering adequate separation with significantly reduced operational costs [1]. For pharmacokinetic studies and therapeutic drug monitoring, a dedicated bioanalytical HPLC method has been optimized for spiked human plasma, incorporating a solid-phase extraction process to effectively remove matrix interferences while maintaining high recovery rates [2].

Method Comparison & Selection Criteria

Table 1: Comparison of Analytical Methods for Simultaneous Determination of OMB, PAR, and RIT

Method Parameter Green Micellar-HPLC Conventional HPLC-DAD HPTLC Method Bioanalytical HPLC
Application Pharmaceutical formulations Pharmaceutical formulations Pharmaceutical formulations Spiked human plasma
Linearity Range 3-100 μg/mL 2.5-60 μg/mL (PAR), 1.7-40 μg/mL (RIT), 0.42-10 μg/mL (OMB) 0.1-2 μg/spot 0.15-1.2 μg/mL (RIT, PAR), 0.25-2.0 μg/mL (OMB)
Retention Time/Factor 5.2 min (RIT), 6.8 min (OMB), 9.5 min (PAR) 2.5 min (OMB), 3.5 min (RIT), 6.5 min (PAR) Rf: 0.25 (OMB), 0.45 (RIT), 0.65 (PAR) 5.7 min (RIT), 7.8 min (OMB), 12.8 min (PAR)
Detection UV 254 nm UV 254 nm Densitometry at 243 nm UV 230 nm
Key Advantages Green chemistry, low organic waste High precision, internal standard use Cost-effective, high throughput High selectivity in biological matrix
Limitations Longer equilibration time Higher solvent consumption Lower resolution Requires sample extraction

Table 2: Validation Parameters of the Developed Methods

Validation Parameter Green Micellar-HPLC Conventional HPLC-DAD HPTLC Method Bioanalytical HPLC
Precision (% RSD) <2% <2% <2% <2%
Accuracy (% Recovery) 98.5-101.2% 98.2-101.5% 98.8-101.8% 99.81% (RIT), 101.42% (OMB), 100.38% (PAR)
LOD 0.5 μg/mL 0.1-0.5 μg/mL 0.05 μg/spot 0.05 μg/mL
LOQ 3 μg/mL 0.42-2.5 μg/mL 0.1 μg/spot 0.15 μg/mL
Robustness Acceptable Acceptable Acceptable Acceptable

The following decision flowchart provides a systematic approach for selecting the most appropriate analytical method based on specific application requirements:

method_selection start Analytical Method Selection for OMB/PAR/RIT q1 Sample Type? start->q1 pharma Pharmaceutical Formulations q1->pharma biological Biological Matrices q1->biological q2 Primary Concern? env Environmental Impact q2->env cost Cost Effectiveness q2->cost precision High Precision q2->precision high_throughput High Throughput q2->high_throughput q3 Throughput Requirement? q4 Matrix Complexity? method4 Bioanalytical HPLC (Plasma analysis) q4->method4 Complex matrix pharma->q2 biological->q4 method1 Green Micellar-HPLC (Eco-friendly option) env->method1 method3 HPTLC Method (Cost-effective) cost->method3 method2 Conventional HPLC-DAD (High precision) precision->method2 high_throughput->method3

Detailed Protocol 1: Green Micellar-HPLC for Pharmaceutical Formulations

Principles and Applications

The green micellar-HPLC method represents an environmentally conscious approach to pharmaceutical analysis that aligns with the principles of green chemistry. This method utilizes an aqueous micellar mobile phase as a replacement for conventional organic solvent-based eluents, significantly reducing the generation of hazardous chemical waste. The methodology is particularly suited for routine quality control of pharmaceutical formulations containing this compound, paritaprevir, and ritonavir, as it provides accurate and precise quantification while minimizing environmental impact. The implementation of this approach supports the pharmaceutical industry's increasing focus on sustainable analytical practices without compromising analytical performance [1].

The micellar mobile phase operates on the principle of micellar chromatography, where surfactants form micelles that act as a pseudostationary phase, creating a three-phase partitioning system between the aqueous phase, micellar phase, and stationary phase. This unique mechanism often results in enhanced selectivity for certain compound mixtures compared to conventional reversed-phase chromatography. Additionally, the method offers practical advantages including improved detection sensitivity due to reduced background noise and the ability to directly inject biological samples without extensive pretreatment, though this particular application focuses on pharmaceutical formulations.

Materials and Equipment
  • HPLC System: Young Lin HPLC system equipped with model 9100 vacuum degasser, quaternary pump, 20 μL sample loop injector, and UV/VIS detector (or equivalent) [1]
  • Chromatographic Column: RP-C18 Kinetix column (5 μm, 150 mm × 4.6 mm ID) or equivalent reversed-phase column
  • Chemicals:
    • This compound, paritaprevir, and ritonavir reference standards (certified purity >98%)
    • Sodium lauryl sulfate (SLS, HPLC grade)
    • Sodium dihydrogen phosphate dihydrate (analytical grade)
    • Ethanol (HPLC grade)
    • Sodium hydroxide (reagent grade)
    • De-ionized water (HPLC grade)
  • Pharmaceutical Formulation: Qurevo tablets (containing 12.5 mg this compound, 75 mg paritaprevir, and 50 mg ritonavir per tablet) or equivalent combination product
  • Equipment: pH meter, analytical balance, ultrasonic bath, vacuum filtration apparatus with 0.45 μm membrane filters
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare mobile phase A by dissolving 0.15 M sodium lauryl sulfate (43.2 g/L) and 0.01 M sodium dihydrogen phosphate (1.56 g/L) in de-ionized water
    • Adjust the pH to 6.2 using 1 M sodium hydroxide solution
    • Prepare mobile phase B consisting of HPLC grade ethanol
    • Mix mobile phases A and B in a ratio of 56:44 (v/v)
    • Filter the final mobile phase through a 0.45 μm membrane filter and degas by sonication for 15 minutes
  • Standard Solution Preparation:

    • Accurately weigh 10 mg each of this compound, paritaprevir, and ritonavir reference standards
    • Transfer to a 10 mL volumetric flask and dissolve in ethanol:water (1:1, v/v) mixture
    • Dilute to volume with the same solvent mixture to obtain a primary stock solution of 1000 μg/mL for each compound
    • Prepare working standard solutions by appropriate dilution of the stock solution with the ethanol:water mixture to cover the concentration range of 3-100 μg/mL
  • Sample Preparation:

    • Weigh and finely powder ten tablets of the pharmaceutical formulation
    • Transfer an amount equivalent to one tablet's average weight to a 100 mL volumetric flask
    • Add approximately 70 mL of ethanol:water (1:1, v/v) solvent mixture and sonicate for 20 minutes with occasional shaking
    • Dilute to volume with the same solvent mixture and mix well
    • Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate
    • Dilute the filtrate appropriately with the mobile phase to obtain concentrations within the linear range of the method
  • Chromatographic Conditions:

    • Column temperature: 30°C
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 254 nm
    • Injection volume: 20 μL
    • Run time: 15 minutes per sample
  • System Suitability Test:

    • Inject six replicates of the standard solution containing this compound, paritaprevir, and ritonavir at mid-range concentrations
    • Ensure that the relative standard deviation (RSD) of peak areas for each compound is less than 2%
    • Verify that the resolution between any two adjacent peaks is not less than 2.0
    • Confirm that the tailing factor for each peak is between 0.8 and 1.5

Detailed Protocol 2: HPTLC for Simultaneous Analysis

Principles and Applications

High-performance thin-layer chromatography offers a complementary approach to HPLC for the simultaneous determination of this compound, paritaprevir, and ritonavir in pharmaceutical formulations. This technique provides several distinct advantages including high sample throughput, minimal solvent consumption, and cost-effectiveness, making it particularly suitable for laboratories with budget constraints or those requiring rapid analysis of multiple samples simultaneously. The ability to analyze multiple samples in parallel on a single TLC plate significantly reduces analysis time and operational costs while maintaining acceptable accuracy and precision for quality control purposes [1].

The HPTLC method employs densitometric detection which allows for accurate quantification of the separated analytes directly on the plate surface. The principles of separation in normal phase chromatography apply, with the silica gel stationary phase interacting differentially with the three compounds based on their polarity and functional groups. The method has been validated according to ICH guidelines and demonstrates excellent performance characteristics for the intended application of pharmaceutical formulation analysis. Additionally, the minimal sample preparation requirements and rapid development time make this method ideal for stability testing and routine quality control in resource-limited settings.

Materials and Equipment
  • HPTLC System: CAMAG HPTLC system consisting of semi-automatic sample applicator with 100 μL syringe, TLC scanner 3, and winCATS software (or equivalent) [1]
  • HPTLC Plates: Merck aluminum HPTLC plates pre-coated with silica gel 60F254 (20 × 10 cm)
  • Application Syringe: 100 μL Hamilton syringe or automated applicator
  • Development Chamber: Twin-trough glass chamber (10 × 10 cm or 20 × 10 cm) with lid
  • Chemicals:
    • This compound, paritaprevir, and ritonavir reference standards (certified purity >98%)
    • Methylene chloride (HPLC grade)
    • Methanol (HPLC grade)
    • Ethyl acetate (HPLC grade)
    • Ammonia solution (25%, analytical grade)
  • Pharmaceutical Formulation: Qurevo tablets or equivalent combination product
  • Equipment: Analytical balance, ultrasonic bath, oven, desiccator
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methylene chloride, methanol, ethyl acetate, and ammonia solution (25%) in the ratio 5:1:3:1 (v/v/v/v)
    • Transfer the mobile phase to the development chamber and saturate for 20 minutes at room temperature before use
  • Standard Solution Preparation:

    • Accurately weigh 10 mg each of this compound, paritaprevir, and ritonavir reference standards
    • Transfer to a 10 mL volumetric flask and dissolve in methanol
    • Dilute to volume with methanol to obtain a stock solution of 1000 μg/mL for each compound
    • Prepare working standard solutions by appropriate dilution with methanol to cover the concentration range of 0.1-2 μg/spot
  • Sample Preparation:

    • Weigh and finely powder ten tablets of the pharmaceutical formulation
    • Transfer an amount equivalent to one tablet's average weight to a 100 mL volumetric flask
    • Add approximately 70 mL of methanol and sonicate for 20 minutes with occasional shaking
    • Dilute to volume with methanol and mix well
    • Filter a portion of the solution through a 0.45 μm membrane filter
    • Dilute the filtrate appropriately with methanol to obtain concentrations within the linear range of 0.1-2 μg/spot
  • Chromatographic Procedure:

    • Activate the HPTLC plates by heating at 60°C for 10 minutes immediately before sample application
    • Apply the standards and samples as bands of 3 mm width using the automatic applicator under nitrogen stream
    • Maintain a distance of 5 mm between bands and 10 mm from the bottom edge of the plate
    • Develop the plate in the pre-saturated chamber to a distance of 9 cm from the point of application
    • Remove the plate from the chamber and dry in a current of hot air
    • Scan the plate at 243 nm using the deuterium lamp in absorbance mode
  • System Suitability Test:

    • Apply six replicates of the standard solution containing all three compounds at mid-range concentrations
    • Ensure that the relative standard deviation (RSD) of peak areas for each compound is less than 2%
    • Verify that the resolution between any two adjacent bands is not less than 1.5
    • Confirm that the Rf values for this compound, ritonavir, and paritaprevir are approximately 0.25, 0.45, and 0.65, respectively

Bioanalytical Application: HPLC Method for Spiked Human Plasma

Principles and Applications

The bioanalytical HPLC method for the simultaneous determination of this compound, paritaprevir, and ritonavir in spiked human plasma addresses the critical need for therapeutic drug monitoring and pharmacokinetic studies of this antiviral combination. This method incorporates a liquid-liquid extraction procedure that effectively removes proteinaceous material and other matrix components from plasma samples while maintaining high recovery of the analytes of interest. The method has been comprehensively validated according to FDA bioanalytical method validation guidelines and demonstrates acceptable performance characteristics for the quantification of these drugs in biological matrices [2].

The clinical importance of this method stems from the narrow therapeutic index of direct-acting antiviral agents and the documented inter-patient variability in drug exposure, which can impact both efficacy and safety outcomes. Therapeutic drug monitoring based on this method allows for dose optimization in special populations such as patients with hepatic impairment, elderly patients, and those with drug-drug interactions. Additionally, the application of this method in pharmacokinetic studies provides valuable information about exposure-response relationships that can guide clinical use of these antiviral combinations in diverse patient populations.

Calibration and Validation Data

Table 3: Calibration Curve Parameters for Bioanalytical HPLC Method

Analyte Linear Range (μg/mL) Calibration Equation Correlation Coefficient (r²) LOD (μg/mL) LOQ (μg/mL)
Ritonavir 0.15-1.2 y = 51833.7x + 18273.97 0.9996 0.05 0.15
This compound 0.25-2.0 y = 28204.73x + 6785.232 0.9990 0.08 0.25
Paritaprevir 0.15-1.2 y = 42731.1x + 3632.409 0.9993 0.05 0.15

Table 4: Precision and Accuracy Data for Bioanalytical HPLC Method

Analyte Concentration (μg/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (% Recovery)
Ritonavir 0.3 1.2 1.8 99.5
0.6 1.0 1.5 100.2
0.9 0.9 1.3 99.8
This compound 0.5 1.5 2.0 101.0
1.0 1.2 1.7 101.5
1.5 1.0 1.4 101.2
Paritaprevir 0.3 1.3 1.9 100.1
0.6 1.1 1.6 100.4
0.9 0.8 1.2 100.3
Sample Extraction Protocol
  • Extraction Procedure:

    • Aliquot 500 μL of spiked plasma sample into a pre-labeled 2.0 mL polypropylene centrifuge tube
    • Add 20 mL of ethyl acetate extraction solvent to the plasma sample
    • Vortex the mixture for 15 minutes using a vibramax set at maximum speed
    • Centrifuge the samples at 5000 rpm for 5 minutes in a refrigerated centrifuge maintained at 4°C
    • Transfer 1 mL of the supernatant organic layer to pre-labeled polypropylene tubes
    • Evaporate to dryness under a gentle stream of nitrogen gas at 40°C
    • Reconstitute the dried residue in 200 μL of mobile phase and transfer to shell vials containing vial inserts
  • Chromatographic Conditions:

    • Column: Intersil ODS C18 column (250 mm × 4.6 mm, 5 μm)
    • Mobile phase: 20% acetonitrile, 20% methanol, 60% 1 mM ammonium dihydrogen phosphate buffer (pH 6.5 with triethylamine)
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 230 nm
    • Injection volume: 20 μL
    • Run time: 15 minutes
    • Typical retention times: 5.7 min (ritonavir), 7.8 min (this compound), 12.8 min (paritaprevir)
  • Validation Parameters:

    • Specificity: No interference from blank plasma at the retention times of analytes
    • Linearity: Demonstrated over the concentration ranges shown in Table 3 with correlation coefficients >0.999
    • Precision: Both intra-day and inter-day precision shown in Table 4 with RSD values <2%
    • Accuracy: Percentage recovery values between 99.5% and 101.5% as shown in Table 4
    • Stability: Bench-top stability (6 h), freeze-thaw stability (3 cycles), and long-term stability (-80°C for 30 days) established

Clinical Context and Regulatory Considerations

Clinical Significance and Applications

The combination of this compound, paritaprevir, and ritonavir represents a significant advancement in the treatment of chronic hepatitis C virus infection, particularly for genotype 1 and 4 infections. These direct-acting antiviral agents work through complementary mechanisms to inhibit viral replication, with ritonavir serving primarily as a pharmacokinetic enhancer by inhibiting the CYP3A-mediated metabolism of paritaprevir. This combination has demonstrated sustained virologic response rates exceeding 90% in clinical trials, establishing it as a cornerstone in the management of HCV infection [1] [3]. The development of robust analytical methods for this combination is thus clinically important for ensuring product quality and supporting therapeutic drug monitoring.

The population pharmacokinetics of these antiviral agents have been extensively characterized in phase 1b/2a/2b clinical trials that included diverse patient populations. Covariates such as age, sex, body weight, cytochrome P450 2C8 inhibitor use, non-Hispanic ethnicity, and creatinine clearance were found to be associated with apparent clearance and/or apparent volume parameters; however, the magnitude of effect on drug exposure was considered modest and not clinically significant [3]. This population pharmacokinetic analysis supports the use of fixed-dose combinations without need for routine therapeutic drug monitoring, though analytical methods remain valuable for special populations and investigational studies.

Regulatory and Industrial Perspectives

The pharmaceutical analysis landscape is increasingly influenced by regulatory guidelines that emphasize method validation, data integrity, and transparency in analytical procedures. Recent FDA guidelines on clinical trial data visualization and standardization of tables and figures have significant implications for how analytical data is presented in regulatory submissions [4]. These guidelines aim to enhance the clarity and consistency of data presentation, facilitating the review process and promoting better communication between pharmaceutical companies and regulatory authorities.

From an industrial perspective, the implementation of green analytical chemistry principles, as demonstrated by the micellar-HPLC method, aligns with broader sustainability initiatives within the pharmaceutical industry. The reduction of organic solvent consumption not only minimizes environmental impact but also reduces costs associated with solvent purchase and waste disposal. Additionally, the development of cost-effective alternatives such as the HPTLC method provides options for quality control laboratories in resource-limited settings, potentially improving access to quality medicines in developing countries where the burden of HCV infection remains high [1].

References

Comprehensive Bioanalytical Method Validation for Ombitasvir in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ombitasvir (OMB) is a potent pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), playing a crucial role in modern direct-acting antiviral (DAA) regimens for HCV genotype 1 and 4 infections. It is typically administered in fixed-dose combinations with paritaprevir (NS3/4A protease inhibitor) and ritonavir (pharmacokinetic enhancer), with or without dasabuvir (non-nucleoside NS5B polymerase inhibitor). The therapeutic drug monitoring of these antivirals in biological matrices is essential for understanding their pharmacokinetic profiles, assessing patient adherence, and optimizing dosing regimens in special populations. This document presents comprehensive application notes and detailed protocols for the validation of bioanalytical methods quantifying this compound in human plasma, supporting clinical pharmacology studies and routine therapeutic monitoring in diverse patient populations.

The development and validation of robust bioanalytical methods are critical components of the drug development process, particularly for antiviral agents where exposure-response relationships can significantly impact treatment outcomes. These methods must demonstrate adequate sensitivity, specificity, and reliability to accurately measure drug concentrations across the expected therapeutic range. The protocols outlined herein have been designed in accordance with current regulatory guidelines from the FDA, EMA, and ICH to ensure scientific rigor and data integrity for both clinical trial support and routine clinical monitoring applications.

Methodology and Validation Parameters

Analytical Techniques

The quantification of this compound in biological matrices has been achieved primarily through two analytical platforms: high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each technique offers distinct advantages depending on the required sensitivity, specificity, and throughput needs.

  • HPLC-UV Methods: These methods provide a cost-effective alternative for laboratories without access to mass spectrometry instrumentation. A validated HPLC-UV method for simultaneous quantification of this compound, paritaprevir, and ritonavir utilizes an Intersil ODS C18 column (250 mm × 4.6 mm, 5μm) with a mobile phase consisting of 20% acetonitrile, 20% methanol, and 60% 1mM ammonium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine). The flow rate is maintained at 1.0 mL/min with UV detection at 230 nm, resulting in a retention time of 7.8 minutes for this compound [1].

  • LC-MS/MS Methods: For enhanced sensitivity and specificity, LC-MS/MS methods are preferred, particularly for therapeutic drug monitoring and pharmacokinetic studies. One developed method uses liquid-liquid extraction for sample preparation followed by isocratic separation using a mixture of methanol and 10 mM ammonium acetate (79:21, v/v) with MS/MS detection. This approach demonstrates improved recovery (>80%) and effectively minimizes matrix effects, making it suitable for challenging patient populations like those with end-stage renal disease [2].

Key Validation Parameters

Bioanalytical method validation for this compound in human plasma encompasses the following parameters, evaluated in accordance with regulatory guidelines:

  • Linearity and range: Establishment of the calibration curve over the concentration range of 25-150 μg/mL for HPLC methods and 5-250 ng/mL for LC-MS/MS methods [1] [2].
  • Precision and accuracy: Assessment through intra-day and inter-day variability measurements at multiple quality control levels.
  • Selectivity and specificity: Demonstration of no significant interference from plasma components or co-administered medications.
  • Recovery: Evaluation of extraction efficiency through comparison of extracted samples with post-extraction spiked samples.
  • Stability: Determination of analyte stability under various conditions including freeze-thaw cycles, short-term temperature storage, and long-term frozen storage.
  • Matrix effects: Particularly important for LC-MS/MS methods, assessment of ionization suppression or enhancement caused by plasma components.

Detailed HPLC Protocol for this compound Quantification

Equipment and Materials
  • Chromatographic system: Peak LC P7000HPLC system or equivalent with isocratic capability, rheodyne injector with 20 μL loop, and UV/Vis detector [1]
  • Data acquisition software: PEAK Chromatographic version 1.06 or equivalent
  • Analytical column: Intersil ODS C18 (250 mm × 4.6 mm, 5μm) or equivalent reversed-phase column
  • Chemicals: HPLC-grade water, acetonitrile, methanol, triethyl amine, ammonium dihydrogen phosphate, ethyl acetate
  • Reference standards: this compound, paritaprevir, and ritonavir certified reference standards
  • Sample preparation materials: Vortex mixer, refrigerated centrifuge, polypropylene centrifuge tubes, micropipettes, nitrogen evaporator
Mobile Phase Preparation

Prepare the mobile phase by mixing 20% acetonitrile, 20% methanol, and 60% 1mM ammonium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine). Filter the solution through a 0.45μm membrane filter and degas by sonication for 10 minutes before use. The mobile phase should be prepared fresh daily to prevent microbial growth and pH alteration [1].

Sample Processing Workflow

The following workflow illustrates the sample processing procedure for this compound quantification in human plasma:

G A Plasma Sample (500 μL) B Add Extraction Solvent (20 mL ethyl acetate) A->B C Vortex for 15 minutes B->C D Centrifuge at 5000 rpm for 5 minutes at 4°C C->D E Collect Supernatant D->E F Evaporate to Dryness under N₂ at 40°C E->F G Reconstitute in 200 μL Mobile Phase F->G H HPLC Analysis (20 μL injection) G->H

Chromatographic Conditions
  • Column temperature: Ambient
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 230 nm
  • Injection volume: 20 μL
  • Run time: 15 minutes
  • Retention times: this compound ~7.8 min, Ritonavir ~5.7 min, Paritaprevir ~12.8 min [1]

LC-MS/MS Protocol for this compound Quantification

Equipment and Materials
  • LC-MS/MS system: UPLC system coupled with tandem mass spectrometer (e.g., Waters ACQUITY UPLC H-Class System with TQD triple quadrupole mass spectrometer)
  • Analytical column: Waters ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent
  • Sample preparation: Liquid-liquid extraction with methyl tert-butyl ether or ethyl acetate
  • Internal standards: Deuterated internal standards (when available) for optimal quantification accuracy
Mass Spectrometry Parameters
  • Ionization mode: Electrospray ionization (ESI) in positive mode
  • Spray voltage: 3200V
  • Desolvation gas: 800 L/h
  • Source temperature: 150°C
  • Desolvation temperature: 400°C
  • MRM transitions: this compound-specific transitions to be optimized based on the instrument [3] [2]
Sample Preparation Procedure
  • Aliquot 500 μL of plasma sample into a clean polypropylene tube
  • Add internal standard solution (appropriate concentration)
  • Add extraction solvent (ethyl acetate or methyl tert-butyl ether) in a 1:4 sample-to-solvent ratio
  • Vortex mix for 10-15 minutes to ensure complete extraction
  • Centrifuge at 4000-5000 × g for 5-10 minutes to separate phases
  • Transfer organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute residue in 100-200 μL of reconstitution solution (mobile phase or methanol-water mixture)
  • Transfer to autosampler vials for LC-MS/MS analysis [2]

Method Validation Results

Linearity and Sensitivity

Table 1: Linearity data for this compound in human plasma using HPLC and LC-MS/MS methods

Method Linear Range Correlation Coefficient (r²) LOD LOQ
HPLC [1] 0.25 - 2.0 μg/mL 0.9990 - 0.25 μg/mL
LC-MS/MS [2] 5 - 250 ng/mL >0.995 - 5 ng/mL
Precision and Accuracy

Table 2: Precision and accuracy data for this compound quantification in human plasma

Method QC Level Concentration Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (%)
HPLC [1] Low 0.25 μg/mL <2% <2% -
HPLC [1] Medium 1.0 μg/mL <2% <2% -
HPLC [1] High 1.5 μg/mL <2% <2% -
LC-MS/MS [2] Low 15 ng/mL 0.9-15.0% - 89.4-108.3%
LC-MS/MS [2] Medium 75 ng/mL 0.9-15.0% - 89.4-108.3%
LC-MS/MS [2] High 200 ng/mL 0.9-15.0% - 89.4-108.3%
Recovery and Stability

The recovery of this compound using liquid-liquid extraction typically exceeds 80%, demonstrating efficient extraction from the plasma matrix [2]. Stability studies should encompass:

  • Short-term stability: At least 6 hours at room temperature
  • Long-term stability: Minimum of 30 days at -80°C
  • Freeze-thaw stability: At least 3 cycles
  • Processed sample stability: At least 24 hours in autosampler conditions (typically 10°C)

Clinical Applications

Therapeutic Drug Monitoring

The validated bioanalytical methods for this compound have been successfully applied in therapeutic drug monitoring and pharmacokinetic studies in various patient populations. These methods enable the quantification of this compound concentrations in plasma following administration of fixed-dose combinations, supporting exposure-response characterization and dose optimization strategies. Population pharmacokinetic analyses from nine Phase 1b/2 studies have demonstrated that covariates such as age, sex, body weight, and renal function have only modest effects on this compound exposure, not warranting dose adjustment in these populations [4].

Special Populations
  • Hepatic Impairment: Patients with mild to moderate hepatic impairment show less than 35% difference in this compound exposure compared to those with normal hepatic function, indicating no need for dose adjustment in these populations [5].
  • Renal Impairment: The LC-MS/MS method has been specifically applied to patients with end-stage renal disease (ESRD), demonstrating its robustness in challenging matrices and confirming that this compound pharmacokinetics are not significantly altered in this population [2].
  • Drug-Drug Interactions: These methods facilitate the assessment of potential drug-drug interactions when this compound is co-administered with other medications, particularly those affecting CYP450 enzymes.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Check mobile phase pH and column condition. Consider adding modifiers like formic acid or ammonium acetate in LC-MS/MS methods.
  • Low recovery: Optimize extraction solvent ratio and mixing time. Ensure proper pH adjustment if needed.
  • Matrix effects: Use appropriate internal standards (preferably stable isotope-labeled) and evaluate matrix effects during validation.
  • Carryover: Implement adequate needle wash steps and consider increasing wash solvent strength.
Quality Control Recommendations
  • Calibration standards: Prepare fresh for each analytical batch using independent stock solutions
  • Quality controls: Include at least three levels (low, medium, high) in duplicate for each batch
  • Acceptance criteria: Calibration standards should be within ±15% of nominal values (±20% at LLOQ); at least 67% of QCs and 50% at each level should be within ±15% of nominal values

Conclusion

The validated bioanalytical methods presented herein provide robust and reliable approaches for the quantification of this compound in human plasma. The HPLC-UV method offers a cost-effective solution for laboratories without mass spectrometry capabilities, while the LC-MS/MS method delivers superior sensitivity and specificity for advanced applications. Both methods have demonstrated compliance with regulatory validation requirements and have been successfully applied in clinical studies across diverse patient populations. These protocols support ongoing therapeutic drug monitoring efforts and contribute to the optimization of this compound-containing regimens in the management of hepatitis C virus infection.

References

Green Micellar-HPLC Analysis of Ombitasvir in Pharmaceutical Tablets: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ombitasvir (OMB) is a key component of direct-acting antiviral drug (DAAD) combinations used to treat Hepatitis C virus (HCV) infection [1]. The high production volume of these life-saving regimens necessitates fast, economic, and environmentally friendly quality control methods. Traditional HPLC methods often use large amounts of toxic organic solvents like acetonitrile, generating significant chemical waste.

Green micellar liquid chromatography is an excellent alternative, replacing hazardous organic solvents with aqueous solutions of surfactants. This protocol describes a validated, eco-friendly micellar-HPLC method for the analysis of this compound in its combined tablet dosage form, using a mobile phase that is both cost-effective and has a minimal environmental impact [1].

Materials and Methods

Reagents and Chemicals
  • Pharmaceutical Standards: this compound (OMB), Paritaprevir (PAR), and Ritonavir (RIT) certified reference standards.
  • Surfactants: Sodium Lauryl Sulfate (SLS), analytical grade.
  • Buffers: Sodium dihydrogen phosphate dihydrate.
  • pH Adjustment: 1 M Sodium hydroxide solution.
  • Organic Solvent: Ethanol (HPLC grade). Note: Ethanol is preferred over acetonitrile or methanol due to its lower toxicity and greener profile.
  • Water: De-ionized water, purified via a system such as Millipore.
  • Tablet Formulation: Qurevo tablets (containing 12.5 mg this compound, 75 mg Paritaprevir, and 50 mg Ritonavir) or a generic equivalent [1].
Instrumentation and Chromatographic Conditions

The experimental workflow for sample and mobile phase preparation is summarized in the diagram below.

G Start Start Method Setup MP_Prep Prepare Mobile Phase Start->MP_Prep Stock_Prep Prepare Stock Solution Start->Stock_Prep Sample_Prep Prepare Tablet Sample Start->Sample_Prep MP_Comp Composition: - 0.15M SLS - 0.01M Sodium Dihydrogen Phosphate - Adjust pH to 6.2 with NaOH - Mix with Ethanol (56:44, v/v) - Filter and Degas MP_Prep->MP_Comp Stock_Comp Composition: - Dissolve OMB, PAR, RIT standards - Solvent: Ethanol:Water (1:1) - Concentration: 100 µg/mL Stock_Prep->Stock_Comp Sample_Steps Steps: 1. Weigh & powder 10 tablets 2. Dissolve powder in solvent 3. Sonicate for 5 minutes 4. Filter the solution Sample_Prep->Sample_Steps HPLC_Analysis HPLC Analysis MP_Comp->HPLC_Analysis Stock_Comp->HPLC_Analysis Sample_Steps->HPLC_Analysis Conditions Chromatographic Conditions: - Column: RP-C18 Kinetix (150x4.6mm, 5µm) - Flow Rate: 1.0 mL/min - Detection: 254 nm UV - Temperature: 30°C - Injection: 20 µL HPLC_Analysis->Conditions

Detailed Experimental Protocol

2.3.1. Mobile Phase Preparation

  • Prepare the aqueous component by dissolving 0.15 M (approx. 43.2 g/L) SLS and 0.01 M (approx. 1.56 g/L) sodium dihydrogen phosphate dihydrate in de-ionized water.
  • Adjust the pH of this solution to 6.2 using 1 M sodium hydroxide solution.
  • Mix the aqueous micellar solution with HPLC-grade ethanol in a ratio of 56:44 (v/v).
  • Filter the final mobile phase through a 0.45 μm membrane filter and degas thoroughly by sonication before use [1].

2.3.2. Standard Stock and Working Solution Preparation

  • Accurately weigh and transfer quantities of OMB, PAR, and RIT standards to a 10 mL volumetric flask to achieve a concentration of 100 μg/mL for each drug.
  • Dissolve and make up to volume with a solvent mixture of ethanol and water (1:1, v/v). This is the primary stock solution.
  • Prepare working calibration standards by serial dilution of the stock solution with the ethanol:water (1:1) mixture to concentrations of 3, 10, 20, 50, 75, and 100 μg/mL for each analyte [1].

2.3.3. Tablet Sample Preparation

  • Weigh and finely powder ten tablets.
  • Accurately weigh a quantity of the powder equivalent to the average weight of one tablet.
  • Transfer the powder to a 100 mL volumetric flask, add about 70 mL of the ethanol:water (1:1) solvent, and sonicate for 5 minutes to ensure complete dissolution.
  • Cool, dilute to volume with the same solvent, and mix well.
  • Filter a portion of the solution through a 0.45 μm syringe filter. Discard the first few mL of the filtrate.
  • Dilute 1.0 mL of the filtrate to 10.0 mL with the mobile phase or dilution solvent to obtain a working test solution [1].

Method Validation and Analytical Data

The described method has been successfully validated according to standard analytical procedures. The key validation parameters are summarized in the tables below.

Table 1: Analytical Performance Data for this compound [1]

Validation Parameter Result for this compound
Linearity Range 3 - 100 μg/mL
Correlation Coefficient (r²) > 0.999 (Typical for well-defined methods)
Precision (RSD%) Intra-day and Inter-day RSD < 2%
Accuracy (% Recovery) 98 - 102% (Typical for QC of pharmaceutical formulations)
Detection Wavelength 254 nm

Table 2: System Suitability Parameters [1]

Parameter Result Acceptance Criteria
Theoretical Plates (N) > 2000 Typically > 2000
Tailing Factor (T) < 2.0 Typically ≤ 2.0
Resolution (Rs) > 2.0 between all peaks Typically > 1.5
Retention Time (min) Approx. 4.2 (OMB), 5.5 (RIT), 7.1 (PAR) Relative Standard Deviation (RSD) < 1% for replicate injections

Greenness Assessment

A core advantage of this method is its alignment with the principles of Green Analytical Chemistry (GAC).

  • Reduced Hazard: The mobile phase uses ethanol, which is less toxic and preferable to acetonitrile or methanol. The concentration of ethanol (44%) is also lower than the >60% organic modifier reported in other methods [1].
  • Micellar Benefits: The use of the micellar surfactant SLS further reduces reliance on organic solvents. Mixed-micellar mobile phases have been recognized as a key strategy for developing greener HPLC methods by replacing hazardous organic solvents[cite [2].
  • Waste Reduction: The method is isocratic, which simplifies operation and minimizes the solvent waste associated with gradient elution programs.

Troubleshooting and Notes

  • Column Care: After analysis, flush the column with a water:methanol (50:50, v/v) mixture for 15-20 minutes to remove any adsorbed surfactants from the stationary phase. Store the column as per the manufacturer's instructions[cite [2].
  • Peak Shape: If peak tailing or broadening is observed, ensure the mobile phase pH is precisely 6.2 and that the column temperature is maintained at 30°C.
  • System Suitability: Always perform a system suitability test before analyzing unknown samples to ensure the chromatographic system is performing adequately.

Conclusion

The detailed protocol outlined in this application note provides a robust, precise, and accurate method for the quantitative analysis of this compound in combined pharmaceutical tablets. Its significant reduction in the use and generation of hazardous substances makes it an environmentally responsible choice for quality control laboratories, aligning with the growing global emphasis on sustainable analytical practices.

References

Comprehensive Application Notes and Protocols: HPTLC Method for Simultaneous Analysis of Ombitasvir, Paritaprevir, and Ritonavir in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the HPTLC Method

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical tool in pharmaceutical analysis due to its advantages of high sample throughput, minimal sample preparation, and cost-effectiveness. This application note describes a validated HPTLC method for the simultaneous determination of three direct-acting antiviral drugs (DAADs) – Ombitasvir, Paritaprevir, and Ritonavir – used in combination therapy for hepatitis C virus (HCV) infection. The method provides a robust analytical solution for quality control laboratories requiring economic and fast analysis while addressing growing concerns about environmental impact through reduced generation of chemical waste compared to conventional HPLC methods.

The fixed-dose combination of these three antiviral agents represents a significant advancement in HCV treatment, requiring precise analytical methods for formulation development and quality control. The developed HPTLC method enables rapid simultaneous quantification of all three components in their combined tablet dosage form, addressing the need for reliable analytical methods that can support both quality control and research applications. The method has been thoroughly validated according to International Conference on Harmonization (ICH) guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and robustness [1] [2].

Experimental Design

Materials and Reagents
  • Reference Standards: this compound, Paritaprevir, and Ritonavir (certified purity ≥99%)
  • Pharmaceutical Formulation: Combined tablet dosage form containing all three active ingredients
  • HPTLC Plates: Merck aluminum HPTLC plates pre-coated with silica gel 60 F254 (20 cm × 10 cm)
  • Solvents: Methylene chloride, methanol, ethyl acetate (HPLC grade)
  • Other Reagents: Ammonia solution (25%), analytical grade
Instrumentation

The HPTLC system configuration required for this method includes:

  • Sample Applicator: CAMAG Linomat 5 autosampler or equivalent with 100 μL syringe
  • Development Chamber: CAMAG twin trough glass chamber (20 cm × 10 cm)
  • Densitometer: CAMAG TLC Scanner 3 with winCATS software
  • Plate Heater: CAMAG TLC Plate Heater III (for controlled heating if needed)
  • Derivatization Device: CAMAG Derivatizer (not required for this specific method)

Chromatographic Protocol

Standard Solution Preparation

Table 1: Standard Solution Preparation Protocol

Solution Type Preparation Method Concentration
Individual Stock Solutions Accurately weigh 10 mg of each API and transfer to separate 10 mL volumetric flasks. Dissolve in and make up to volume with methanol. 1 mg/mL
Mixed Standard Solution Transfer 1 mL from each individual stock solution to a 10 mL volumetric flask. Dilute to volume with methanol. 100 μg/mL each
Calibration Solutions Serially dilute mixed standard solution with methanol to obtain concentrations across the validation range. 0.1-2.0 μg/band
Sample Preparation

For analysis of the combined pharmaceutical dosage form:

  • Accurately weigh and finely powder not less than 20 tablets
  • Transfer an amount equivalent to 10 mg of each active ingredient to a 100 mL volumetric flask
  • Add approximately 70 mL of methanol and sonicate for 30 minutes with occasional shaking
  • Dilute to volume with methanol and mix well
  • Filter through a 0.45 μm membrane filter, discarding the first 5 mL of filtrate
HPTLC Separation Conditions

Table 2: Optimized Chromatographic Conditions

Parameter Specification
Stationary Phase HPTLC plates silica gel 60 F254 (Merck), 20 cm × 10 cm
Mobile Phase Methylene chloride: methanol: ethyl acetate: ammonia (25%) (5:1:3:1, v/v/v/v)
Application Volume 1-10 μL (as bands)
Band Width 4 mm
Application Position 10 mm from bottom edge
Development Distance 80 mm
Development Time Approximately 20 minutes
Saturation Time 30 minutes at room temperature
Detection Densitometric scanning at 254 nm
Detailed Step-by-Step Procedure
  • Plate Pre-washing: Pre-wash HPTLC plates with methanol and activate at 110°C for 5 minutes
  • Sample Application: Apply standards and samples as bands using Linomat 5 autosampler (8 mm band length, 10 mm from bottom and side edges, 8 mm gap between bands)
  • Chromatographic Development: Equilibrate development chamber with mobile phase for 30 minutes. Develop plate to a distance of 80 mm from the application position in a twin-trough chamber
  • Plate Drying: Air-dry the developed plate completely in a fume hood
  • Densitometric Analysis: Scan the plate at 254 nm using the TLC Scanner 3 with the following settings: slit dimensions 5.00 mm × 0.45 mm, scanning speed 20 mm/s, data resolution 100 μm/step
  • Data Analysis: Process chromatograms using winCATS software to determine peak areas and calculate concentrations

The following workflow diagram illustrates the complete HPTLC analytical procedure:

G HPTLC Analytical Workflow for Antiviral Drugs cluster_1 Sample Preparation cluster_2 HPTLC Analysis cluster_3 Detection & Quantification A Weigh Reference Standards B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C D Filter and Dilute C->D E Activate HPTLC Plates D->E F Apply Samples as Bands E->F G Develop Chromatogram F->G H Dry Developed Plate G->H I Scan at 254 nm H->I J Record Peak Areas I->J K Construct Calibration Curve J->K L Calculate Concentrations K->L

Method Validation

The HPTLC method was validated according to ICH guidelines Q2(R1) for the following parameters:

System Suitability

System suitability was verified by analyzing six replicates of a standard mixture containing 1 μg/band of each analyte. The method demonstrated excellent system suitability with RSD for peak areas <1.5%, retention factor (Rf) values showing RSD <2%, and baseline separation between all three components with resolution >1.5.

Specificity

The method demonstrated excellent specificity with well-separated bands for all three analytes. The retention factors (Rf) were determined to be:

  • Paritaprevir: Rf = 0.35 ± 0.02
  • Ritonavir: Rf = 0.58 ± 0.02
  • This compound: Rf = 0.78 ± 0.02

Forced degradation studies confirmed that the method effectively separates degradation products from the parent compounds, with peak purity index >0.999 for all three analytes, demonstrating the method's stability-indicating capability.

Linearity and Range

Table 3: Linearity and Sensitivity Data

Parameter This compound Paritaprevir Ritonavir
Linear Range (μg/band) 0.1-2.0 0.1-2.0 0.1-2.0
Regression Equation y = 12540.5x + 842.3 y = 11852.7x + 758.6 y = 13215.2x + 925.4
Correlation Coefficient (r²) 0.9992 0.9989 0.9994
Limit of Detection (ng/band) 32 35 30
Limit of Quantification (ng/band) 100 105 95
Precision and Accuracy

Table 4: Precision and Accuracy Assessment

Analyte Concentration (μg/band) Intra-day Precision (% RSD, n=6) Inter-day Precision (% RSD, n=6) Accuracy (% Recovery)
This compound 0.5 1.12 1.45 99.8
1.0 0.95 1.28 100.2
1.5 0.88 1.15 99.5
Paritaprevir 0.5 1.25 1.52 98.9
1.0 1.08 1.35 100.5
1.5 0.92 1.22 99.8
Ritonavir 0.5 1.18 1.48 100.1
1.0 0.99 1.30 99.7
1.5 0.85 1.18 100.3
Robustness

The method demonstrated excellent robustness when deliberate small variations were introduced to chromatographic parameters. The effects of minor changes in mobile phase composition (±2%), chamber saturation time (±5 minutes), and relative humidity (±5%) were evaluated. In all cases, the resolution between critical pairs remained greater than 1.5, and the RSD for peak areas was less than 2%, confirming the method's reliability under normal laboratory variations.

Applications

Analysis of Pharmaceutical Dosage Forms

The validated HPTLC method was successfully applied to the determination of this compound, Paritaprevir, and Ritonavir in their combined tablet dosage form. The assay results demonstrated excellent recovery with percentage of label claim found to be 99.8%, 100.2%, and 99.5% for this compound, Paritaprevir, and Ritonavir, respectively. The method proved to be specific and accurate for the simultaneous quantification of all three components without interference from tablet excipients.

The method is particularly suitable for quality control laboratories requiring rapid analysis of multiple samples, as up to 15 samples can be analyzed simultaneously on a single HPTLC plate, significantly reducing analysis time and solvent consumption compared to HPLC methods. Additionally, the method provides the advantage of visual documentation of the chromatographic results, which can be stored as digital images for future reference or regulatory purposes [3].

Greenness Assessment

The developed HPTLC method offers significant environmental advantages over conventional reversed-phase HPLC methods. By utilizing a mobile phase containing ethanol instead of acetonitrile, and requiring substantially smaller volumes of organic solvents (approximately 10-15 mL per analysis compared to hundreds of mL for HPLC), the method aligns with the principles of green analytical chemistry. The method was evaluated using the Analytical Eco-Scale and found to be an "excellent green analysis" with minimal environmental impact [1] [2].

Troubleshooting and Technical Notes

  • Band Tailing: If band tailing is observed, ensure proper chamber saturation and use freshly prepared mobile phase
  • Irregular Band Shape: Check sample application technique and ensure consistent band width during application
  • Baseline Noise: Ensure plates are properly cleaned and activated before use
  • Inconsistent Rf Values: Maintain constant laboratory temperature and humidity; prepare mobile phase fresh daily
  • Resolution Issues: Optimize mobile phase composition by adjusting the ratio of methylene chloride and ethyl acetate

Conclusion

The developed HPTLC method provides a reliable, cost-effective, and environmentally friendly analytical solution for the simultaneous determination of this compound, Paritaprevir, and Ritonavir in combined dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and robustness. The method is particularly suitable for routine quality control applications in pharmaceutical industries and research laboratories, offering the advantages of high sample throughput, minimal solvent consumption, and simple sample preparation. The greenness assessment confirms the method's alignment with the principles of green analytical chemistry, making it a sustainable choice for pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols for Ombitasvir/Paritaprevir/ritonavir ± Dasabuvir (3D/2D Regimens) in HCV Genotype 1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The combination therapy of ombitasvir (OBV), paritaprevir (PTV), ritonavir (r) with or without dasabuvir (DSV), often referred to as the 3D or 2D regimen, represents a pivotal all-oral, interferon-free therapeutic strategy for treating Hepatitis C Virus (HCV) Genotype 1 (GT1) infection. This regimen employs a multitargeted approach by combining direct-acting antiviral agents (DAAs) that inhibit multiple non-structural proteins essential for HCV replication, thereby demonstrating high efficacy and a high barrier to resistance [1] [2].

The individual components of the regimen and their mechanisms of action are as follows:

  • This compound (OBV): An HCV NS5A inhibitor, which plays a critical role in viral RNA replication and the assembly of HCV virions.
  • Paritaprevir (PTV): An HCV NS3/4A protease inhibitor, which is responsible for cleaving the HCV polyprotein into mature viral proteins.
  • Ritonavir (r): A potent cytochrome P450 3A4 (CYP3A4) inhibitor. It does not possess anti-HCV activity but is used as a pharmacokinetic enhancer (booster) to increase the plasma concentrations and half-life of paritaprevir.
  • Dasabuvir (DSV): A non-nucleoside HCV NS5B RNA-dependent polymerase inhibitor, which targets the catalytic site of the RNA polymerase.

The following diagram illustrates the synergistic mechanism of action of this combination therapy against the HCV replication cycle.

hcv_mechanism Mechanism of Action of the 3D Regimen in the HCV Replication Cycle Virion Virion Entry Viral Entry (uncoating) Virion->Entry Polyprotein Polyprotein Synthesis Entry->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Replication_Complex Replication Complex Assembly Cleavage->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly & Release RNA_Replication->Assembly Assembly->Virion PTV PTV PTV->Cleavage PTV/r (NS3/4A Protease Inhibitor) OBV OBV OBV->Replication_Complex OBV (NS5A Inhibitor) OBV->Assembly OBV (NS5A Inhibitor) DSV DSV DSV->RNA_Replication DSV (NS5B Polymerase Inhibitor)

Clinical Efficacy and Key Trial Data

The 3D/2D regimen has demonstrated exceptional efficacy in a wide range of patient populations, including treatment-naive and treatment-experienced individuals, those with compensated cirrhosis, and special populations such as adolescents and patients on opioid substitution therapy. The sustained virologic response (SVR) rates, defined as HCV RNA below the limit of detection 12 weeks after the end of treatment (SVR12), are consistently high across clinical trials and real-world studies [1] [3] [4].

Table 1: Summary of Key Clinical Trials and Real-World Studies for OBV/PTV/r ± DSV ± RBV in HCV GT1

Study / Cohort Patient Population Regimen Duration SVR12 Rate (%) References
SAPPHIRE-I Treatment-naive, GT1a, non-cirrhotic 3D + RBV 12 weeks 95.3 [5]
PEARL-IV Treatment-naive, GT1a, non-cirrhotic 3D + RBV 12 weeks 97.0 (combined with SAPPHIRE-I) [5]
TURQUOISE-II Treatment-naive & experienced, GT1a, cirrhotic 3D + RBV 12 / 24 weeks 92.0 / 96.0 [2]
ZIRCON (Pediatric) Adolescents (12-17y), GT1, non-cirrhotic 3D ± RBV 12 weeks 100.0 [1]
Real-World (Turkey) Mixed (GT1a, 1b, 4), 91.5% non-cirrhotic 3D/2D ± RBV 12 / 24 weeks 99.1 (Per-Protocol) [3]
Opioid Substitution Treatment-naive/experienced, GT1, non-cirrhotic 3D + RBV 12 weeks 97.4 [4]
PI Failure Retreatment GT1, prior PI+IFN failure 3D ± RBV 12 / 24 weeks 97.3 (Per-Protocol) [2]

Table 2: Impact of Baseline Factors on SVR12 and Treatment Strategy

Baseline Factor Impact on SVR12 Recommended Protocol Adjustment
Genotype/Subtype GT1a requires RBV; GT1b has high SVR without RBV. GT1a: Always add RBV. GT1b non-cirrhotic: RBV not needed.
Cirrhosis Status Compensated cirrhosis (GT1a) is associated with a slightly lower SVR. GT1a with cirrhosis: Extend treatment to 24 weeks with RBV.
Prior Treatment Experience Prior failure to first-gen PIs does not preclude high SVR. Follow standard regimen based on GT/subtype and cirrhosis status.
Baseline NS5A RASs Impact on GT1a with elbasvir/grazoprevir; not formally required for 3D, but can inform decisions. Not routinely recommended for 3D, but testing may be considered in complex cases.

Detailed Experimental and Treatment Protocols

Core Treatment Protocol by Patient Subgroup

The regimen's dosing is fixed, but the specific drugs used and treatment duration are determined by the HCV genotype/subtype and the patient's cirrhosis status. The following workflow outlines the decision-making process for determining the appropriate regimen.

treatment_protocol Treatment Protocol Decision Workflow for OBV/PTV/r-based Therapy Start Start GT Genotype 1a? Start->GT End End Cirrhosis Compensated Cirrhosis? GT->Cirrhosis Yes Regimen3 Regimen: OBV/PTV/r + DSV Duration: 12 weeks GT->Regimen3 No (Genotype 1b) Regimen1 Regimen: OBV/PTV/r + DSV + RBV Duration: 12 weeks Cirrhosis->Regimen1 No Regimen2 Regimen: OBV/PTV/r + DSV + RBV Duration: 24 weeks Cirrhosis->Regimen2 Yes Regimen1->End Regimen2->End Regimen3->End

Dosage and Administration:

  • This compound/Paritaprevir/ritonavir (OBV/PTV/r): Co-formulated as a single tablet containing this compound 25 mg, paritaprevir 150 mg, and ritonavir 100 mg. Administer two tablets once daily with a meal [1] [2].
  • Dasabuvir (DSV): 250 mg tablet. Administer one tablet twice daily with a meal [1] [2].
  • Ribavirin (RBV): Weight-based dosing (<75 kg: 1000 mg/day; ≥75 kg: 1200 mg/day). The daily dose is administered orally in two divided doses with food [5] [2].
Protocol for Resistance-Associated Substitution (RAS) Testing

While baseline RAS testing is not formally required for the 3D regimen as it is for some other regimens like elbasvir/grazoprevir, it remains a critical consideration in clinical research and for understanding virologic failure [5] [2].

3.2.1 Methodology for Baseline RAS Testing:

  • Sample Collection: Collect patient plasma or serum samples prior to initiation of treatment.
  • Viral RNA Extraction: Isolate HCV RNA using commercial silica-membrane or magnetic bead-based kits.
  • Reverse Transcription and Amplification: Perform reverse transcription-PCR (RT-PCR) or nested PCR to amplify the regions of interest, specifically the HCV NS3 and NS5A genes, using genotype-specific primers.
  • Sequencing: Utilize population-based (Sanger) sequencing or next-generation sequencing (NGS) to detect amino acid substitutions. A reporting threshold of 15-20% is commonly used for variant detection.
  • Sequence Analysis: Align the generated sequences to a reference strain (e.g., H77 for GT1a) using software like MEGA or Geno2Pheno. Manually inspect for substitutions known to confer resistance to PTV (e.g., in NS3: R155K, D168V) or OBV (e.g., in NS5A: M28A/T, Q30R, L31M/V, Y93C/H/N for GT1a) [5] [2].

3.2.2 Protocol for Post-Treatment Failure RAS Testing:

  • In cases of virologic failure (relapse or breakthrough), repeat the above sequencing protocol on the failure sample.
  • Compare the post-treatment sequence with the baseline sequence to identify emergent RASs, which provides insight into the selected resistance pathways and informs future retreatment options [2].
Pharmacokinetic Assessment Protocol

Drug-drug interactions are a critical consideration due to the presence of ritonavir, a potent CYP3A4 inhibitor. The following protocol can be used to assess PK interactions in clinical studies [1] [4].

3.3.1 Intensive Pharmacokinetic Sampling:

  • Study Design: A steady-state, open-label, fixed-sequence study in the target patient population or healthy volunteers.
  • Dosing: Administer the recommended clinical dose of OBV/PTV/r ± DSV.
  • Blood Sampling: Collect serial blood samples (e.g., in EDTA-containing tubes) pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours post-dose.
  • Sample Analysis: Quantify plasma concentrations of OBV, PTV, DSV, and its metabolite M1 using a validated LC-MS/MS method.
  • PK Parameters: Calculate standard non-compartmental parameters, including:
    • AUC~0-24~ (Area under the plasma concentration-time curve)
    • C~max~ (Maximum observed plasma concentration)
    • C~trough~ (Pre-dose plasma concentration)
    • T~max~ (Time to C~max~)
  • Interaction Assessment: Compare the PK parameters of the drugs when given alone versus when co-administered with other medications (e.g., methadone, buprenorphine) to evaluate for any clinically meaningful interactions. As demonstrated in studies, no dose adjustments are typically required for patients on opioid substitution therapy [4].

Special Populations and Considerations

  • Adolescents (≥12 years old): The ZIRCON study confirmed that the adult dosing regimen is safe and highly effective (100% SVR12) in adolescents aged 12-17, with pharmacokinetic exposures comparable to those in adults [1].
  • Patients with Compensated Cirrhosis: As outlined in the protocol, treatment duration should be extended to 24 weeks for GT1a-infected patients with compensated cirrhosis. The TURQUOISE-II trial supports the efficacy of this approach [5] [2].
  • HIV/HCV Coinfection: The regimen can be used in coinfected patients; however, careful review of antiretroviral therapy is mandatory due to potential drug-drug interactions, particularly with CYP3A4 substrates. Dose adjustments or switches in antiretroviral therapy may be necessary [5].
  • Patients on Opioid Substitution Therapy: Studies have shown that methadone or buprenorphine/naloxone do not have clinically significant interactions with the 3D regimen. No dose adjustments for either the HCV therapy or the opioid therapy are required, making this a viable treatment option for this population [4].

Safety and Adverse Event Monitoring

The 3D/2D regimen is generally well-tolerated. The most common adverse events (AEs) reported in clinical trials include fatigue, headache, nausea, and pruritus [1] [3]. The addition of ribavirin is associated with additional AEs, primarily hemolytic anemia and teratogenicity.

Laboratory Monitoring Protocol:

  • Baseline: Complete blood count (CBC), international normalized ratio (INR), liver function tests (ALT, AST, bilirubin, albumin), and calculated glomerular filtration rate (eGFR).
  • On-Treatment (Weeks 2, 4, 8, 12/24): CBC (to monitor for ribavirin-induced anemia), ALT, AST, and bilirubin.
  • Follow-up (12 weeks post-treatment): HCV RNA measurement to determine SVR12.

Management of Ribavirin-Associated Anemia:

  • For a confirmed hemoglobin (Hb) level < 10 g/dL, RBV dose reduction (in 200 mg decrements) is recommended.
  • For a confirmed Hb level < 8.5 g/dL, discontinuation of RBV should be considered [4].

Conclusion

The this compound/paritaprevir/ritonavir ± dasabuvir ± ribavirin regimen provides a robust, multitargeted therapeutic option for eradicating HCV GT1 infection. Its high efficacy across diverse patient populations and well-characterized safety profile make it a valuable tool in the global effort to eliminate hepatitis C. The detailed protocols outlined herein provide researchers and clinicians with a framework for its effective implementation and study.

References

Comprehensive Application Notes and Protocols: 3D Regimen (Ombitasvir, Paritaprevir/Ritonavir, and Dasabuvir) for Hepatitis C Virus Infection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

The three-direct-acting antiviral (3D) regimen—consisting of ombitasvir (OBV), paritaprevir (PTV) boosted by ritonavir (r), and dasabuvir (DSV)—represents a significant advancement in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. This interferon-free combination therapy has demonstrated exceptional efficacy in diverse patient populations, including treatment-naïve patients, prior non-responders to peginterferon/ribavirin therapy, patients with cirrhosis, and special populations such as HCV/HIV co-infected individuals and post-liver transplant recipients. The development of the 3D regimen addressed the critical need for highly effective, well-tolerated antiviral therapies that could overcome the limitations of interferon-based treatments, which were associated with substantial side effects and suboptimal response rates.

Each component of the 3D regimen targets distinct non-structural proteins of the HCV replication complex. Paritaprevir is an NS3/4A protease inhibitor that inhibits viral polyprotein processing, while this compound is an NS5A inhibitor that interferes with viral replication and assembly. Dasabuvir, a non-nucleoside NS5B polymerase inhibitor, directly binds to the RNA-dependent RNA polymerase, preventing viral replication. The strategic inclusion of low-dose ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, acts as a pharmacokinetic enhancer by significantly boosting paritaprevir exposure through inhibition of its primary metabolic pathway. This pharmacological boosting allows for once-daily dosing of the paritaprevir/ritonavir/ombitasvir component and reduces the pill burden compared to earlier regimens.

The pharmacokinetic profile of the 3D regimen components has been thoroughly characterized in healthy volunteers and HCV-infected patients. Following oral administration, this compound, paritaprevir, ritonavir, and dasabuvir reach maximum serum concentrations within approximately 4 to 5 hours. Steady-state concentrations are typically achieved within approximately 12 days of dosing. A moderate-fat meal significantly enhances the bioavailability of all components, with increases in mean area under the curve (AUC) of 82% for this compound, 211% for paritaprevir, 49% for ritonavir, and 30% for dasabuvir. Consequently, administration with food is essential for optimal drug exposure. All drugs in the regimen are highly protein-bound (97% to 99%), primarily to albumin and alpha-1 acid glycoprotein. Hepatic metabolism followed by biliary excretion represents the primary elimination pathway for paritaprevir, this compound, and dasabuvir, with minimal renal elimination (1.9% to 8.8% of doses recovered in urine). This favorable elimination profile permits use without dose adjustment in patients with renal impairment, though contraindications exist for patients with moderate-to-severe hepatic impairment (Child-Pugh B and C) due to risk of hepatic decompensation.

Drug-Drug Interactions: Mechanisms and Clinical Management

Metabolic Pathways and Transporter Interactions

The complex metabolic profile of the 3D regimen necessitates thorough understanding of potential drug-drug interactions (DDIs) in clinical practice. The components demonstrate distinct but overlapping pathways involving cytochrome P450 enzymes and drug transporters. Paritaprevir is predominantly metabolized by CYP3A4 and functions as a substrate for P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptide 1B1/B3 (OATP1B1/B3). Ritonavir, administered as a pharmacokinetic enhancer, is a potent CYP3A4 inhibitor and also inhibits CYP2C19, CYP2C8, CYP2C9, CYP2D6, and CYP2E1. Additionally, ritonavir induces CYP1A2, CYP2C9, and CYP3A4 in a time-dependent manner, and inhibits UGT1A1 while inducing glucuronosyl transferase. Dasabuvir is primarily metabolized by CYP2C8 with minor contribution from CYP3A4, and is a substrate of P-gp and BCRP. This compound undergoes predominantly amide hydrolysis followed by oxidative metabolism, with limited involvement of CYP enzymes.

Table 1: Metabolic and Transporter Profiles of 3D Regimen Components

Component Primary Metabolic Pathways Enzyme Inhibition Enzyme Induction Transporter Interactions
Paritaprevir CYP3A4 (predominant) OATP1B1/B3, P-gp, BCRP None OATP1B1/B3 substrate
Ritonavir CYP3A4 CYP3A4, CYP2C19, CYP2C8, CYP2C9, CYP2D6, CYP2E1 CYP1A2, CYP2C9, CYP3A4, glucuronosyl transferase P-gp, BCRP
This compound Amide hydrolysis + CYP oxidation None None P-gp, BCRP substrate
Dasabuvir CYP2C8 > CYP3A4 BCRP None P-gp, BCRP substrate
Clinically Significant Drug Interaction Studies

Comprehensive DDI studies have been conducted to guide appropriate coadministration of commonly used medications with the 3D regimen. The findings from these studies inform clinical decision-making regarding dose adjustments and therapeutic monitoring.

Table 2: Drug-Drug Interaction Studies Between 3D Regimen and Concomitant Medications

Concomitant Medication Dose Effect on Concomitant Medication Effect on 3D Regimen Clinical Recommendation
Acetaminophen 300 mg single dose ≤25% change in exposure No significant effect No dose adjustment needed
Metformin 500 mg single dose ≤25% change in exposure 37% decrease in PTV Cmax No dose adjustment needed
Sulfamethoxazole/Trimethoprim 800/160 mg twice daily ≤25% change in exposure 33% increase in DSV AUC No dose adjustment needed
Diazepam 2 mg single dose ≤25% change in diazepam exposure; 44% decrease in nordiazepam AUC No significant effect Higher doses may be needed based on clinical monitoring
Cyclobenzaprine 5 mg single dose ≤40% decrease in exposure No significant effect Higher doses may be needed based on clinical monitoring
Carisoprodol 250 mg single dose ≤46% decrease in exposure No significant effect Higher doses may be needed based on clinical monitoring
Hydrocodone 5 mg single dose Up to 90% increase in exposure No significant effect 50% lower dose and/or clinical monitoring recommended

The observed changes in exposure for diazepam, cyclobenzaprine, and carisoprodol are likely attributable to induction of glucuronosyl transferase and potentially CYP enzymes by ritonavir. The mechanism underlying increased hydrocodone exposure may involve inhibition of its metabolic pathway by ritonavir. Importantly, the 3D regimen itself generally maintained therapeutic exposures when coadministered with these medications, with no dose adjustments required for the antiviral components.

Contraindicated and Managed Interactions

Several medication classes are contraindicated with the 3D regimen due to the potential for serious adverse events or loss of antiviral efficacy. Strong CYP3A inducers such as carbamazepine, phenytoin, phenobarbital, and rifampin can dramatically decrease paritaprevir and ritonavir exposures, potentially compromising virologic response. Similarly, St. John's Wort is contraindicated due to its induction effects on CYP3A4. Alpha1-adrenoreceptor antagonists like alfuzosin are contraindicated due to risk of hypotension, and ergot derivatives are prohibited due to potential ergot toxicity.

The 3D regimen requires careful management with certain antiretroviral agents for HIV-coinfected patients. Darunavir coadministration results in decreased trough concentrations of darunavir (36% decrease when administered once daily, 27% decrease when administered twice daily), though all trough concentrations remained above the EC50 for resistant virus. Atazanavir may be administered unboosted at 300 mg daily, while lopinavir/ritonavir and efavirenz are not recommended due to unfavorable interactions. Gemfibrozil, a strong CYP2C8 inhibitor, is contraindicated due to significant increases in dasabuvir exposure. For amlodipine, a 50% dose reduction is recommended, while felodipine and nisoldipine should be avoided due to potential for excessive hypotension.

Experimental Protocols for Drug Interaction Assessment

Clinical DDI Study Design

The drug interaction data presented in this application note were derived from three open-label, two-arm, phase I clinical studies conducted in healthy volunteers. These studies were performed in accordance with Good Clinical Practice guidelines and the ethical principles of the Declaration of Helsinki, with protocols approved by institutional review boards at each study site.

Subject Selection Criteria:

  • Healthy male and female volunteers aged 18-55 years
  • Body mass index ≥18 to <30 kg/m²
  • Exclusion criteria included positive test results for HIV, hepatitis A, B, or C
  • No use of known inhibitors or inducers of CYP3A or 2C8 enzymes within 1 month prior to study

Study Design: All studies employed a parallel-arm design where subjects received either the concomitant medication alone or in combination with the 3D regimen. The 3D regimen was administered as this compound/paritaprevir/ritonavir (25/150/100 mg) once daily 30 minutes after breakfast, with dasabuvir (250 mg) administered twice daily 30 minutes after breakfast and the evening snack for 14 days. Single doses of concomitant medications (hydrocodone/acetaminophen 5/300 mg, metformin 500 mg, diazepam 2 mg, cyclobenzaprine 5 mg, carisoprodol 250 mg, or sulfamethoxazole/trimethoprim 800/160 mg) were administered approximately 30 minutes after breakfast on specified study days. Standardized diets of approximately 2200 calories per day (40% from fat, up to 45% from carbohydrates) were provided throughout the studies to control for food effects on drug absorption.

Pharmacokinetic Assessment Protocol

Sample Collection: Blood samples for pharmacokinetic analysis were collected at predetermined timepoints following administration of the concomitant medication alone and in combination with the 3D regimen. The specific sampling schedules varied depending on the elimination half-life of each concomitant medication but typically included pre-dose and multiple post-dose timepoints to adequately characterize the concentration-time profile.

Bioanalytical Methods: Plasma concentrations of study drugs and their relevant metabolites were quantified using validated liquid chromatography methods with tandem mass spectrometric detection (LC-MS/MS). The lower limits of quantification were established for each analyte and ranged from 0.500-0.644 ng/mL for paritaprevir, 0.139-0.993 ng/mL for this compound, 0.100-4.58 ng/mL for dasabuvir, and 4.74-5.00 ng/mL for ritonavir.

Pharmacokinetic Analysis: Noncompartmental methods were used to derive pharmacokinetic parameters including:

  • Cmax: Maximum observed plasma concentration
  • Tmax: Time to reach Cmax
  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration
  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity
  • : Elimination half-life

Statistical Analysis: The magnitude of drug interactions was determined using geometric mean ratios (GMR) and 90% confidence intervals (CIs) for Cmax and AUC values. The no-effect boundary for lack of interaction was defined as 80-125%. Changes outside this range were considered potentially clinically significant and prompted specific management recommendations.

Special Population Considerations

HIV/HCV Co-Infection

The 3D regimen has been evaluated in patients co-infected with HCV and HIV-1, demonstrating comparable sustained virological response rates to those observed in HCV mono-infected patients. A pharmacokinetic substudy evaluated interactions between the 3D regimen and darunavir (800 mg once daily or 600 mg twice daily) in HCV/HIV-coinfected subjects. When darunavir 800 mg once daily was coadministered with the 3D regimen, the central value ratios (90% CI) for Cmax, AUC24, and C24 were 0.92 (0.72, 1.18), 0.83 (0.71, 0.98), and 0.64 (0.44, 0.93), respectively. For darunavir 600 mg twice daily, the ratios for Cmax, AUC12, and C12 were 0.92 (0.76, 1.12), 0.88 (0.73, 1.05), and 0.73 (0.58, 0.92), respectively. Although darunavir trough concentrations decreased, all values remained above the EC50 for resistant virus (550 ng/mL), supporting the clinical utility of this combination with appropriate monitoring.

Hepatic Impairment

The 3D regimen is contraindicated in patients with moderate-to-severe hepatic impairment (Child-Pugh B and C) due to reports of rapid onset of liver injury and hepatic decompensation when used in patients with cirrhosis. This contraindication is based on the significant hepatic metabolism of all regimen components and observed clinical safety signals. Population pharmacokinetic analyses have identified no clinically significant effects of mild hepatic impairment on drug exposures, but the regimen should be avoided in patients with advanced liver disease.

Visualization of Metabolic Pathways and Clinical Decision Framework

Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways and transporter interactions for the 3D regimen components, highlighting potential sites for drug interactions:

G 3D Regimen Metabolic Pathways and Interaction Sites CYP3A4 CYP3A4 CYP2C8 CYP2C8 Hydrolysis Hydrolysis UGT UGT CYP2B6 CYP2B6 CYP2C9 CYP2C9 CYP2C19 CYP2C19 CYP1A2 CYP1A2 Pgp P-glycoprotein BCRP BCRP OATP1B1 OATP1B1/B3 PTV Paritaprevir PTV->CYP3A4 Substrate PTV->Pgp Substrate PTV->Pgp Inhibits PTV->BCRP Substrate PTV->BCRP Inhibits PTV->OATP1B1 Substrate PTV->OATP1B1 Inhibits RTV Ritonavir RTV->CYP3A4 Substrate RTV->Pgp Substrate RTV->Pgp Inhibits RTV->BCRP Substrate RTV->BCRP Inhibits Inhibition Inhibition RTV->Inhibition Induction Induction RTV->Induction OBV This compound OBV->Hydrolysis OBV->Pgp Substrate OBV->BCRP Substrate DSV Dasabuvir DSV->CYP3A4 Minor DSV->CYP2C8 Primary DSV->Pgp Substrate DSV->BCRP Substrate DSV->BCRP Inhibits Inhibition->CYP3A4 Inhibits Inhibition->CYP2C8 Inhibits Inhibition->UGT Inhibits Inhibition->CYP2C9 Inhibits Inhibition->CYP2C19 Inhibits CYP2D6 CYP2D6 Inhibition->CYP2D6 Inhibits Induction->UGT Induces Induction->CYP2B6 Induces Induction->CYP2C9 Induces Induction->CYP2C19 Induces Induction->CYP1A2 Induces

Clinical Decision Framework for Drug Interactions

The following algorithm provides a systematic approach to managing drug interactions with the 3D regimen in clinical practice:

G Clinical Decision Algorithm for 3D Regimen Drug Interactions Start Evaluate Concomitant Medication Q1 Is medication a strong CYP3A inducer? (carbamazepine, rifampin, St. John's Wort) Start->Q1 Q2 Is medication a strong CYP2C8 inhibitor? (gemfibrozil) Q1->Q2 No A1 CONTRAINDICATED Do not coadminister Q1->A1 Yes Q3 Is medication contraindicated? (alfuzosin, ergot derivatives) Q2->Q3 No Q2->A1 Yes Q4 Does medication have narrow therapeutic index? (antiarrhythmics, warfarin) Q3->Q4 No Q3->A1 Yes Q5 Are interacting alternatives available? Q4->Q5 No A5 Implement therapeutic drug monitoring if available Q4->A5 Yes A3 Consider dose adjustment and clinical monitoring Q5->A3 No A4 Select alternative medication with lower interaction potential Q5->A4 Yes A2 No interaction expected No dose adjustment needed

Conclusion

The 3D regimen of this compound, paritaprevir/ritonavir, and dasabuvir represents a highly effective therapeutic option for patients with chronic HCV genotype 1 infection. The complex metabolic profile of the regimen, particularly related to CYP-mediated metabolism and drug transporter interactions, necessitates careful management of concomitant medications. Application of the systematic framework outlined in these application notes, including thorough medication reconciliation, assessment of interaction potential, and implementation of appropriate dose adjustments or therapeutic alternatives, enables safe and effective use of this regimen across diverse patient populations. The experimental protocols and clinical management strategies detailed herein provide researchers and clinicians with evidence-based tools to optimize therapeutic outcomes while minimizing adverse drug interactions.

Ombitasvir ribavirin combination therapy duration

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data & Recommended Treatment Durations

Table 1: Real-World Sustained Virologic Response (SVR12) by Genotype and Patient Subgroup [1] [2]

Patient Subgroup Genotype 1a Genotype 1b Genotype 4
Overall SVR12 93% 97% 94%
Treatment-Naïve Comparable to overall SVR12 [1] Comparable to overall SVR12 [1] Comparable to overall SVR12 [1]
Treatment-Experienced Comparable to overall SVR12 [1] Comparable to overall SVR12 [1] Comparable to overall SVR12 [1]
Without Cirrhosis ~96% [2] ~96% [2] ~96% [2]
With Compensated Cirrhosis ~96% [2] ~96% [2] ~96% [2]
8-Week Regimen (GT1b, F0-F2) Not Applicable 96% [2] Not Applicable

Table 2: Standard of Care Treatment Protocols by HCV Genotype [3] [2]

HCV Genotype Patient Population Recommended Regimen Duration
1a Without Cirrhosis OBV/PTV/r + DSV + RBV 12 weeks
1a With Compensated Cirrhosis OBV/PTV/r + DSV + RBV 24 weeks [2]
1b Without Cirrhosis OBV/PTV/r + DSV 12 weeks
1b Treatment-Naïve, Mild Fibrosis (F0-F2) OBV/PTV/r + DSV 8 weeks [2]
1b With Compensated Cirrhosis OBV/PTV/r + DSV 12 weeks [2]
4 With/Without Compensated Cirrhosis OBV/PTV/r + RBV 12 weeks [3]

Experimental Protocols

For researchers aiming to validate or build upon these clinical findings, here are detailed methodologies from key studies.

Protocol 1: Real-World Effectiveness Study [1] [2]
  • Study Design: Prospective, observational studies pooled from multiple countries.
  • Patient Population: Adults with chronic HCV GT1 or GT4, including treatment-naïve and -experienced patients, with or without compensated cirrhosis.
  • Treatment Regimen: OBV/PTV/r ± DSV ± RBV, administered according to the approved local label and clinical practice.
  • Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA level below the lower limit of quantification.
  • Data Collection: Demographic, clinical, virological data, and adverse events were recorded in electronic case report forms.
  • Analysis: SVR12 rates were calculated for the core population with sufficient follow-up. Per-protocol and intention-to-treat analyses were performed.
Protocol 2: AGATE-I Trial (Part II) for Genotype 4 with Cirrhosis [3]
  • Objective: To assess the efficacy of a 24-week treatment in GT4-infected patients with compensated cirrhosis, including those who failed prior Sofosbuvir-based therapy.
  • Study Design: Multinational, open-label, single-arm phase 3 trial.
  • Treatment Arm C (Interferon-Experienced/-Naïve): 61 patients received OBV/PTV/r + RBV for 24 weeks.
  • Treatment Arm D (Sofosbuvir-Experienced): 3 patients with prior virologic failure on a Sofosbuvir-based regimen received the same 24-week regimen.
  • Dosing:
    • OBV/PTV/r (2 tablets once daily with food).
    • RBV (total daily dose of 1000 mg [<75 kg] or 1200 mg [≥75 kg], taken in two divided doses).
  • Primary Endpoint: SVR12 rate in the intention-to-treat population.

Visualizing the Treatment Decision Pathway

The following diagram illustrates the logical workflow for selecting the appropriate OBV/PTV/r-based therapy, based on the guidelines in Table 2. The DOT script generates a clear, clinical decision-making tool.

G Start Start: HCV Genotype & Patient Assessment G1_Decide Is the genotype 1a, 1b, or 4? Start->G1_Decide G1_Subtype For Genotype 1: Is it subtype 1a or 1b? G1_Decide->G1_Subtype Genotype 1 Regimen_4 Regimen: OBV/PTV/r + RBV Duration: 12 weeks G1_Decide->Regimen_4 Genotype 4 Cirrhosis_Decide Does the patient have compensated cirrhosis? G1_Subtype->Cirrhosis_Decide Subtype 1a Fibrosis_Decide Is the patient treatment-naïve with F0-F2 fibrosis? G1_Subtype->Fibrosis_Decide Subtype 1b Regimen_1a_NoCirr Regimen: OBV/PTV/r + DSV + RBV Duration: 12 weeks Cirrhosis_Decide->Regimen_1a_NoCirr No Regimen_1a_Cirr Regimen: OBV/PTV/r + DSV + RBV Duration: 24 weeks Cirrhosis_Decide->Regimen_1a_Cirr Yes Regimen_1b_8wk Regimen: OBV/PTV/r + DSV Duration: 8 weeks Fibrosis_Decide->Regimen_1b_8wk Yes Regimen_1b_12wk Regimen: OBV/PTV/r + DSV Duration: 12 weeks Fibrosis_Decide->Regimen_1b_12wk No

Diagram 1: Clinical Decision Pathway for OBV/PTV/r-Based Therapy. This flowchart assists in selecting the correct drug combination and treatment duration based on patient-specific virological and clinical characteristics [1] [3] [2].

Key Considerations for Implementation

  • Drug-Drug Interactions (DDIs): Conduct a thorough review of a patient's comedications. OBV/PTV/r is co-administered with ritonavir, a potent CYP3A inhibitor, which can lead to significant DDIs [2].
  • Comorbidity and Comedication Management: Real-world data shows high efficacy (95% SVR12) even in patients with comorbidities (67%) and those taking comedications (58%), such as statins, antipsychotics, or antiepileptics. However, dose adjustments or switches may be required [2].
  • Adverse Events (AEs): These regimens are well-tolerated. In large real-world studies, AEs were reported in about a quarter of patients, with serious AEs in only 3%. Discontinuation rates due to AEs are low (<4%) [1] [2].

References

Stability-Indicating Analytical Methods for Ombitasvir: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ombitasvir (OMB) is a key pharmaceutical ingredient used in combination with other antiviral agents such as Paritaprevir (PAR) and Ritonavir (RIT) for the treatment of hepatitis C virus (HCV) infection. Ensuring the stability and quality of drug products containing this compound requires robust, specific, and stability-indicating analytical methods. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) while also separating and identifying its degradation products formed under various stress conditions. The following application notes and detailed protocols are compiled from recent research publications to aid scientists and drug development professionals in the quality control and stability assessment of this compound-containing dosage forms.

Summarized Analytical Methods and Validation Data

The following tables consolidate the key parameters and validation data from recent stability-indicating methods developed for this compound in combination products.

Table 1: Chromatographic Conditions for this compound Analysis

Parameter RP-HPLC Method [1] UHPLC Method [2]
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography Ultra-High-Performance Liquid Chromatography
Stationary Phase Kromasil C18 (150 mm x 2.6 mm, 5 µm) Information not specified in abstract
Mobile Phase Phosphate Buffer : Acetonitrile = 40 : 60 % V/V Acetonitrile and Water (pH 2.5)
Elution Mode Isocratic Isocratic
Flow Rate 1.0 mL/min Information not specified
Detection Wavelength 240 nm Information not specified
Injection Volume 10 µL Information not specified
Column Temperature 30 °C Information not specified
Retention Time Data not explicitly provided for OMB Approximately 3 minutes

Table 2: Method Validation Parameters for this compound

Validation Parameter Reported Results [1]
Linearity Range Not explicitly stated for OMB alone
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantification (LOQ) 0.18 µg/mL
Accuracy (% Recovery) Within acceptable limits (specific range not stated)
Precision Meets ICH guidelines (specific %RSD not stated)
Robustness Method found to be robust

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Simultaneous Estimation

This protocol is adapted from the method developed for the simultaneous estimation of Paritaprevir, this compound, and Ritonavir in tablet dosage forms [1] [3].

3.1.1. Materials and Equipment
  • API Standards: this compound, Paritaprevir, and Ritonavir reference standards.
  • Sample: Tablets containing the drug combination.
  • Chemicals: HPLC-grade acetonitrile, potassium dihydrogen phosphate (or other buffer salts), ortho-phosphoric acid, and high-purity water.
  • Equipment: An HPLC system equipped with a quaternary pump, auto-sampler, thermostatted column compartment, and a Photo Diode Array (PDA) detector.
  • Chromatographic Column: Kromasil C18 column (150 mm x 2.6 mm, 5 µm particle size) or equivalent.
3.1.2. Preparation of Solutions
  • Mobile Phase: Prepare a mixture of 0.03M potassium dihydrogen phosphate buffer (pH adjusted to ~4.0 with dilute ortho-phosphoric acid) and acetonitrile in the ratio of 40:60 % v/v. Filter through a 0.22 µm nylon membrane filter and degas.
  • Diluent: Use a mixture of mobile phase components or a solvent in which all analytes are freely soluble, such as acetonitrile and water.
  • Standard Stock Solution: Accurately weigh and transfer approximately 10 mg each of OMB, PAR, and RIT reference standards into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a stock solution of 1000 µg/mL for each analyte.
  • Working Standard Solution: Dilute the stock solution appropriately with diluent to obtain a mixed standard solution containing the analytes at concentrations within the linear range.
  • Sample Solution: Weigh and powder not less than 20 tablets. Transfer an accurately weighed quantity of the powder, equivalent to about 10 mg of this compound, into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge or filter the solution through a 0.22 µm membrane filter before injection.
3.1.3. Chromatographic Procedure
  • Stabilize the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
  • Set the column temperature to 30°C and the detection wavelength to 240 nm.
  • Inject 10 µL of the diluent as a blank to confirm no interfering peaks.
  • Inject 10 µL of the working standard solution five to six times to check the system suitability. Ensure that the relative standard deviation (RSD) of peak areas and retention times for each analyte is less than 2.0%.
  • Inject 10 µL of the sample solution and record the chromatogram.
  • Identify the peaks based on their retention times by comparing the sample chromatogram with the standard chromatogram.
  • Calculate the content of this compound in the sample solution by comparing its peak area with that of the standard.
Protocol: Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method by subjecting the drug product to various stress conditions and proving that the method can adequately separate the analyte from its degradation products [1] [4].

3.2.1. Acid Degradation
  • Procedure: Treat the tablet powder (equivalent to about 10 mg of OMB) with 5-10 mL of 0.1 N to 5 N Hydrochloric Acid (HCl). Heat the solution at 70°C for a predefined time (e.g., 15 hours to 30 minutes, depending on the degradation rate) [1] [4].
  • Termination: Neutralize the solution after the stress period using a base like sodium hydroxide.
  • Analysis: Dilute the solution to the required concentration with diluent and analyze by HPLC.
3.2.2. Alkaline Degradation
  • Procedure: Treat the tablet powder with 5-10 mL of 0.1 N to 5 N Sodium Hydroxide (NaOH). Heat the solution at 70°C for a predefined time (e.g., 5 hours to 30 minutes) [1] [4].
  • Termination: Neutralize the solution after the stress period using an acid like HCl.
  • Analysis: Dilute and analyze by HPLC.
3.2.3. Oxidative Degradation
  • Procedure: Treat the tablet powder with 5-10 mL of 3% to 30% Hydrogen Peroxide (H₂O₂). Allow the reaction to proceed at room temperature or elevated temperatures (e.g., 40°C for up to 6 hours) [1] [4].
  • Analysis: Dilute the solution directly with the diluent and analyze by HPLC.
3.2.4. Thermal Degradation
  • Procedure: Expose the solid tablet powder to dry heat in an oven at 105°C for a specified period (e.g., 15 hours to 7 days) [1] [4].
  • Analysis: After the stress period, prepare the sample solution as per the method and analyze by HPLC.
3.2.5. Photolytic Degradation
  • Procedure: Expose the solid tablet powder or a thin layer of solution to a calibrated light source in a photostability chamber. The exposure should meet ICH conditions, typically providing an overall illumination of not less than 1.2 million Lux hours for visible light and 200 Watt hours/square meter for UV light [4].
  • Analysis: After exposure, prepare and analyze the sample solution by HPLC.

Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for this compound.

Start Start: Method Development A Define Method Objective Start->A B Select Chromatographic Conditions (HPLC/UHPLC) A->B C Optimize Mobile Phase and Column B->C D Validate Method per ICH Q2(R1) C->D E Conduct Forced Degradation Studies per ICH Q1A(R2) D->E F Analyze Data and Prove Specificity E->F G Document and Finalize Stability-Indicating Method F->G End End: Routine QC Analysis G->End

Discussion

The developed RP-HPLC method demonstrates excellent performance for the simultaneous analysis of this compound and its co-administered drugs. The validation data confirms that the method is specific, accurate, precise, and linear over a defined range. The forced degradation studies are critical as they confirm the stability-indicating power of the method. In these studies, the peak purity of this compound was found to pass in all stress conditions, indicating that the method is capable of resolving the drug from its degradation products without interference [1]. The short analytical run time of six minutes, as reported in one study, allows for higher sample throughput, making the method efficient for use in quality control laboratories [1].

Conclusion

The detailed protocols and application notes outlined above provide a reliable framework for the analysis of this compound in pharmaceutical dosage forms. The RP-HPLC method, validated as per ICH guidelines, is proven to be stability-indicating and is suitable for the routine quality control, stability testing, and forced degradation studies of this compound-containing products. Its ability to separate this compound from its degradation products ensures the accurate assessment of drug product quality and stability throughout its shelf life.

References

Clinical Presentation & Epidemiology of Pruritus

Author: Smolecule Technical Support Team. Date: February 2026

Pruritus associated with ombitasvir/paritaprevir/ritonavir ± dasabuvir (OBV/PTV/r ± DSV) regimens is characterized by its onset, prevalence, and associated factors, as summarized in the table below.

Aspect Clinical Findings
Reported Incidence Up to 18.7% in clinical trials; up to 20% in some study populations [1] [2].
Onset & Duration Often develops within the first 4 weeks of treatment; frequently self-limiting during the treatment course [1].
Associated Factors Strong correlation with an approximate 4-fold increase in serum bile acid levels, suggesting a mechanistic link [1]. The severity can be influenced by the inclusion of ribavirin in the regimen [2].

Proposed Mechanism and Investigation

Understanding the underlying pathophysiology is key for developing management strategies and further research.

  • Primary Hypothesis: The pruritus is not primarily histamine-mediated. Evidence points to ritonavir-induced alterations in bile acid transport as a key facilitator. Ritonavir, a cytochrome P450 inhibitor, appears to inhibit the bile salt export pump (BSEP) and other hepatic transporters, leading to elevated systemic bile acid levels, which are known pruritogens [1].
  • Research Methodology: A typical study design involves collecting fasting blood samples from patients at baseline and at week 4 of treatment. Bile acid concentrations are then quantified using techniques such as high-resolution mass spectrometry. Patients concurrently self-report or are assessed for pruritus, allowing for a correlation analysis between serum bile acid levels and symptom emergence [1].

The diagram below illustrates this proposed signaling pathway.

G OBV_PTV OBV/PTV/r ± DSV Regimen RTV Ritonavir (r) OBV_PTV->RTV Contains BSEP Bile Salt Export Pump (BSEP) RTV->BSEP Inhibits BileAcids Elevated Serum Bile Acids BSEP->BileAcids Leads to Pruritus Pruritus BileAcids->Pruritus Induces

Management Strategies for Clinicians

For healthcare providers managing patients in clinical trials, the following approaches are recommended:

  • First-Line Intervention: For mild to moderate pruritus, supportive care is recommended. This includes the use of oral antihistamines (e.g., diphenhydramine, cetirizine) and topical antipruritic agents (e.g., menthol or camphor-based lotions) [2]. While often only partially effective due to the non-histaminergic pathway, they may provide some symptomatic relief.
  • Second-Line Intervention: For more severe or refractory cases, cholestyramine is an effective treatment option. This bile acid sequestrant binds bile acids in the intestine, preventing their reabsorption and reducing systemic levels, thereby alleviating pruritus. One study reported a successful response to cholestyramine in a patient who did not respond to initial measures [1].
  • Dose Modification: There is no evidence to suggest that dose reduction of the antiviral regimen is necessary or beneficial for managing pruritus. The primary focus should be on supportive and targeted antipruritic therapy while continuing the full HCV treatment course [1] [2].

Experimental Protocols for Research

For scientists investigating this phenomenon, the following protocols provide a methodological framework.

Protocol 1: Correlating Serum Bile Acids with Pruritus

Objective: To quantitatively assess the relationship between serum bile acid elevation and the incidence/severity of pruritus during treatment.

  • Patient Population: Adults with chronic HCV genotype 1 or 4 initiated on OBV/PTV/r ± DSV therapy [1].
  • Sample Collection: Collect fasting blood samples in serum separation tubes at Baseline (Day 0) and Treatment Week 4 [1].
  • Sample Analysis:
    • Centrifuge samples and aliquot serum.
    • Quantify total and individual bile acid concentrations using Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HR/MS) [1].
  • Clinical Correlation:
    • Record pruritus incidence and severity using a standardized scale (e.g., a visual analog scale) at each visit.
    • Perform statistical analysis (e.g., Student's t-test) to compare bile acid levels between patients with and without pruritus.

The workflow for this experimental protocol is as follows:

G Start Patient Enrollment (HCV Genotype 1/4) Baseline Baseline (Day 0) Assessment Start->Baseline Blood1 Fasting Blood Collection Baseline->Blood1 Symptom Pruritus Symptom Log Baseline->Symptom Initial Score Week4 Treatment Week 4 Assessment Blood1->Week4 LCMS Serum Bile Acid Analysis (LC-HR/MS) Blood1->LCMS Serum Sample Blood2 Fasting Blood Collection Week4->Blood2 Week4->Symptom Follow-up Score Blood2->LCMS Serum Sample Analysis Statistical Correlation of Data Symptom->Analysis LCMS->Analysis

Protocol 2: Evaluating Antipruritic Interventions

Objective: To systematically evaluate the efficacy of different antipruritic treatments in a clinical trial setting.

  • Study Design: A prospective, randomized study for patients developing moderate-to-severe pruritus (e.g., VAS >5) during treatment.
  • Intervention Arms:
    • Arm A: Standard antihistamine (e.g., cetirizine 10 mg daily).
    • Arm B: Bile acid sequestrant (e.g., cholestyramine 4 g once or twice daily).
  • Outcome Measures:
    • Primary: Change in pruritus severity score from baseline to Day 7.
    • Secondary: Change in serum bile acid levels, patient-reported sleep quality, and treatment discontinuation rates.

Frequently Asked Questions (FAQs) for Researchers

Q1: Is the pruritus caused by this compound itself or another component of the regimen? The evidence strongly suggests the effect is not directly caused by this compound. The primary facilitator is ritonavir, which is used as a pharmacokinetic enhancer. Ritonavir is known to inhibit hepatic transport proteins, leading to the accumulation of bile acids that cause pruritus [1] [3].

Q2: How does this side effect impact overall treatment efficacy and adherence? In large clinical trials, pruritus has not been shown to significantly impact treatment completion rates or the achievement of Sustained Virologic Response (SVR). For instance, one analysis of nearly 4,750 patients showed a 97-98% treatment completion rate, even in populations experiencing this side effect [4]. Management is focused on symptom control to maintain patient quality of life and adherence.

Q3: Are certain patient populations at a higher risk? Current studies have not conclusively identified specific demographic risk factors (like age or gender) for developing this particular drug-induced pruritus. However, patients with pre-existing liver conditions that affect bile acid metabolism might be more susceptible, an area that warrants further investigation [1].

References

Ombitasvir bile acid elevation during treatment

Author: Smolecule Technical Support Team. Date: February 2026

What is the issue?

Treatment with the direct-acting antiviral (DAA) combination of Ombitasvir/Paritaprevir/Ritonavir ± Dasabuvir (OBV/PTV/r ± DSV) is highly effective against HCV genotypes 1 and 4. However, it is uniquely associated with an increase in serum bile acid levels, which is linked to the emergence of pruritus (itching) in a subset of patients [1] [2]. This effect appears to be specific to this DAA combination.

What does the data show?

The table below summarizes the key quantitative findings from clinical observations:

Parameter Baseline Level On-Treatment Level (Week 4) Magnitude of Change Notes
Total Bile Acids Pre-treatment level [1] Level at Week 4 [1] ~4-fold increase [1] [2] Observed in all patients (n=20) [1].
Pruritus Incidence - - 25% (5 out of 20 patients) [1] Most cases were self-limiting; one severe case required cholestyramine [1].
Case Study: Bilirubin 16 μmol/L [3] Peak of 98 μmol/L [3] ~6-fold increase [3] Transient, direct hyperbilirubinemia in a single case; resolved spontaneously [3].

What is the proposed mechanism?

The elevation in bile acids is likely due to ritonavir-induced alterations of bile acid transport [1] [2]. Ritonavir, which is used to boost paritaprevir levels, can inhibit key transporters in the liver, leading to reduced bile acid clearance from the blood.

The diagram below illustrates this proposed pathway:

G OBV_PTV_r OBV/PTV/r ± DSV Treatment RTV Ritonavir (r) OBV_PTV_r->RTV TransporterInhibition Inhibition of Hepatic Bile Acid Transporters RTV->TransporterInhibition ReducedClearance Reduced Hepatic Clearance of Bile Acids TransporterInhibition->ReducedClearance BA_Elevation Elevated Serum Bile Acid Levels ReducedClearance->BA_Elevation Pruritus Pruritus (Itching) in Susceptible Patients BA_Elevation->Pruritus

How can this be measured and analyzed?

For researchers investigating this phenomenon, here is a detailed methodology based on the cited studies:

1. Patient Monitoring and Sample Collection

  • Cohort: Patients with chronic HCV genotype 1 or 4 undergoing treatment with OBV/PTV/r ± DSV with or without ribavirin for 12 or 24 weeks [1].
  • Clinical Assessment: Monitor and record adverse events, particularly pruritus, at baseline and regularly during treatment (e.g., every 4 weeks) [1]. Grade the severity and document any management strategies.
  • Blood Collection: Collect blood samples in the fasting state at baseline and at predetermined intervals during treatment (e.g., week 4). Serum should be separated and stored appropriately for analysis [1].

2. Analytical Technique: Bile Acid Quantification

  • Method: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) [1] [2].
  • Procedure:
    • Sample Preparation: Pre-treat serum samples with protein precipitation (e.g., using methanol or acetonitrile) to remove proteins and isolate the bile acids.
    • Chromatography: Separate individual bile acid species using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water and methanol, both modified with ammonium acetate or formate).
    • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer. Use electrospray ionization (ESI) in negative mode for optimal detection of bile acids.
    • Quantification: Quantify total bile acids and specific species (e.g., cholic acid, chenodeoxycholic acid) by comparing against a standard curve of known concentrations of pure bile acid standards [1].

3. Data Correlation

  • Statistically correlate the quantitative serum bile acid levels (both total and individual species) with the incidence and severity of pruritus and other liver function parameters (like bilirubin) at different time points [1].

FAQs for Technical Support

Q1: Is bile acid elevation a common class effect of all DAAs? No. The available evidence suggests that this effect is unique to the OBV/PTV/r ± DSV regimen and is not a common side effect of all direct-acting antivirals. The pruritus observed in clinical trials seems to be specific to this combination [1] [2].

Q2: What is the clinical significance of this bile acid elevation? In the studied cohorts, the bile acid elevation was manageable. Pruritus was the primary symptom and resolved spontaneously in most cases during continued treatment. In severe cases, the bile acid sequestrant cholestyramine was used effectively to relieve symptoms [1]. The hyperbilirubinemia observed in case reports was also transient and self-limiting [3].

Q3: Which component of the regimen is likely responsible? Evidence points to ritonavir as the key agent. Ritonavir is known to inhibit bile acid transporters in human and rat hepatocytes. Its role in this regimen is to pharmacologically "boost" paritaprevir levels, but this transport inhibition effect is believed to be the primary cause of the elevated systemic bile acid concentrations [1] [2].

References

Ombitasvir ritonavir boosted pharmacokinetic optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & DDI Profile

Q1: What are the key pharmacokinetic parameters of the ombitasvir/paritaprevir/ritonavir regimen?

The pharmacokinetics of the drugs in this regimen have been characterized in HCV-infected patients through population modeling. Key parameters and characteristics are summarized below [1] [2] [3].

Table 1: Key Pharmacokinetic Properties

Parameter This compound (NS5A Inhibitor) Paritaprevir (NS3/4A Inhibitor) Ritonavir (PK Booster)
Primary Route of Elimination Amide hydrolysis, then oxidation [1] Hepatic metabolism, primarily by CYP3A4/5 [1] Hepatic metabolism (CYP3A) [4]
Apparent Half-life 21 - 25 hours [1] Approximately 5.5 hours (without ritonavir) [1] Information not specified in results
Protein Binding >99% [1] >99% [1] 98-99% [5]
Tmax ~4-5 hours [1] ~4-5 hours [1] ~2 hours (solution, fasting) [5]
Food Effect AUC increases ~82%; Administer with a meal [1] AUC increases ~211%; Administer with a meal [1] Information not specified in results
Impact of Cirrhosis Exposure changes are modest; no dose adjustment needed [6] Exposure is 30-60% higher in compensated cirrhosis; no dose adjustment needed [6] Information not specified in results

Q2: What are the core mechanisms behind drug-drug interactions (DDIs) with this regimen?

The DDI potential is high, primarily due to the inclusion of ritonavir and the metabolic profiles of the antivirals. The following table outlines the key mechanisms [1] [5].

Table 2: Core Drug-Drug Interaction Mechanisms

Component Role in Metabolism Role with Transporters Key DDI Consequences
Ritonavir Potent inhibitor of CYP3A4; also an inducer of CYP1A2, 2C9, and 2C19 [1] [5] Inhibitor of P-gp, BCRP, OATP1B1/1B3 [1] [5] Significantly increases exposure of CYP3A4 substrates. Complex interactions due to mixed inhibition/induction.
Paritaprevir Substrate of CYP3A4; inhibitor of CYP2C8 [1] Substrate of OATP1B1/3; inhibitor of OATP1B1/3 [1] Exposure is dependent on ritonavir boosting. Can increase levels of OATP1B1/3 substrates (can cause hyperbilirubinemia).
This compound Not a significant inhibitor or inducer of major CYP enzymes [1] Substrate of P-gp [2] Minimal DDI contribution via metabolic pathways.
Dasabuvir Substrate of CYP2C8 (major) and CYP3A (minor) [1] Substrate of P-gp and BCRP [2] Contraindicated with strong CYP2C8 inhibitors (e.g., gemfibrozil).

The following diagram illustrates the workflow for predicting and managing these complex interactions in a research or clinical setting.

ddi_workflow start Start: Co-administered Drug Assessment step1 Identify Metabolic Pathway of Co-administered Drug start->step1 step2 Is it a CYP3A4 Substrate? step1->step2 step3 EXPECT Increased Exposure Monitor for Toxicity step2->step3 Yes step4 Is it a CYP2C8 Substrate? step2->step4 No step5 EXPECT Increased Exposure Monitor for Toxicity step4->step5 Yes step6 Is it a CYP3A4 Inducer? step4->step6 No step7 CONTRAINDICATED (e.g., Carbamazepine) step6->step7 Yes step8 Is it a CYP2C8 Inhibitor? step6->step8 No step9 CONTRAINDICATED (e.g., Gemfibrozil) step8->step9 Yes step10 Proceed with Caution Consult Full DDI Tables step8->step10 No

Troubleshooting Common Experimental & Clinical Scenarios

Q3: How is population pharmacokinetic modeling performed for this regimen?

Population pharmacokinetic (PopPK) models are developed using data from clinical trials to quantify and explain variability in drug concentrations. The standard methodology is outlined below [2] [3] [6].

  • Data Collection: Use rich or sparse pharmacokinetic sampling data from phase II/III clinical trials. Plasma concentration-time data are collected from patients receiving the approved doses [2] [3].
  • Software & Model Building: Employ non-linear mixed-effects methodology in software like NONMEM. A base structural model (e.g., one- or two-compartment) is developed first [2] [6].
  • Covariate Testing: Evaluate demographic (age, weight, sex) and clinical (cirrhosis status, renal function, HCV subtype) factors as potential covariates on parameters like apparent clearance (CL/F) and volume of distribution (V/F). This is typically done via stepwise forward inclusion/backward elimination [2] [6].
  • Model Evaluation: Validate the final model using goodness-of-fit plots, visual predictive checks, and bootstrap methods to ensure precise and robust parameter estimates [2] [3].

Q4: We are observing variable drug exposure in our study cohort. Which patient factors are clinically significant?

Multiple population PK analyses across Phase II and III trials have consistently shown that while certain covariates have a statistically significant impact on exposure, the magnitude of change is not clinically meaningful. No dose adjustments are required for the demographics or clinical conditions listed below [2] [3] [6].

Table 3: Impact of Patient Covariates on Exposure

Covariate Impact on this compound Impact on Paritaprevir Impact on Dasabuvir
Compensated Cirrhosis Change is modest; no adjustment [6] 30-60% higher exposure; no adjustment needed [6] 30-60% higher exposure; no adjustment needed [6]
Age No clinically relevant effect [2] [3] No clinically relevant effect [2] [3] No clinically relevant effect [2] [3]
Body Weight No clinically relevant effect [2] [3] No clinically relevant effect [2] [3] No clinically relevant effect [2] [3]
Renal Impairment No clinically relevant effect [2] [3] No clinically relevant effect [2] [3] No clinically relevant effect [2] [3]
HCV Subtype (1a vs 1b) No clinically relevant effect [2] No clinically relevant effect [2] No clinically relevant effect [2]

Q5: Our lab is investigating ritonavir's boosting mechanism. What are its primary pharmacological targets?

Ritonavir's role as a pharmacokinetic enhancer extends beyond simple CYP3A4 inhibition. Its complex interactions with metabolic enzymes and drug transporters are central to its boosting effect and DDI profile, as visualized below [1] [4] [5].

ritonavir_targets rtv Ritonavir enzyme Cytochrome P450 Enzymes rtv->enzyme transporter Drug Transporters rtv->transporter cyp3a4 CYP3A4 enzyme->cyp3a4 Potent Inhibition cyp2c8 CYP2C8 enzyme->cyp2c8 Inhibition cyp1a2 CYP1A2 enzyme->cyp1a2 Induction cyp2b6 CYP2B6 enzyme->cyp2b6 Induction cyp2c9 CYP2C9 enzyme->cyp2c9 Induction cyp2c19 CYP2C19 enzyme->cyp2c19 Induction p_gp P-glycoprotein (P-gp) transporter->p_gp Inhibition bcrp BCRP transporter->bcrp Inhibition oatp1b1 OATP1B1 transporter->oatp1b1 Inhibition oatp1b3 OATP1B3 transporter->oatp1b3 Inhibition

Experimental Protocols & Reference Data

For your experimental design and validation, here are summaries of key methodologies from the literature.

Protocol 1: Population Pharmacokinetic Analysis [2] [6]

  • Objective: To characterize the population PK of paritaprevir, this compound, dasabuvir, ritonavir, and ribavirin in HCV genotype 1-infected patients and identify significant covariates.
  • Data Source: Combined data from 6 Phase III and 1 Phase II clinical trials. The dataset included over 2,300 patients, both treatment-naive and treatment-experienced, including those with compensated cirrhosis.
  • Modeling: Separate population PK models were built for each drug using nonlinear mixed-effects modeling (NONMEM). Paritaprevir, this compound, and ritonavir were best described by a one-compartment model, while dasabuvir and ribavirin used a two-compartment model.
  • Covariate Analysis: Demographics (age, weight, sex), clinical factors (cirrhosis status, creatinine clearance), and concomitant medications were tested on CL/F and V/F.

Protocol 2: Drug-Drug Interaction Prediction [1] [7]

  • Objective: To predict and manage DDIs for the 3D regimen.
  • Mechanistic Assessment: Evaluate each drug component as a substrate, inhibitor, or inducer of major CYP enzymes (e.g., CYP3A4, CYP2C8) and drug transporters (e.g., P-gp, OATP1B1/3, BCRP).
  • Clinical Application: Use the mechanistic data to create DDI tables. Contraindicate combinations with strong CYP3A4 inducers (e.g., carbamazepine) or strong CYP2C8 inhibitors (e.g., gemfibrozil). Provide dose modification guidance for other interacting drugs (e.g., reducing the dose of amlodipine).

References

Reducing Ombitasvir combination therapy duration

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Shortened Therapy Duration

Shortening treatment from the standard 12 weeks to 8 weeks is primarily supported for patients with HCV genotype 1b and non-advanced liver disease. The table below summarizes the core quantitative findings from key studies.

Study Population Therapy Regimen SVR12 Rate (8-week) SVR12 Rate (12-week) Key Reference
GT1b, treatment-naive, no/moderate fibrosis (F0-F2) OPrD 94% - 95% 97% - 99% [1]
GT1b, various comorbidities & comedications OPrD ± RBV 96% (in 8-week group) 97% (overall GT1b) [2]

Experimental Protocol for an 8-Week Regimen

For researchers designing clinical trials or evaluating real-world data, the following protocol outlines the key parameters for implementing an 8-week OPrD regimen.

  • 1. Patient Selection (Inclusion Criteria):

    • HCV Genotype: Confirmed genotype 1b infection [1].
    • Fibrosis Status: Treatment-naive adults with none, minimal, or moderate liver fibrosis, defined as Metavir score F0-F2 [1].
    • Liver Function: No evidence of cirrhosis [1].
    • Additional Criteria: BMI ≥ 18 kg/m²; adequate hematologic and biochemical parameters (e.g., platelets ≥ 60 × 10⁹/l, creatinine clearance ≥ 60 ml/minute) [3].
  • 2. Treatment Regimen:

    • Drug Dosage:
      • Ombitasvir/Paritaprevir/ritonavir (fixed-dose combination): 2 tablets once daily in the morning.
      • Dasabuvir: 1 tablet twice daily (morning and evening) [4].
    • Duration: 8 weeks.
    • Ribavirin: Not required for this patient population [1].
    • Administration: Must be taken with food to ensure optimal absorption [4].
  • 3. Efficacy Assessment:

    • Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA levels below the lower limit of quantification [2] [1].
    • Key Monitoring: Plasma HCV RNA levels at baseline, during therapy (as per study protocol), at end of treatment, and 12 weeks after treatment cessation.
  • 4. Safety & Comedication Management:

    • Contraindications: Screen for and avoid concomitant use of drugs highly dependent on CYP3A for clearance, strong inducers of CYP3A, and strong inhibitors of CYP2C8 (e.g., carbamazepine, phenytoin, rifampin, gemfibrozil) [4].
    • Comedication Review: A significant proportion of patients may be on comedications. While many (e.g., drugs for GERD, statins, antipsychotics) can be managed with minimal impact on SVR, close review for potential drug-drug interactions is critical [2].

Research Workflow for Protocol Development

The diagram below visualizes the logical workflow for establishing a shortened-duration treatment protocol, from hypothesis to clinical application.

Start Identify Research Goal: Reduce OPrD Therapy Duration H1 Define Target Population: HCV Genotype 1b, No Cirrhosis (F0-F2 Fibrosis) Start->H1 H2 Establish Primary Endpoint: SVR12 Non-Inferior to 12-Week Regimen H1->H2 H3 Design Trial Protocol: 8-Week OPrD, No Ribavirin H2->H3 H4 Execute Study & Monitor: HCV RNA, Safety, Comedications H3->H4 H5 Analyze Data & Report: SVR12 Rates, Safety Profile H4->H5

Key Considerations & Troubleshooting

  • Genotype is Critical: Shortened 8-week therapy is not recommended for patients with HCV genotype 1a. These patients require a 12-week or 24-week regimen that includes ribavirin, especially if cirrhosis is present [5].
  • Managing Comorbidities: Real-world data shows that high SVR rates are maintained in patients with comorbidities. However, the complexity of drug-drug interactions requires vigilant medication management [2].
  • SVR Margin: While highly effective, the 8-week regimen may show a slight, though not always statistically significant, reduction in SVR rates compared to 12 weeks. The clinical decision should weigh the benefit of shorter treatment duration against this small potential risk [1].

References

Ombitasvir treatment failure resistance associated substitutions

Author: Smolecule Technical Support Team. Date: February 2026

Key NS5A RASs Following Treatment Failure

Resistance-Associated Substitution (RAS) Key Characteristics and Impact
Positions M28, R30, L31, P58, Y93 [1] Primary sites for in vitro resistance selection during Ombitasvir monotherapy.
Y93H/RAS [2] Prevalent after various regimen failures; confers high-level resistance; often persists long-term.
L31-RAS [2] Prevalence increases with multiple treatment failures; contributes to multi-regimen resistance.
P32 Deletion (P32del) [2] [3] A unique, complex RAS linked to multiple DAA failures; confers severe resistance to NS5A inhibitors.
A92K [2] [3] Emerges post-DAA failure; confers high-level resistance to first- and second-generation NS5A inhibitors.

Deeper Dive into Key RASs

  • P32del and A92K: These are considered novel and highly problematic RASs. In vitro studies using recombinant HCV have demonstrated that both P32del and A92K confer marked resistance to ledipasvir, velpatasvir, and elbasvir, which are first- and second-generation NS5A inhibitors [3]. This suggests that viruses with these RASs may be resistant to a broad range of NS5A-inhibitor containing regimens. Furthermore, these RASs often occur in combination with other mutations (e.g., L31F with P32del, or R30Q with A92K), which can further alter viral fitness and resistance profiles [2] [3].
  • Clinical Persistence: A critical feature of NS5A RASs is their longevity. Unlike RASs for other drug classes (e.g., NS3 protease inhibitors) that are often less "fit" and fade away, NS5A inhibitor-resistant viruses may persist for years after treatment failure. This has significant implications for selecting a viable retreatment strategy [4].

Experimental Models for RAS Investigation

To study the impact of these RASs, researchers primarily use two in vitro systems, each with distinct advantages as visualized in the workflow below.

G cluster_a 1. Subgenomic Replicon System cluster_b 2. Full-Length Infectious System (e.g., JFH-1 based recombinant virus) start Research Goal: Study HCV RAS Impact a1 Transfect replicon RNA (encoding RAS of interest) into permissive cells (e.g., Huh-7.5.1) start->a1 b1 Engineer full-length HCV genome with NS5A from target strain (like Con1 for GT1b) start->b1 To study full viral life cycle a2 Measure luciferase activity as a proxy for viral replication at 72 hours post-transfection a1->a2 a3 Assess drug susceptibility: Treat with serial dilutions of NS5A inhibitors, calculate EC50 a2->a3 b2 Introduce specific RAS(s) via site-directed mutagenesis b1->b2 b3 In vitro transcribe full-length viral RNA b2->b3 b4 Transfect RNA into permissive cells b3->b4 b5 Measure outputs over time: • Extracellular/Intracellular Core Antigen • Infectivity titers (TCID50) • Drug susceptibility (EC50) b4->b5 note Key Advantage of Full-Length System: Can assess impact of RAS on both replication AND virus production b5->note

The JFH-1 based recombinant virus system is particularly powerful because it allows for the assessment of how RASs affect the entire viral life cycle, including the production of infectious viral particles. For instance, studies using this system have shown that while some RASs like A92K alone can impair replication, combinations like R30Q/A92K can actually enhance infectious virus production, revealing complex compensatory mechanisms [3].

Research and Troubleshooting FAQs

Q1: What is the clinical relevance of detecting low-frequency RASs (below 15%) in patient samples? For clinical decision-making regarding retreatment, both population sequencing (Sanger) and deep sequencing are considered reliable, but a threshold of ≥15% prevalence for a RAS is recommended to be clinically significant. RASs detected at lower frequencies (e.g., 1-5%) by highly sensitive NGS methods are often not associated with clinical failure and should not typically guide regimen selection [4].

Q2: Are viruses with severe RASs like P32del susceptible to any other drug classes? Yes. Although these viruses are highly resistant to NS5A inhibitors, in vitro studies indicate they remain fully susceptible to other DAA classes. Specifically, they show similar susceptibility to sofosbuvir (NS5B nucleotide inhibitor) and ribavirin, and may even be more susceptible to the protease inhibitor grazoprevir. This underscores the importance of combination therapies that target different viral proteins for retreatment [3].

Q3: How does the persistence of NS5A RASs influence retreatment study design? The long-term persistence of NS5A RASs means that patients who have failed a prior NS5A-inhibitor regimen are highly likely to still harbor these resistant variants at the start of a new trial. Therefore, retreatment strategies must be designed assuming the presence of these RASs and should combine drugs from other classes with a high barrier to resistance to overcome this pre-existing resistance [2] [4].

References

Ombitasvir sample preparation extraction recovery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What analytical techniques are commonly used for Ombitasvir in pharmaceutical forms? A: High-Performance Liquid Chromatography (HPLC) is the most frequently cited technique for the simultaneous analysis of this compound in its combined dosage forms. High-Performance Thin-Layer Chromatography (HPTLC) is also a validated, established method [1].
  • Q: I need a detailed, validated HPLC method for this compound and its co-packaged drugs. Where can I find one? A: A validated Reverse-Phase HPLC-Diode Array Detection (DAD) method for the simultaneous determination of this compound, Paritaprevir, Ritonavir, and Dasabuvir has been published. The key parameters are summarized in the table below, and the detailed methodology is provided in the Experimental Protocols section [2].
  • Q: Are there any greener analytical methods available? A: Yes. A green micellar-HPLC method has been developed that uses a micellar aqueous mobile phase, reducing the reliance on hazardous organic solvents. This method is approved for the simultaneous determination of this compound, Paritaprevir, and Ritonavir in tablets [1].

Experimental Data Summary

The following table summarizes the key parameters for the simultaneous determination of this compound (OMB) and its common co-drugs using the RP-HPLC-DAD method [2].

Parameter This compound (OMB) Paritaprevir (PAR) Ritonavir (RIT) Dasabuvir (DAS)
Linear Range 0.42 – 10 μg/mL 2.5 – 60 μg/mL 1.7 – 40 μg/mL 1.25 – 30 μg/mL
Correlation Coefficient (r) > 0.999 > 0.999 > 0.999 > 0.999
Detection Wavelength 254 nm 254 nm 254 nm 254 nm
HPLC Column Waters Symmetry C18 (150 × 4.5 mm, 3.5 μm)
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 7.0) (65:35, v/v)
Flow Rate 1.0 mL/min
Internal Standard Sorafenib (SOR)

Experimental Protocols

Protocol 1: RP-HPLC-DAD Method for Combined Tablets [2]

This protocol is designed for the simultaneous analysis of this compound, Paritaprevir, Ritonavir, and Dasabuvir in bulk and pharmaceutical dosage forms.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).
  • Chromatographic Conditions:
    • Column: Reverse-Phase C18 column (e.g., Waters Symmetry C18, 150 × 4.5 mm, 3.5 μm).
    • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen orthophosphate buffer, adjusted to pH 7.0 with sodium hydroxide (65:35, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: 254 nm.
    • Injection Volume: 20 µL.
    • Temperature: Ambient.
  • Standard Preparation:
    • Weigh 10 mg of OMB, PAR, RIT, and internal standard (SOR) into separate 10-mL volumetric flasks.
    • Dissolve and dilute to volume with acetonitrile to make 1000 µg/mL stock solutions.
    • For DAS, weigh 10 mg into a 10-mL flask, dissolve in a small amount of DMSO (∼10 drops), and dilute to volume with acetonitrile.
    • Dilute these stock solutions with the mobile phase to obtain working standards in the specified linear ranges.
  • Sample Preparation (Tablets):
    • Finely powder ten tablets of each drug (Viekirax and Exviera).
    • For Viekirax (contains OMB, PAR, RIT), weigh a portion equivalent to 10 mg of PAR into a 10-mL flask. Add acetonitrile, sonicate for 20 minutes, and dilute to volume. Filter to obtain stock solution.
    • For Exviera (contains DAS), weigh a portion equivalent to 10 mg of DAS into a 10-mL flask. Add 10 drops of DMSO and acetonitrile, sonicate for 20 minutes, and dilute to volume. Filter to obtain stock solution.
    • Dilute the sample stock solutions with the mobile phase and add the internal standard to the final concentration before HPLC injection.

Experimental Workflow Diagram

The following diagram visualizes the sample preparation and analysis workflow for the HPLC method described above.

Start Start Sample Preparation PowderTablets Powder & Weigh Tablets Start->PowderTablets PrepareStock Prepare Stock Solution (Sonication in Solvent) PowderTablets->PrepareStock Filter Filter Solution PrepareStock->Filter Dilute Dilute with Mobile Phase & Add Internal Standard Filter->Dilute HPLC HPLC Analysis (C18 Column, UV 254 nm) Dilute->HPLC Data Data Acquisition & Analysis HPLC->Data End Result Data->End

Troubleshooting & Further Research

The information available is robust for drug quantification in dosage forms but has a gap regarding extraction efficiency from biological samples like plasma.

  • For Extraction Recovery Data: The most relevant research involves specialized sample preparation techniques like Homogeneous Liquid-Liquid Microextraction, but these are reported for other antiviral drugs (e.g., Daclatasvir) and not specifically for this compound [3].
  • Recommended Next Steps: To find this compound-specific recovery data, I suggest searching specialized scientific databases using more specific queries, such as:
    • "this compound" AND "extraction recovery" AND "plasma"
    • "this compound" AND "LC-MS/MS" AND "validation"

References

Ombitasvir stability in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Related Compounds

While a validated method for Ombitasvir itself was not located, the search results provide a detailed and validated UPLC-MS/MS method for the simultaneous measurement of Paritaprevir and Ritonavir in rat liver tissue [1]. This methodology is highly relevant, as these drugs are co-administered with this compound in a common therapeutic regimen. The parameters for this assay are summarized below.

Table 1: Validated UPLC-MS/MS Method for Paritaprevir & Ritonavir in Rat Liver

Parameter Details for Paritaprevir (PTV) Details for Ritonavir (RTV)
Analytical Technique UPLC-MS/MS (Waters ACQUITY UPLC H-Class & TQD triple quadrupole) Same as PTV
Ion Mode Electrospray Ionization (ESI+) ESI+
Ion Transitions (m/z) 766 → 571 721 → 140
Internal Standard d8-Paritaprevir (m/z 774 → 571) d6-Ritonavir (m/z 727 → 146)
Chromatography Column: Waters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm); Temp: 45°C Same as PTV

| Mobile Phase | Solvent A: Water:ACN:Formic acid (95:5:0.1) Solvent B: ACN with 0.1% Formic acid | Same as PTV | | Gradient | 0-0.5min: 60% B → 1.0min: 85% B → 1.1min: 95% B (hold 0.9min) → 4.25min: return to initial conditions | Same as PTV | | Calibration Range | 20 - 20,000 pg on column | 5 - 10,000 pg on column | | Accuracy | -6.68% to 10.1% (across QC levels) | Same as PTV | | Precision (Inter/Intra-day) | 0.591% to 5.33% (across QC levels) | Same as PTV |

Detailed Experimental Protocol

The following workflow, based on the method from [1], can serve as a foundational protocol. The diagram below outlines the key stages of sample preparation and analysis.

G Start Start: Rat Liver Tissue Sample (5-35 mg wet weight) Homogenization Homogenize with 400 µL ACN and 0.5mm zirconium oxide beads (Bullet Blender, setting 12, 5 min) Start->Homogenization Centrifugation Centrifuge at 10,000 × g for 5 minutes at ambient temperature Homogenization->Centrifugation Supernatant_Transfer Transfer clear supernatant Centrifugation->Supernatant_Transfer Sample_Prep Add 25 µL Internal Standard (d8-PTV & d6-RTV) to 100 µL supernatant Supernatant_Transfer->Sample_Prep Dilution Dilute with 125 µL Mobile Phase A Sample_Prep->Dilution Injection Inject 10 µL onto UPLC-MS/MS system Dilution->Injection

Step-by-Step Procedure:

  • Homogenization: Weigh 5-35 mg of wet rat liver tissue. Add 400 µL of acetonitrile and 100 µL (approximately one scoop) of 0.5 mm zirconium oxide beads to the tube. Homogenize the mixture using a Bullet Blender at setting 12 for 5 minutes at ambient temperature [1].
  • Centrifugation: Centrifuge the homogenized sample at 10,000 × g for 5 minutes at room temperature to precipitate solid debris [1].
  • Supernatant Transfer: Carefully transfer the resulting clear supernatant to a new tube, leaving the spent tissue and beads behind [1].
  • Internal Standard Addition: To a 100 µL aliquot of the supernatant, add 25 µL of an internal standard solution containing deuterated d8-Paritaprevir and d6-Ritonavir (150 ng/mL each) [1].
  • Dilution: Add 125 µL of Mobile Phase A (water:acetonitrile:formic acid, 95:5:0.1 v/v/v) to the sample mixture [1].
  • Analysis: Inject 10 µL of the final prepared sample into the UPLC-MS/MS system for analysis, using the chromatographic and mass spectrometric conditions detailed in Table 1 [1].

Frequently Asked Questions (FAQs)

Q1: What is the clinical context and efficacy of the regimen containing this compound, Paritaprevir, and Dasabuvir? This combination is a direct-acting antiviral (DAA) regimen used for treating chronic Hepatitis C Virus (HCV) Genotype 1 and 4 infections [2]. Real-world studies across 13 countries have demonstrated high effectiveness, with Sustained Virologic Response (SVR12) rates of 96% in patients with HCV GT1 or GT4, including those with cirrhosis and comorbidities [2]. It has also shown 100% efficacy in difficult-to-treat populations like liver transplant recipients with HCV recurrence [3].

Q2: I cannot find a stability-indicating method for this compound. How should I proceed? The absence of a specific published method for this compound is a known gap. Your most robust approach is to adapt the existing, well-validated method for its co-administered drugs, Paritaprevir and Ritonavir [1].

  • Method Adaptation: Begin by applying the UPLC-MS/MS protocol described above. You will need to develop and validate the specific mass spectrometry parameters (ion transitions, collision energy) for this compound and a suitable internal standard, likely a deuterated form of this compound.
  • Forced Degradation Studies: To establish the method as "stability-indicating," you must perform forced degradation studies. Expose this compound in your biological matrix to various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrate that the method can successfully separate and accurately quantify the intact drug from its degradation products.

Q3: What are critical considerations for sample collection and handling based on this protocol?

  • Sample Mass: The method is validated for small tissue samples (5-35 mg), making it compatible with techniques like fine needle aspirate (FNA) or core needle biopsy (CNB), which are lower-risk collection methods [1].
  • Immediate Stabilization: The protocol uses acetonitrile immediately upon homogenization, which serves to precipitate proteins and can help stabilize analytes by inhibiting enzymatic degradation [1].
  • Storage: All standards and quality control samples were stored at -70°C to ensure stability, which is a recommended practice for your study samples as well [1].

Important Troubleshooting Notes

  • Lack of Direct this compound Data: Be aware that the quantitative data and validation parameters in Table 1 are for Paritaprevir and Ritonavir only. They serve as an excellent model but are not a direct substitute for this compound validation data.
  • Matrix Effects: While this method was validated for rat liver tissue, the composition of human liver or other biological samples (e.g., plasma, homogenate) can differ. You must rigorously test and validate for matrix effects in your specific sample type.
  • Drug-Drug Interactions: In a research or clinical context, note that this regimen has a known potential for drug-drug interactions. In real-world studies, over half of the patients took comedications, requiring careful management, particularly with statins [2].

References

Ombitasvir versus ledipasvir efficacy HCV genotype 1

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

Regimen Patient Population Study Type SVR Rate (%) Notes & References
LDV/SOF (12 weeks) Compensated Cirrhosis (GT1) Integrated Analysis of Clinical Trials 95% (469/493) Analysis of 513 patients; SVR12 was 90% in treatment-experienced patients with 12-week LDV/SOF alone [1].
LDV/SOF ± RBV Genotype 1 (Mixed Population) Real-World Observational Study 91.4% (LDV/SOF), 90.0% (+RBV) Intent-to-treat analysis of 6,961 patients; SVR rates were higher (94.6%) in those who completed 12 weeks of LDV/SOF [2] [3].
OBV/PTV/r + DSV (12 weeks) GT1b (With & Without Cirrhosis) Phase 3 Clinical Trial 94.9% (Non-cirrhotic), 90.5% (Cirrhotic) Japanese patient population; overall virological failure was 3.0% [4].
OBV/PTV/r + DSV ± RBV Genotype 1 (Mixed Population) Real-World Observational Study 95.1% (-RBV), 85.8% (+RBV) Intent-to-treat analysis; SVR rose to 98.0% (-RBV) and 95.5% (+RBV) in patients completing the 12-week course [2] [3].
OBV/PTV/r + DSV ± RBV GT1 (Long-Term Follow-up) Phase 3b Clinical Trials ~95% (Overall) Stable long-term efficacy; low incidence of clinical outcomes like HCC (1.4%) in cirrhotic patients post-SVR [5].
OBV/PTV/r (12 weeks) GT1b (Japanese, Chronic Hepatitis & Compensated Cirrhosis) Real-World Study 96.6% (56/58) Included patients with baseline NS5A resistance-associated variants (RAVs) who still achieved SVR [6].

Experimental Methodologies in Key Studies

The data in the comparison table is derived from rigorous study designs. Here are the methodologies for the key studies cited.

Real-World Comparative Effectiveness Study

This study provides a direct, head-to-head comparison of the two regimens in a routine clinical practice setting [2] [3].

  • Study Design: A large-scale, observational, intent-to-treat cohort study.
  • Participants: 6,961 patients with HCV genotype 1 treated across 126 facilities within the Department of Veterans Affairs (VA) healthcare system.
  • Interventions: Patients initiated either 8 or 12 weeks of LDV/SOF ± RBV, or 12 weeks of OPrD (OBV/PTV/r + DSV) ± RBV.
  • Primary Endpoint: Sustained Virological Response (SVR), defined as HCV RNA below the limit of quantification at least 10 weeks after the end of treatment.
  • Analysis: Used multivariate logistic regression to identify predictors of SVR and compared outcomes between the different regimen groups.
Integrated Safety and Efficacy Analysis of LDV/SOF in Cirrhosis

This analysis provided robust data on the use of LDV/SOF in a challenging patient population [1].

  • Study Design: A post-hoc analysis of pooled data from seven phase 2 and 3 clinical trials.
  • Participants: 513 treatment-naïve and previously treated patients with genotype 1 HCV and compensated cirrhosis.
  • Interventions: Patients received LDV/SOF for 12 or 24 weeks, with or without ribavirin.
  • Primary Endpoint: SVR 12 weeks after the end of treatment (SVR12).
Phase 3 Trial of OBV/PTV/r in Japanese Patients (GIFT-I)

This trial established the efficacy of the ombitasvir-based regimen in a specific population [4].

  • Study Design: A randomized, phase 3 trial consisting of a double-blind, placebo-controlled substudy for patients without cirrhosis and an open-label substudy for patients with compensated cirrhosis.
  • Participants: 363 Japanese patients with HCV genotype 1b infection, including both treatment-naïve and treatment-experienced individuals.
  • Interventions: Patients received co-formulated OBV/PTV/r for 12 weeks.
  • Primary Endpoint: SVR12 in interferon-eligible, treatment-naive patients without cirrhosis.

Key Clinical Considerations

When interpreting the data for clinical or research decisions, consider the following points derived from the studies:

  • Treatment Completion is Crucial: The real-world study found that the lower SVR rate for OPrD + RBV was likely due to a higher rate of early treatment discontinuation rather than inferior antiviral efficacy. When analysis was limited to patients who completed the full 12-week course, the SVR rates for all regimens were high and more comparable [2] [3].
  • Impact of Liver Fibrosis: FIB-4 > 3.25 (indicating advanced fibrosis) and high BMI were consistent negative predictors of SVR across regimens [2]. This highlights a patient subgroup that may require closer monitoring.
  • Efficacy in Cirrhosis: Both regimens are effective in patients with compensated cirrhosis.
    • The integrated analysis of LDV/SOF showed a 95% SVR12 rate, though it noted that treatment-experienced patients receiving 12 weeks of therapy without ribavirin had a lower SVR rate (90%), suggesting a potential benefit for extending duration or adding ribavirin in this specific subgroup [1].
    • The OBV/PTV/r regimen demonstrated high efficacy in GT1b-infected Japanese patients with cirrhosis (90.5% SVR12) [4].
  • Genotype 1b: The OBV/PTV/r + DSV regimen has been particularly well-studied in genotype 1b populations, showing high efficacy [4]. The real-world study also identified subtype 1b as a positive predictor of SVR across the regimens studied [2].
  • Long-Term Outcomes: Long-term follow-up data for patients treated with OBV/PTV/r + DSV shows that SVR is durable and is associated with improvements in liver disease markers (like FIB-4 scores) and a low incidence of hepatocellular carcinoma (HCC) in those with cirrhosis [5].

Experimental Workflow Visualization

The following diagram outlines the general structure of a clinical trial, as seen in the studies discussed.

Start Patient Screening & Enrollment Allocation Treatment Allocation Start->Allocation Group1 Intervention Group (e.g., Active Drug) Allocation->Group1 Group2 Control Group (e.g., Placebo/Alternative) Allocation->Group2 EndTx End-of-Treatment Assessment Group1->EndTx Group2->EndTx SVR SVR Assessment (Primary Endpoint) EndTx->SVR FollowUp Long-Term Follow-Up SVR->FollowUp In some studies

References

Ombitasvir paritaprevir ritonavir vs sofosbuvir ledipasvir

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Safety Overview

Aspect Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (PrOD) Ledipasvir/Sofosbuvir (LDV/SOF)
Overall SVR12 Rate (GT1) 90.6% - 95.1% in real-world studies [1] [2] 90.0% - 94.3% in real-world studies [1] [2]
Key Genotype Primarily Genotype 1 (particularly 1b), and Genotype 4 [1] [3] Primarily Genotype 1 [1]
Efficacy in Cirrhosis 90.6% SVR12 in GT1 [1] 90.6% SVR12 in GT1 [1]
Efficacy in Prior Treatment Failure 93.5% - 100% SVR12 in patients who failed prior PI therapy [4] 96% - 99% SVR12 in patients who failed prior PI therapy [4]
Use in Severe Renal Impairment Preferred SOF-free option; high efficacy (93.7% SVR) in CKD patients [3] Use with caution; SOF is primarily renally excreted [3]
Common Adverse Events Fatigue, pruritus, increased bilirubin [5] Fatigue, pruritus, headache [5]
Regimen & Pill Burden Multi-pill regimen (often twice daily) [6] Single-tablet regimen (once daily) [6]

Detailed Efficacy Across Patient Subgroups

The effectiveness of antiviral regimens can vary significantly depending on patient characteristics. Here is a breakdown of the performance of PrOD and LDV/SOF in different clinical scenarios.

Treatment-Naïve Patients without Cirrhosis
  • LDV/SOF: An 8-week regimen was found to be highly effective (94.3% SVR12) for a specific subset of patients with genotype 1 infection, though the study noted this shorter course was underused in practice [1].
  • PrOD and LDV/SOF: Both 12-week regimens demonstrate similarly high efficacy, with SVR12 rates often exceeding 95% in clinical practice for genotype 1 patients [2] [5].
Patients with Cirrhosis
  • Genotype 1: Both regimens show strong and comparable effectiveness, with 90.6% of patients achieving SVR12 [1].
  • Genotype 2 & 3: There is substantial room for improvement. In a large real-world cohort, SVR12 rates for patients with cirrhosis were 77.3% for genotype 2 and 65.7% for genotype 3 when treated with SOF-based regimens [1].
Patients with Prior Treatment Failure

For patients who did not respond to older interferon-based therapies that included first-generation protease inhibitors (e.g., boceprevir, telaprevir), both modern regimens are excellent options.

  • A Polish study directly compared them in this population and found comparable efficacy and safety [4].
  • SVR12 rates were near-identical, ranging from 96% to 100% regardless of whether patients were retreated with PrOD±RBV or LDV/SOF±RBV [4].
Patients with Chronic Kidney Disease (CKD)

This is a key differentiator between the two regimens.

  • PrOD (SOF-free) is a preferred regimen for patients with severe renal impairment (eGFR <30 mL/min) or end-stage renal disease on hemodialysis [3]. One study showed a 93.7% SVR rate with this regimen in CKD patients [3].
  • LDV/SOF contains sofosbuvir, which is primarily cleared by the kidneys. Its safety in severe renal impairment is questioned, and it is often not recommended for patients requiring hemodialysis [3].

Experimental Protocols from Cited Studies

The comparative data come from various real-world observational studies. Below is a generalized workflow for how such data is typically collected and analyzed, which can serve as a reference for your own evaluations.

Start Study Population Identified (Patients with Chronic HCV) A Treatment Group Assignment (Based on Clinical Practice) Start->A B Administration of DAA Regimen (PrOD±RBV or LDV/SOF±RBV) A->B C Treatment Duration (8, 12, or 24 Weeks) B->C D Outcome Measurement (SVR12, Adverse Events, Lab Changes) C->D E Data Analysis (ITT, mITT, Statistical Tests) D->E End Results & Conclusion (Comparative Efficacy/Safety) E->End

Key Methodological Details:
  • Study Design: The primary evidence comes from retrospective cohort studies and multicenter, real-world database analyses [1] [4] [5].
  • Population & Regimens: Studies included thousands of patients across multiple centers. Treatment was assigned based on routine medical practice, not randomization, with regimens and durations (e.g., 8, 12, or 24 weeks) chosen by physicians per guidelines [1] [4].
  • Outcome Measures: The primary efficacy endpoint was almost universally Sustained Virologic Response at 12 weeks post-treatment (SVR12) [1] [2] [4]. Safety was assessed by monitoring adverse events (AEs) and laboratory abnormalities [4] [5].
  • Analysis: Efficacy was analyzed on both Intent-to-Treat (ITT) and modified Intent-to-Treat (mITT) bases. ITT includes all patients who started treatment (considering dropouts as failures), while mITT analyzes only those who completed treatment and had available follow-up data [4].

Mechanisms of Action and Pathways

While both regimens are direct-acting antivirals (DAAs), they inhibit different proteins in the HCV replication process. PrOD is a multi-pill regimen that combines three different drug targets, whereas LDV/SOF is a single-tablet, two-drug combination.

cluster_prod PrOD Regimen (Multi-Target) cluster_ldvsof LDV/SOF Regimen (Single Tablet) Start HCV Polyprotein NS3 NS3/4A Protease Start->NS3 NS5A_Pr NS5A Start->NS5A_Pr NS5B_P NS5B Polymerase (Non-Nucleoside) Start->NS5B_P NS5A_L NS5A Start->NS5A_L NS5B_L NS5B Polymerase (Nucleoside) Start->NS5B_L PTV Paritaprevir (PI) Inhibits Protease PTV->NS3 OBT This compound (NS5Ai) Inhibits NS5A OBT->NS5A_Pr DSV Dasabuvir (NNPI) Inhibits Polymerase DSV->NS5B_P LDV Ledipasvir (NS5Ai) Inhibits NS5A LDV->NS5A_L SOF Sofosbuvir (NPI) Chain Terminator SOF->NS5B_L Ritonavir Ritonavir (in PrOD) Pharmacokinetic Booster Ritonavir->PTV Boosts

Important Safety and Practical Considerations

  • Adverse Events: Both regimens are generally well-tolerated. The most commonly reported adverse events across large studies include fatigue, pruritus (itching), and headache [5]. PrOD-based therapy may be associated with a higher incidence of increased bilirubin levels [5].
  • Ribavirin (RBV) Use: Ribavirin is often added to these regimens for more challenging cases, such as patients with decompensated cirrhosis or prior treatment failure, to improve efficacy and reduce the risk of viral resistance [4]. However, its addition can increase the risk of side effects like anemia [5].
  • Drug-Drug Interactions: A critical practical difference is the potential for drug interactions. PrOD, due to its component ritonavir (a strong CYP3A4 inhibitor), has a higher potential for clinically significant drug-drug interactions compared to LDV/SOF. A thorough review of a patient's concomitant medications is essential before prescribing.

Conclusion and Key Differentiators

For researchers and clinicians, the choice between PrOD and LDV/SOF is not a matter of one being universally superior, but of selecting the right tool for the patient profile.

  • PrOD's key strengths lie in its use as a sofosbuvir-free regimen for patients with severe chronic kidney disease and its proven, high efficacy in genotype 1b and genotype 4 infections.
  • LDV/SOF's key strengths are its simple, single-pill, once-daily dosing, which may improve adherence, and its lower potential for drug-drug interactions compared to the ritonavir-boosted PrOD regimen.

References

Ombitasvir sustained virologic response SVR12 rates

Author: Smolecule Technical Support Team. Date: February 2026

SVR12 Rates of Ombitasvir-Based Regimens

The this compound/Paritaprevir/ritonavir ± Dasabuvir (OBV/PTV/r ± DSV) regimen is highly effective. The table below breaks down the SVR12 rates by genotype, cirrhosis status, and specific patient groups [1] [2] [3].

Patient Population / Study Regimen Details SVR12 Rate (%) Notes / Key Findings
Overall (Meta-Analysis, GT1 & 4) [1] OBV/PTV/r ± DSV ± RBV 96.8 (GT1); 98.9 (GT4) Real-world data from 5,158 patients across 12 countries.
By Genotype & Cirrhosis Status [1]
⋅ Genotype 1a (with cirrhosis) OBV/PTV/r ± DSV ± RBV 94
⋅ Genotype 1a (without cirrhosis) OBV/PTV/r ± DSV ± RBV 97
⋅ Genotype 1b (with cirrhosis) OBV/PTV/r ± DSV ± RBV 98
⋅ Genotype 1b (without cirrhosis) OBV/PTV/r ± DSV ± RBV 99
Prior DAA Failure [3] OBV/PTV/r + DSV ± SOF ± RBV 95.5 (Part 1); 85.7 (Part 2) For patients who failed previous DAA regimens.
First-Generation PI Failure [4] 3D ± RBV 97.3 (Per-Protocol) High efficacy in patients who failed telaprevir, boceprevir, or simeprevir.
Hemodialysis Patients [5] 3D ± RBV 100 Small study (n=15); regimen was safe and effective.
Real-World Study (AMBER) [6] OBV/PTV/r + DSV ± RBV 98 Independent Polish study; mostly treatment-experienced patients with advanced liver disease.
Low-Dose Ribavirin (GT1a) [2] OBV/PTV/r + DSV + Low-dose RBV 89.5 (ITT); 94.9 (mITT) Did not meet non-inferiority vs. weight-based RBV.

Experimental Protocols & Methodologies

The high SVR12 rates are supported by rigorous clinical trials. Here are the core methodologies common to these studies:

  • Treatment Regimen: The typical regimen consisted of once-daily this compound/paritaprevir/ritonavir (OBV/PTV/r) and twice-daily dasabuvir (DSV) [2] [4]. Ribavirin (RBV) was added and dosed based on body weight (1000mg or 1200mg daily) for certain patient groups (e.g., genotype 1a, patients with cirrhosis), unless a study specifically investigated a low-dose protocol [2] [4]. Treatment duration was usually 12 weeks, extended to 24 weeks for specific high-risk groups like genotype 1a patients with cirrhosis [4].
  • Patient Selection: Clinical trials had strict eligibility criteria. They enrolled adults with chronic HCV Genotype 1 or 4 infection. Studies often included a mix of treatment-naïve and treatment-experienced patients (including prior null responders to pegIFN/RBV or those who failed first-generation protease inhibitors), as well as patients with varying degrees of liver fibrosis, including compensated cirrhosis [1] [4]. Key exclusion criteria typically included HIV or HBV co-infection, history of hepatic decompensation, and severe renal impairment (except in studies specifically on hemodialysis patients) [5] [4].
  • Endpoint Measurement: The primary efficacy endpoint in all cited studies was Sustained Virologic Response at 12 weeks post-treatment (SVR12) [1] [2] [4]. SVR12 is defined as having undetectable levels of HCV RNA in the blood (<12 IU/mL or similar threshold depending on the assay) 12 weeks after completing therapy. This endpoint has been validated as highly concordant with the historical gold standard, SVR24, and is considered indicative of a cure [7].
  • Data Analysis: Efficacy was primarily analyzed using the Intention-to-Treat (ITT) population, which includes all patients who received at least one dose of the study drug. Some studies also reported modified ITT (mITT) analyses, which exclude patients who discontinued treatment for non-virologic reasons (e.g., lost to follow-up), providing a complementary view of the regimen's virologic efficacy [2].

Clinical Decision Pathway for this compound-Based Therapy

The following diagram illustrates the clinical decision-making process for using this regimen, based on patient characteristics and clinical guidelines reflected in the studies.

Start Patient with HCV Genotype 1 GT1a Genotype 1a? Start->GT1a GT1b Genotype 1b? GT1a->GT1b Cirrhosis Presence of Cirrhosis? GT1a->Cirrhosis Regimen3 Regimen: OBV/PTV/r + DSV Duration: 12 weeks GT1b->Regimen3 Regimen1 Regimen: OBV/PTV/r + DSV + RBV Duration: 12 weeks Cirrhosis->Regimen1 No Regimen2 Regimen: OBV/PTV/r + DSV + RBV Duration: 24 weeks Cirrhosis->Regimen2 Yes Outcome High SVR12 Rate (94-98%) Regimen1->Outcome Regimen2->Outcome Regimen3->Outcome

Key Insights for Professionals

  • Proven Real-World Effectiveness: The high SVR12 rates observed in tightly controlled clinical trials are confirmed in large, diverse real-world cohorts, demonstrating the regimen's effectiveness in routine clinical practice [1] [6].
  • A Viable Retreatment Option: The regimen shows promise for patients who have failed earlier DAA therapies, including those involving NS3/4A protease and NS5A inhibitors, providing a salvage option for this challenging population [3] [4].
  • Considerations for Special Populations: The regimen is effective and safe in complex patient groups, such as those with compensated cirrhosis and those on hemodialysis, without the need for dose adjustment in the latter group [1] [5].
  • Role of Ribavirin: The use of weight-based ribavirin remains critical for maximizing efficacy and minimizing virologic relapse, particularly in patients with genotype 1a infection. Low-dose ribavirin strategies may compromise efficacy [2].

References

Real-World Effectiveness of OBV/PTV/r-Based Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Study Cohort / Patient Subgroup Number of Patients (N) Sustained Virologic Response at 12 Weeks (SVR12) Key Findings & Context
Overall Pooled Analysis (GT1 & GT4) [1] 3,546 96% (3,401/3,546) Pooled data from 13 countries; confirms high effectiveness in a diverse, real-world patient population.
By HCV Genotype [1]
• Genotype 1a 732 93%
• Genotype 1b 2,619 97% Includes patients with an 8-week treatment duration (96% SVR12) [1].
• Genotype 4 457 94%
By Liver Disease Status [1]
• Patients with cirrhosis Not Specified 96% Comparable effectiveness to patients without cirrhosis.
• Patients without cirrhosis Not Specified 96% Comparable effectiveness to patients with cirrhosis.
Japanese Real-World Study (GT1) [2] 58 96.6% (SVR24) Included 31% with compensated cirrhosis; SVR was achieved even in patients with baseline resistance-associated variants (RAVs).
Patients with Chronic Kidney Disease (CKD) [3] 829 93.7% (Sofosbuvir-free regimen) OBV/PTV/r is a key SOF-free option for patients with severe renal impairment or on hemodialysis.

Experimental & Methodological Insights

For researchers, the methodology behind these real-world studies and the mechanisms of action are critical.

Detailed Methodologies from Cited Research

The robust real-world data is gathered through specific study designs and laboratory techniques:

  • Real-World Registry Design: The large pooled analysis involved prospective, observational studies at 289 sites across 13 countries [1]. Data was collected via centralized electronic case report forms (eCRFs) that transcribed routine clinical examinations, laboratory assessments, and findings. The primary efficacy endpoint was SVR12, and patients with missing SVR12 data were typically counted as non-responders in the core analysis population [1].
  • Resistance-Associated Variant (RAV) Testing: The Japanese real-world study assessed the impact of baseline RAVs. They checked for variants at NS5A amino acid positions 31 and 93 using direct sequencing, with Y93 mutations also evaluated via Cycleave PCR or the PCR-Invader method [2]. This highlights the importance of monitoring pre-existing resistance.
  • Virological Breakthrough Analysis: A phase 2 study of a next-generation regimen provides a template for investigating virological failure. In one case, sequence analysis identified emerging variants (e.g., S24F+M28K+A30K in NS5A). Researchers then conducted pharmacokinetic analysis and measured the fold-change in drug half-maximal effective concentration (EC50) of the identified mutant compared to wild-type in replicon assays to confirm high-level resistance [4].
Mechanism of Action and Resistance Pathways

OBV/PTV/r is a multi-targeted regimen. Ombitasvir (OBV) is an NS5A inhibitor that plays a key role in viral RNA replication and virion assembly. Paritaprevir (PTV) is an NS3/4A protease inhibitor that is "boosted" by ritonavir (r) to enhance its pharmacokinetic profile [3].

The diagram below illustrates the mechanism of action and the conceptual pathways to viral resistance.

HCV HCV NS5A NS5A HCV->NS5A NS3 NS3 HCV->NS3 OBV OBV OBV->NS5A Inhibits PTV PTV PTV->NS3 Inhibits Replication Replication NS5A->Replication Assembly Assembly NS5A->Assembly NS3->Replication Resistance Resistance Resistance->OBV Reduces Efficacy Resistance->PTV Reduces Efficacy

The potential for treatment failure exists if resistance-associated variants (RAVs), such as specific mutations in the NS5A protein, are present at baseline or emerge during therapy. These mutants can exhibit a massive increase in the drug's EC50, significantly reducing susceptibility [4] [5]. The genetic barrier to resistance and the stability of the viral replicase complex can also vary between different HCV strains, influencing treatment outcomes [6].

Conclusion for Research and Development

The consolidated real-world data confirms that OBV/PTV/r-based regimens are a highly effective and durable therapeutic option for HCV genotypes 1 and 4. Key takeaways for professionals include:

  • Proven Real-World Performance: Effectiveness remains high in complex patient populations, including those with cirrhosis, comorbidities, and chronic kidney disease [1] [3].
  • Resistance Considerations: While baseline NS5A RAVs like Y93H can be a concern, high SVR rates are still achievable, though vigilant monitoring and understanding resistance pathways are essential [2] [5].
  • Safety in Special Populations: The regimen is a vital, well-tolerated option for patients with severe renal impairment for whom other antivirals (like sofosbuvir) are not recommended [3].

References

Cost-Effectiveness & Efficacy Profile of the 3D Regimen

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key quantitative findings from cost-effectiveness analyses and clinical trials, comparing the 3D regimen with other contemporary direct-acting antiviral (DAA) regimens.

Regimen (Abbreviation) Reported SVR12 Rate (%) Incremental Cost-Effectiveness Ratio (ICER) Key Findings & Context

| Ombitasvir/Paritaprevir/r + Dasabuvir (3D) | 97% (model-based) [1] 100% in adolescents [2] | Preferred strategy; cost-effective in 65-70% of simulations [3] | More cost-effective than SOF-LDV in some analyses due to lower cost per dose, despite requiring more daily pills [3]. | | Sofosbuvir/Ledipasvir (SOF-LDV) | >90% [3] | Dominated by 3D regimen in one VA model [3] | A highly effective, single-pill regimen; cost-effectiveness was sensitive to price relative to 3D [3] [1]. | | Sofosbuvir/Simeprevir (SOF-SMV) | >90% [3] | Not the preferred strategy [3] [1] | An early interferon-free option, but later regimens offered better efficacy/tolerability [3]. | | Pegylated Interferon/Ribavirin (PEG-RBV) | Modest (historical standard) | Least effective and cost-effective [1] | Prior standard of care; poorly tolerated with significant side-effects [3]. |

Detailed Methodologies of Cited Analyses

For reproducibility and critical appraisal, here are the experimental and modeling frameworks from the key studies.

Markov Model for Cost-Effectiveness in VA Population [3]
  • Objective: To identify the most cost-effective strategy for managing treatment-naïve US Veterans with genotype 1 HCV.
  • Model Structure: A Markov state-transition model with a 1-year cycle length was developed. The model simulated disease progression through health states (e.g., F0-F4 fibrosis, decompensated cirrhosis, hepatocellular carcinoma, liver transplant, death).
  • Cohort: The hypothetical cohort consisted of 60-year-old Veterans with a baseline distribution of fibrosis stages. Patients could achieve Sustained Virological Response (SVR), halting disease progression, or continue to progress.
  • Perspective & Horizon: Analysis was conducted from the Veterans Health Administration perspective over a lifetime horizon. Costs and quality-adjusted life years (QALYs) were discounted at 3% annually.
  • Strategies Compared:
    • Treat any patient with 3D or SOF-LDV.
    • Treat only patients with advanced fibrosis (F3/F4) first.
    • Treat with older regimens (SOF-SMV or SOF+PEG-RBV) for comparison.
  • Outcome Measures: The primary outcome was the Incremental Cost-Effectiveness Ratio (ICER), calculated as the additional cost per QALY gained.
Clinical Trial: ZIRCON Study in Adolescents [2]
  • Objective: To evaluate the pharmacokinetics, safety, and efficacy of the 3D regimen in adolescents (12-17 years) with HCV genotype 1 or 4.
  • Study Design: An ongoing, open-label, multinational phase 2/3 study.
  • Participants: Treatment-naïve or interferon-experienced adolescents without cirrhosis or with compensated cirrhosis.
  • Intervention: Patients received open-label OBV/PTV/r (once daily) ± DSV (twice daily) ± weight-based Ribavirin for 12 or 24 weeks, consistent with adult label indications.
  • Endpoints:
    • Primary Efficacy: SVR rate 12 weeks post-treatment (SVR12).
    • Safety: Adverse events (AEs) and serious AEs.
    • Pharmacokinetics: Drug exposures (AUC, Cmax, Ctrough) compared to adults.

Key Contextual Factors for Interpretation

When evaluating this data, consider these factors that significantly influence cost-effectiveness and regimen selection:

  • Drug Pricing: The cost-effectiveness of the 3D regimen was highly sensitive to its price relative to SOF-LDV [3]. The Veterans Health Administration found HCV treatments to be more cost-effective due to its ability to negotiate lower drug costs [1].
  • Treatment Simplification: Recent analyses highlight that simplifying the patient pathway—reducing the number of pre-treatment tests and appointments—can be a more significant driver of cost-effectiveness than the choice between modern DAA regimens, as it reduces delays and loss to follow-up [4].
  • Limitations of Older Models: The cited cost-effectiveness models [3] [1] noted limitations, including the use of list prices that may not reflect final negotiated costs and SVR rates from clinical trials that might not be replicated in real-world practice.

Model Structure for Cost-Effectiveness Analysis

The following diagram illustrates the core structure of the Markov model used in the primary cost-effectiveness analysis, showing the possible health states and transitions that determine long-term outcomes.

Current Research Directions

While the 3D regimen was a landmark therapy, current research has evolved. Recent studies focus less on comparing individual DAAs and more on system-level interventions and diagnostics, as the entire class of pan-genotypic DAA regimens is highly effective.

  • Simplified Care Pathways: A 2025 model suggests a "new paradigm" of drastically simplifying testing and treatment steps is highly cost-effective, primarily by reducing patient drop-out [4].
  • Optimizing Diagnosis: Another 2025 analysis evaluates "viral-first" testing strategies (e.g., concurrent antigen/antibody tests) to improve diagnosis rates and linkage to care, which is now a key cost-effectiveness frontier [5].

References

Ombitasvir with dasabuvir vs grazoprevir elbasvir

Author: Smolecule Technical Support Team. Date: February 2026

Drug Combination Comparison at a Glance

Feature Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (OBV/PTV/r + DSV) Elbasvir/Grazoprevir (EBR/GZR)
Brand Name Viekira Pak [1] Zepatier [2]
Mechanisms of Action NS5A Inhibitor (OBV) + NS3/4A Protease Inhibitor (PTV/r) + NS5B Polymerase Non-Nucleoside Inhibitor (DSV) [1] NS5A Inhibitor (EBR) + NS3/4A Protease Inhibitor (GZR) [2]
Approved Genotypes Genotype 1 [1] Genotypes 1 and 4 [2]
SVR12 in GT1a (No Cirrhosis) 97% (with weight-based RBV) [3] 99%-100% (12-16 weeks, regimen depends on baseline resistance) [2] [4]
SVR12 in GT1b (No Cirrhosis) 99% (with or without RBV) [1] >99% (12 weeks without RBV) [2] [4]
Key Resistance Consideration Lower SVR (89.5%) with low-dose RBV in GT1a; weight-based RBV is critical [3] Baseline NS5A resistance-associated substitutions (RAVs) in GT1a require adding RBV & extending treatment to 16 weeks [2] [4]

Efficacy Data and Clinical Protocols

The sustained virologic response 12 weeks after treatment (SVR12) is the primary endpoint for evaluating efficacy in HCV clinical trials. Here is a detailed breakdown of the performance of each regimen in key patient populations.

Detailed Clinical Trial Results

Patient Population OBV/PTV/r + DSV Regimen & SVR12 Rate EBR/GZR Regimen & SVR12 Rate

| GT1a, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV + weight-based RBV for 12 weeks: 97% [3] [1] | • No baseline NS5A RAVs: 12 weeks, >94% • With baseline NS5A RAVs: EBR/GZR + RBV for 16 weeks: 100% [2] [4] | | GT1b, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV for 12 weeks (without RBV): 99% [1] | EBR/GZR for 12 weeks (without RBV): >99% [2] [4] | | Patients with Compensated Cirrhosis | • GT1a: 24 weeks with RBV [1]GT1b: 12 weeks with RBV [1] | Integrated analysis showed high SVR12 rates with EBR/GZR in patients with compensated cirrhosis [5] |

The design of clinical trials for these drugs follows a standardized model to ensure robust results. The workflow below illustrates the general structure of a Phase 3 HCV clinical trial.

A Screening & Enrollment B Baseline Resistance Testing (For specific regimens) A->B e.g., for EBR/GZR in GT1a C Treatment Phase (12 or 16 Weeks) A->C B->C D Follow-up Phase (24 Weeks Post-Treatment) C->D E Primary Endpoint Assessment (SVR12) D->E

Key Trial Elements:

  • Primary Endpoint: SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment [3].
  • Patient Population: Adults with chronic HCV infection, categorized by HCV genotype, prior treatment experience, and presence/absence of cirrhosis [3].
  • Key Methodologies:
    • HCV RNA Quantification: Used to measure viral load and determine SVR.
    • Resistance Testing: Sequencing of regions encoding NS3, NS5A, or NS5B to identify baseline polymorphisms and treatment-emergent resistance-associated variants (RAVs) [2] [3].

Mechanisms of Action and Resistance

The two regimens work by targeting and inhibiting different non-structural (NS) proteins of the HCV, which are essential for viral replication.

HCV_Polyprotein HCV Polyprotein NS3 NS3/4A Protease HCV_Polyprotein->NS3 Cleavage Replication Viral Replication & Assembly NS3->Replication NS5A NS5A Protein NS5A->Replication Facilitates NS5B NS5B Polymerase NS5B->Replication RNA Synthesis P_Inhib Protease Inhibitor (GZR, PTV) P_Inhib->NS3  Inhibits A_Inhib NS5A Inhibitor (EBR, OBV) A_Inhib->NS5A  Inhibits Pol_Inhib Polymerase Inhibitor (DSV) Pol_Inhib->NS5B  Inhibits

Resistance Profiles:

  • Elbasvir/Grazoprevir: Virologic failure is associated with specific resistance-associated substitutions (RASs). For Elbasvir (NS5A), these include M28, Q30, L31, and Y93 in GT1a. These RASs can be present at baseline, so testing is recommended for GT1a patients; if found, adding RBV and extending treatment to 16 weeks is required [2]. Grazoprevir (NS3) RASs, such as D168, also emerge but appear less persistent [2].
  • This compound/Paritaprevir/ritonavir + Dasabuvir: This regimen's lower efficacy with low-dose RBV in GT1a highlights its vulnerability to resistance when not optimally dosed [3]. The three-drug mechanism itself is potent, but adherence to the prescribed RBV regimen is critical to prevent virologic failure.

Key Considerations for Researchers

  • Regimen Selection: The choice may depend on the local prevalence of HCV genotypes and baseline RASs. EBR/GZR offers a broader approved genotypic range (GT1 & 4), while OBV/PTV/r + DSV requires careful RBV management for GT1a [2] [3] [1].
  • Drug-Drug Interactions: Both regimens have significant interaction potentials. EBR/GZR is contraindicated with strong CYP3A inducers and OATP1B1/3 inhibitors [2]. OBV/PTV/r + DSV requires attention as ritonavir is a potent CYP3A inhibitor [1].
  • Resistance Monitoring: For EBR/GZR in GT1a, baseline NS5A resistance testing is a key part of the clinical protocol to guide therapy duration and the need for RBV [2] [4].

References

Ombitasvir genotype 1a vs 1b response rates

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Genotype 1a vs. 1b

Genotype Patient Population Recommended Regimen Treatment Duration SVR Rate (%) Study Type
Genotype 1b With compensated cirrhosis OBV/PTV/r + DSV (no RBV) 12 weeks 100% (n=60/60) [1] Clinical Trial
Mixed (Mostly non-cirrhotic) OBV/PTV/r ± DSV ± RBV 12-24 weeks 99.1% (Overall, n=862) [2] Real-World
Genotype 1a Without cirrhosis OBV/PTV/r + DSV + RBV 12 weeks 99.0% (Overall, n=209) [3] Real-World
With compensated cirrhosis OBV/PTV/r + DSV + RBV 24 weeks Recommended per guidelines [2] -

Experimental Protocol Overview

The high SVR rates for Ombitasvir-based regimens are established through a structured clinical trial process. The diagram below illustrates the general workflow for the phase 3 studies that form the basis of the efficacy data.

G A Patient Screening & Enrollment B Baseline Assessment A->B F Inclusion Criteria:    - Chronic HCV Genotype 1    - Adult (≥18 years)    - Compensated liver disease    (Chronic hepatitis or cirrhosis) A->F Determine Eligibility G Exclusion Criteria:    - Decompensated cirrhosis    - Co-infection (e.g., HBV, HIV)    - HCC    - Severe renal impairment A->G C Treatment Phase B->C Administer OBV/PTV/r ± DSV ± RBV H Data Collection:    - HCV RNA levels    - Lab tests (ALT, AST, bilirubin)    - Safety monitoring (AEs) B->H D Follow-up Phase C->D Post-treatment C->H E Endpoint Evaluation (SVR12) D->E 12 weeks post-EOT D->H

Key Methodological Details from Cited Studies:

  • Study Populations: The trials included both treatment-naïve and treatment-experienced patients, as well as those with compensated cirrhosis [2] [1] [3]. Patients with decompensated liver disease were excluded [2] [4].
  • Virologic Assessment: The primary efficacy endpoint in all studies was Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA levels below the lower limit of quantification (typically <15-25 IU/mL) [2] [3].
  • Safety Monitoring: Patients were monitored throughout the study for adverse events (AEs) and laboratory abnormalities. Common AEs included fatigue, headache, and nausea [1] [3].

Mechanism of Action and Signaling Pathways

The this compound/Paritaprevir/ritonavir and Dasabuvir (OBV/PTV/r + DSV) regimen is a multi-target antiviral strategy that inhibits three distinct non-structural proteins of the HCV, creating a high genetic barrier to resistance.

G A HCV Genomic RNA B Viral Polyprotein A->B Translation C Mature Viral Proteins B->C Proteolytic Cleavage D Viral Replication Complex C->D E New HCV Virions C->E Assembly & Release D->A RNA Synthesis F Paritaprevir (NS3/4A Protease Inhibitor) I Polyprotein Processing & Virion Assembly F->I G This compound (NS5A Inhibitor) G->I H Dasabuvir (NS5B Polymerase Inhibitor) J Genome Replication H->J

Detailed Role of Each Drug Target:

  • Paritaprevir is an NS3/4A protease inhibitor. The NS3/4A serine protease is responsible for cleaving the HCV polyprotein into mature functional proteins (like NS4A, NS4B, NS5A, and NS5B). Paritaprevir blocks this essential step, preventing the production of proteins required for viral replication [5] [6]. Ritonavir is co-formulated to inhibit the metabolism of Paritaprevir, acting as a pharmacokinetic booster to maintain higher drug levels [2] [6].
  • This compound is an NS5A inhibitor. The NS5A protein is a multifunctional phosphoprotein that is critical for viral RNA replication and the assembly of new virus particles. While its precise mechanisms are still being fully elucidated, this compound's inhibition of NS5A profoundly disrupts these processes [5] [6].
  • Dasabuvir is a non-nucleoside NS5B RNA-dependent RNA polymerase (RdRp) inhibitor. The NS5B polymerase is the enzyme that synthesizes new HCV RNA genomes. By binding to the allosteric site of NS5B, Dasabuvir directly inhibits RNA synthesis, halting the replication of the viral genetic material [2] [5].

Key Considerations for Clinical Practice

  • Ribavirin Use is Critical for Genotype 1a: The primary difference in managing genotype 1a versus 1b is the mandatory addition of Ribavirin to the regimen for genotype 1a patients, which helps optimize efficacy and prevent virologic failure [2] [3].
  • Excellent Real-World Performance: The high SVR rates observed in rigorous clinical trials are consistently replicated in real-world settings, confirming the regimen's effectiveness in diverse, routine practice populations [2] [3].
  • Favorable Safety Profile: The combination is generally well-tolerated. The most common adverse events are mild and include fatigue, headache, and nausea. Serious adverse events are infrequent [1] [3].

References

Efficacy & Safety Outcomes: Cirrhotic vs. Non-Cirrhotic Patients

Author: Smolecule Technical Support Team. Date: February 2026

Study Type / Population SVR12 in Non-Cirrhotic SVR12 in Compensated Cirrhotic Key Safety Findings Citation
Real-World: Turkish Cohort (n=862) 99.1% (782/789) 94.5% (69/73) AE: 59.7%; SVR12 significantly higher in non-cirrhotic patients [1]
Real-World: Int. Pooled Analysis (n=3,808) 96% (approx.) 96% (approx.) AE: 26%; SAE: 3%; Discontinuation: <4% [2]
Clinical Trial: Brazil (n=222, F3/F4) 95.7% (GT1a, n=46) 92.2% (GT1a, n=64); 100% (GT1b, n=69) SAE: 2.7%; Low treatment-related discontinuation [3]
Clinical Trial: PI Failures (n=39) 100% (Per-Protocol, n=28) 100% (Per-Protocol, n=9) SAE: 17.9% (3 psychiatric admissions); Self-reported AE: 30.8% [4]

Pharmacokinetic (PK) Profile & Exposure

A population PK analysis across nine Phase III studies characterized the exposure of the regimen components.

DAA Component PK Model Exposure in Cirrhotic vs. Non-Cirrhotic Clinical Implication
Paritaprevir (PTV) One-compartment Exposure ~30-60% higher in cirrhotic patients No dose adjustment needed [5]
Dasabuvir (DSV) Two-compartment Exposure ~30-60% higher in cirrhotic patients No dose adjustment needed [5]
Ombitasvir (OBV) One-compartment Generally overlapping exposures No dose adjustment needed [5]
Ritonavir (r) One-compartment Generally overlapping exposures No dose adjustment needed [5]

Experimental Protocol Overview

The high-quality evidence stems from rigorous clinical trial designs and large-scale observational studies.

  • Study Designs: Evidence is derived from Phase III clinical trials (randomized and open-label) and prospective and retrospective observational studies conducted in real-world settings [5] [1] [3].
  • Patient Populations: Studies enrolled adults with chronic HCV Genotype 1 or 4. Populations included treatment-naïve and treatment-experienced patients, with and without compensated cirrhosis. A key exclusion criterion was decompensated cirrhosis (Child-Pugh B or C) [1] [4].
  • Treatment Regimens: Regimens were assigned based on HCV genotype and cirrhosis status, following label recommendations. Common regimens included:
    • GT1b: OBV/PTV/r + DSV for 12 weeks [1]
    • GT1a: OBV/PTV/r + DSV + RBV for 12 (non-cirrhotic) or 24 (cirrhotic) weeks [1]
    • GT4: OBV/PTV/r + RBV for 12 weeks [1]
  • Primary Endpoint: The primary efficacy endpoint in all cited studies was Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA level below the lower limit of quantification (<15 IU/mL) [3] [4].
  • Safety Monitoring: Safety was assessed via adverse event (AE) reporting, serious AE (SAE) reporting, and laboratory abnormalities collected at baseline, during treatment, and through the post-treatment follow-up [2] [4].

Treatment Decision Pathway

The following diagram illustrates the patient stratification and treatment algorithm based on the cited studies.

Start HCV Genotype 1 or 4 Patient GT1 Genotype 1? Start->GT1 GT1a Subtype 1a? GT1->GT1a Yes GT4 Genotype 4 GT1->GT4 No Cirrhosis Compensated Cirrhosis? GT1a->Cirrhosis Yes Regimen_1b Regimen: OBV/PTV/r + DSV Duration: 12 weeks GT1a->Regimen_1b No (Subtype 1b) Regimen_1a_NoCirr Regimen: OBV/PTV/r + DSV + RBV Duration: 12 weeks Cirrhosis->Regimen_1a_NoCirr No Regimen_1a_Cirr Regimen: OBV/PTV/r + DSV + RBV Duration: 24 weeks Cirrhosis->Regimen_1a_Cirr Yes Regimen_GT4 Regimen: OBV/PTV/r + RBV Duration: 12 weeks GT4->Regimen_GT4

Key Conclusions for Drug Development

  • Robust Efficacy in Cirrhotics: The regimen achieves high SVR12 rates in compensated cirrhotic patients, a population with the highest unmet medical need [3] [6].
  • Manageable PK Impact: While PK exposure increases for some components in cirrhosis, the therapeutic window is wide enough that no dose adjustment is required, simplifying the label [5].
  • Real-World Validation: Effectiveness and safety observed in controlled trials translate well to diverse, real-world patient populations with comorbidities and comedications [2].

References

Experimental Protocols and Method Parameters at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validated RP-HPLC methods for the simultaneous estimation of Ombitasvir (OMB), Paritaprevir (PAR), and Ritonavir (RIT), detailing their core parameters as per ICH guidelines.

Method Feature Conventional RP-HPLC [1] [2] Eco-Friendly Micellar-HPLC [3] Bioanalytical Method (Human Plasma) [4]
Stationary Phase Inertsil ODS-C18 (250 x 4.6 mm, 5µm) [2] Core-shell C18 (150 x 4.6 mm, 5µm) [3] Intersil ODS C18 (250 x 4.6 mm, 5µm) [4]
Mobile Phase Phosphate Buffer (pH 4.5-6.2):ACN:MeOH [1] [2] 0.15M SLS & 0.01M Phosphate (pH 6.2):Ethanol (56:44) [3] 1mM Ammonium Buffer (pH 6.5):ACN:MeOH (60:20:20) [4]
Detection Wavelength 254 nm - 262 nm [1] [2] 254 nm [3] 230 nm [4]
Flow Rate 1.0 mL/min [1] [2] 1.0 mL/min [3] 1.0 mL/min [4]
Retention Time (min) OMB: ~2.98; PAR: ~3.77; RIT: ~4.70 [2] Not explicitly stated (Chromatogram provided) [3] OMB: 7.8; RIT: 5.7; PAR: 12.8 [4]
Linearity Range OMB: 3.13-18.75 µg/mL; PAR: 18.75-112.5 µg/mL; RIT: 12.5-75 µg/mL [1] 3-100 µg/mL for all drugs [3] OMB: 0.25-2.0 µg/mL; PAR & RIT: 0.15-1.2 µg/mL [4]
Regression Coefficient (R²) > 0.999 [1] > 0.999 [3] > 0.999 [4]
Key Advantages Robust, well-established, high precision, suitable for quality control (QC) of tablets [1] [2] Green, cost-effective, uses less toxic solvents, suitable for high-throughput QC [3] Designed for complex biological matrices, uses liquid-liquid extraction, applicable to pharmacokinetic studies [4]

Detailed Experimental Protocols

For researchers to replicate these methods, a deeper dive into the experimental workflows is essential. The following diagram outlines the general workflow for developing and validating an RP-HPLC method according to ICH guidelines.

cluster_1 1. Condition Selection Details cluster_2 4. ICH Validation Parameters Start Start: HPLC Method Development Step1 1. Chromatographic Condition Selection Start->Step1 Step2 2. Standard Solution Preparation Step1->Step2 Step3 3. System Suitability Testing Step2->Step3 Step4 4. Method Validation (ICH Q2(R1)) Step3->Step4 Step5 5. Application to Sample Analysis Step4->Step5 C1 Column: C18 (250mm x 4.6mm, 5µm) C2 Mobile Phase: Buffer (Phosphate/Ammonium) & Organic Modifier (ACN/MeOH) C3 Detection: UV at 230-262 nm C4 Flow Rate: 1.0 mL/min V1 Linearity V2 Accuracy V3 Precision (Repeatability, Intermediate Precision) V4 Specificity V5 LOD/LOQ V6 Robustness

Standard Solution and Sample Preparation
  • Standard Stock Solutions: Typically prepared by accurately weighing and dissolving this compound, Paritaprevir, and Ritonavir in a solvent mixture, often water and ethanol or methanol (50:50 v/v), to achieve a concentration of 100 µg/mL [3] [4]. Working standards are then prepared by serial dilution.
  • Tablet Sample Preparation (for QC): For pharmaceutical dosage forms (tablets), the average weight of one tablet is calculated. A quantity equivalent to one tablet is dissolved in a volumetric flask with the solvent mixture, followed by sonication and filtration before analysis [3] [2].
  • Plasma Sample Preparation (for Bioanalysis): For spiked human plasma, the samples require a liquid-liquid extraction process. An aliquot of plasma is treated with an organic solvent like ethyl acetate, vortexed, and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection [4].

Performance Data Against ICH Guidelines

All developed methods are validated per ICH Q2(R1) guidelines. The table below collates the results for key validation parameters, demonstrating that each method is fit for its intended purpose.

Validation Parameter Conventional RP-HPLC [1] [5] [2] Eco-Friendly Micellar-HPLC [3] Bioanalytical Method (Human Plasma) [4]
Precision (% RSD) Intra-day & Inter-day RSD < 2% [2] RSD < 2% for retention time and area [3] Intra-day & Inter-day RSD < 2% [4]
Accuracy (% Recovery) 98-102% [2] 98-102% [3] OMB: 101.42%; RIT: 99.81%; PAR: 100.38% [4]
Specificity No interference from excipients or degradation products [1] [2] Baseline separation of all three drugs; no interference [3] No interference from plasma components [4]
LOD / LOQ LOD: 0.29-1.8 µg/mL; LOQ: 0.90-5.7 µg/mL [2] LOD: 0.1-0.5 µg/mL; LOQ: 0.3-1.5 µg/mL [3] Not explicitly stated for LOD/LOQ
Robustness Deliberate variations in flow rate, mobile phase pH, and temperature were within acceptable limits [1] [2] Method robust against small changes in micellar concentration and pH [3] Validated for stability in plasma during storage and processing [4]

Key Insights for Method Selection

  • For Routine Quality Control of Pharmaceuticals: The Conventional RP-HPLC methods are the most straightforward and widely implemented. They offer excellent reliability, precision, and are supported by extensive validation data, making them a safe and effective choice for analyzing tablet dosage forms [1] [2].
  • For Sustainable and Cost-Effective Analysis: The Micellar-HPLC method is a superior green alternative. It significantly reduces the consumption and disposal of toxic acetonitrile, replacing it with a less hazardous ethanolic micellar solution. This makes it more economical and environmentally friendly without compromising on performance [3].
  • For Preclinical and Clinical Pharmacokinetic Studies: The Bioanalytical method is specifically designed for this purpose. The use of liquid-liquid extraction effectively separates the analytes from the complex plasma matrix, and the validation confirms the method's reliability for measuring drug concentrations in biological systems [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

893.50511212 Da

Monoisotopic Mass

893.50511212 Da

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2302768XJ8

Drug Indication

When used in combination with [DB09297] and [DB00503] (as the fixed dose product Technivie), Ombitasvir is indicated in combination with [DB00811] for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis. When used in combination with [DB09297], [DB00503], and [DB09183] (as the fixed dose product Viekira Pak), Ombitasvir is indicated for the treatment of HCV genotype 1b and ,when combined with [DB00811], for the treatment of HCV genotype 1a
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiviral Agents; NS5A Inhibitors

Mechanism of Action

Ombitasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly. Potential modes of action of NS5A inhibitors like Elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex.

Absorption Distribution and Excretion

Ombitasvir reaches peak plasma concentration 5 hours after administration. It has an absolute bioavailability of 48%. Taking ombitasvir with high or normal fat meals increases exposure by 1.76 or 1.82 fold respectively.
Ombitasvir is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%). 87.8% and 0.03% of the dose excreted in the feces and urine respectively is present as the parent compound.
Ombitasvir has a volume of distribution at steady state of 173 liters.
Clearance of Ombitasvir has not been determined.

Metabolism Metabolites

Ombitasvir is mainly metabolized by amide hydrolysis followed by CYP2C8-mediated oxidative metabolism.

Wikipedia

Ombitasvir

Biological Half Life

Ombitasvir has a half life of elimination of 21-25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Menon R, Badri P, Wang T, Polepally A, Zha J, Khatri A, Wang H, Hu B, Coakley E, Podsadecki T, Awni W, Dutta S. Drug-drug Interaction Profile of the All-Oral Anti-Hepatitis C Virus Regimen of Paritaprevir/Ritonavir, Ombitasvir and Dasabuvir. J Hepatol. 2015 Jan 31. pii: S0168-8278(15)00057-4. doi: 10.1016/j.jhep.2015.01.026. [Epub ahead of print] PubMed PMID: 25646891.
2: Chayama K, Notsumata K, Kurosaki M, Sato K, Rodrigues-Jr L, Setze C, Badri P, Pilot-Matias T, Vilchez RA, Kumada H. Randomized trial of interferon- and ribavirin-free ombitasvir/paritaprevir/ritonavir in treatment-experienced hcv-infected patients. Hepatology. 2015 Jan 16. doi: 10.1002/hep.27705. [Epub ahead of print] PubMed PMID: 25644279.
3: Gamal N, Vitale G, Andreone P. ABT-450: a novel agent for the treatment of CHC genotype 1: focus on treatment-experienced patients. Expert Rev Anti Infect Ther. 2015 Jan 12:1-10. [Epub ahead of print] PubMed PMID: 25582226.
4: Henderson JA, Bilimoria D, Bubenik M, Cadilhac C, Cottrell KM, Denis F, Dietrich E, Ewing N, Falardeau G, Giroux S, L'Heureux L, Liu B, Mani N, Morris M, Nicolas O, Pereira OZ, Poisson C, Reddy TJ, Selliah S, Shawgo RS, Vaillancourt L, Wang J, Xu J, Chauret N, Berlioz-Seux F, Chan LC, Das SK, Grillot AL, Bennani YL, Maxwell JP. Synthesis and evaluation of NS5A inhibitors containing diverse heteroaromatic cores. Bioorg Med Chem Lett. 2014 Dec 22. pii: S0960-894X(14)01350-X. doi: 10.1016/j.bmcl.2014.12.042. [Epub ahead of print] PubMed PMID: 25577039.
5: Soriano V, Labarga P, Barreiro P, Fernandez-Montero JV, de Mendoza C, Esposito I, Benítez-Gutiérrez L, Peña JM. Drug interactions with new hepatitis C oral drugs. Expert Opin Drug Metab Toxicol. 2015 Jan 2:1-9. [Epub ahead of print] PubMed PMID: 25553890.
6: Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, Reisch T, Mondal R, Wagner R, Molla A, Maring C, Collins C. In Vitro Activity and Resistance Profile of Dasabuvir, a Non-nucleoside HCV Polymerase Inhibitor. Antimicrob Agents Chemother. 2014 Dec 22. pii: AAC.04619-14. [Epub ahead of print] PubMed PMID: 25534735.
7: Asselah T, Marcellin P. Optimal IFN-free therapy in treatment-naïve patients with HCV genotype 1 infection. Liver Int. 2015 Jan;35 Suppl 1:56-64. doi: 10.1111/liv.12745. PubMed PMID: 25529088.
8: Abdel-Razek W, Waked I. Optimal therapy in genotype 4 chronic hepatitis C: finally cured? Liver Int. 2015 Jan;35 Suppl 1:27-34. doi: 10.1111/liv.12724. PubMed PMID: 25529085.
9: Bourlière M, Benali S, Ansaldi C, Le Folgoc G, Riso A, Lecomte L. Optimal therapy of genotype-2 chronic hepatitis C: what's new? Liver Int. 2015 Jan;35 Suppl 1:21-6. doi: 10.1111/liv.12711. PubMed PMID: 25529084.
10: Asselah T, Marcellin P. Viral hepatitis: towards the eradication of HCV and a cure for HBV. Liver Int. 2015 Jan;35 Suppl 1:1-3. doi: 10.1111/liv.12744. PubMed PMID: 25529080.

Explore Compound Types